N,N-Dimethyl-2-sulfamoylnicotinamide
Description
The exact mass of the compound 2-Aminosulfonyl-N,N-dimethylnicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFKZPLSYVJLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90888854 | |
| Record name | 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112006-75-4 | |
| Record name | 2-Aminosulfonyl-N,N-dimethylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112006-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminosulfonyl-N,N-dimethylnicotamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112006754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminosulfonyl-N,N-dimethylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINECARBOXAMIDE, 2-(AMINOSULFONYL)-N,N-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ075RF748 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 112006-75-4): Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 112006-75-4), a key chemical intermediate in the synthesis of the sulfonylurea herbicide, Nicosulfuron. The document delves into the compound's chemical and physical properties, outlines a detailed synthesis protocol based on publicly available patent literature, and discusses relevant analytical methodologies for its characterization and quality control. Furthermore, it addresses the known applications and provides essential safety and handling information. This guide is intended to be a valuable resource for chemists, researchers, and professionals involved in agrochemical synthesis and development.
Introduction
This compound, also known as 2-Aminosulfonyl-N,N-dimethylnicotinamide, is a heterocyclic organic compound with the molecular formula C₈H₁₁N₃O₃S. Its primary significance lies in its role as a crucial precursor in the industrial production of Nicosulfuron, a widely used selective herbicide for corn crops. Understanding the synthesis and properties of this intermediate is paramount for optimizing the manufacturing process of Nicosulfuron and ensuring its quality and efficacy. While its direct biological activity is not extensively studied, its chemical structure, featuring a nicotinamide core, a dimethylcarboxamide group, and a sulfonamide moiety, makes it a subject of interest for synthetic chemists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.
| Property | Value | Source |
| CAS Number | 112006-75-4 | |
| Molecular Formula | C₈H₁₁N₃O₃S | |
| Molecular Weight | 229.26 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 194-197 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | |
| InChI Key | WYFKZPLSYVJLRB-UHFFFAOYSA-N | |
| SMILES | CN(C)C(=O)c1cccnc1S(N)(=O)=O |
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from 2-chloronicotinic acid. A widely adopted method, detailed in patent literature, involves the formation of a sulfhydryl intermediate, followed by oxidation and amination.[1]
Synthesis Workflow
The overall synthetic pathway can be visualized as a three-stage process.
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
The following protocol is a synthesized methodology based on the procedures outlined in patent CN101817782B.[1]
Step 1: Preparation of 2-Mercapto-N,N-dimethylnicotinamide (Sulfhydryl Preparation)
-
Preparation of Sodium Polysulfide: In a suitable reactor, prepare a solution of sodium polysulfide. A typical molar ratio for the reactants is sulfur : sodium hydrosulfide : sodium hydroxide : water of 1.0-1.2 : 1.0-1.3 : 1.0-1.3 : 2.5-7.5.[1]
-
Reaction with 2-Chloro-N,N-dimethylnicotinamide: Add 2-Chloro-N,N-dimethylnicotinamide to the sodium polysulfide solution. The reaction mixture is heated to reflux to substitute the chlorine atom with the sulfhydryl group.
-
Work-up: After the reaction is complete, the mixture is cooled and acidified to precipitate the product, 2-Mercapto-N,N-dimethylnicotinamide. The solid is then filtered, washed, and dried.
Step 2: Preparation of 2-Chlorosulfonyl-N,N-dimethylnicotinamide (Oxidation Chlorination)
-
Chlorination: The dried 2-Mercapto-N,N-dimethylnicotinamide is suspended in a suitable solvent, such as dichloromethane. The suspension is cooled to 0-15°C.[1]
-
Chlorine Gas Introduction: Chlorine gas is bubbled through the suspension while maintaining the temperature between 0-15°C. The reaction is monitored until the starting material is consumed.[1]
-
Work-up: Upon completion, the reaction mixture is allowed to settle, and the layers are separated. The organic layer containing the 2-chlorosulfonyl-3-N,N-dimethylnicotinamide is washed and used in the next step.[1]
Step 3: Preparation of this compound (Amination)
-
Ammonolysis: The dichloromethane solution of 2-Chlorosulfonyl-N,N-dimethylnicotinamide is cooled and treated with aqueous ammonia. This reaction converts the sulfonyl chloride to the desired sulfonamide.
-
Work-up and Isolation: The reaction mixture is stirred until the conversion is complete. The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a product with a purity of ≥98.0% (HPLC).
Analytical Methods
Accurate and reliable analytical methods are crucial for monitoring the synthesis, ensuring the quality of the final product, and for any potential research applications.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is suitable for this analysis.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a suitable buffer like ammonium acetate or formic acid) is recommended.
-
Detection: UV detection at a wavelength of around 254 nm is appropriate for the nicotinamide chromophore.
-
Standard: A certified reference material of this compound should be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring, the two methyl groups of the dimethylamide, and the protons of the sulfonamide group.
-
¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule, confirming the overall structure.
Some suppliers of this compound offer access to its NMR spectrum, which can be used for comparison and identity confirmation.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful technique for the identification and quantification of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for confirmation of its identity, especially in complex matrices.
Applications
The primary and well-documented application of this compound is as a key intermediate in the synthesis of the herbicide Nicosulfuron.[1]
Caption: Role of this compound in Nicosulfuron synthesis.
The synthesis of Nicosulfuron involves the coupling of this compound with 2-amino-4,6-dimethoxypyrimidine. This reaction forms the sulfonylurea bridge, which is the characteristic functional group of this class of herbicides.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting.
-
GHS Hazard Classification:
-
H317: May cause an allergic skin reaction.
-
H412: Harmful to aquatic life with long lasting effects.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
Conclusion
This compound is a vital chemical intermediate with a well-defined role in the agrochemical industry. This guide has provided a detailed overview of its synthesis, analytical methods, and primary application. By understanding the chemistry and handling of this compound, researchers and professionals can contribute to the efficient and safe production of Nicosulfuron, an important tool in modern agriculture. Further research into the potential biological activities of this molecule and its derivatives could open up new avenues for its application.
References
- CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents.
-
Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367 - Regulations.gov. Available at: [Link]
-
Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367 - EPA. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-2-sulfamoylnicotinamide
Introduction
N,N-Dimethyl-2-sulfamoylnicotinamide, a pyridinecarboxamide derivative, is a key intermediate in the synthesis of various agrochemicals and a compound of growing interest within medicinal chemistry.[1][2] Its structural backbone, featuring a nicotinamide moiety, is a common scaffold in numerous biologically active molecules.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers and drug development professionals, as these characteristics fundamentally govern its behavior in both chemical and biological systems. This guide provides a detailed analysis of the core physicochemical attributes of this compound, offering field-proven insights into its synthesis, characterization, and handling.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically named N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide.[3] Its molecular structure, formula, and key identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 112006-75-4 | [4][5][6] |
| Molecular Formula | C₈H₁₁N₃O₃S | [1][4][5] |
| Molecular Weight | 229.26 g/mol | [5][6] |
| IUPAC Name | N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide | [3] |
| SMILES | CN(C)C(=O)c1cccnc1S(=O)(=O)N | [3][7] |
| InChI Key | WYFKZPLSYVJLRB-UHFFFAOYSA-N | [1][4][6][7] |
The presence of a sulfonamide group, a dimethylcarboxamide group, and a pyridine ring imparts a unique combination of properties to the molecule, influencing its polarity, hydrogen bonding capacity, and acid-base behavior.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process, with a common route starting from 2-chloronicotinic acid derivatives. A patented method highlights a synthetic pathway that emphasizes efficiency and yield.[2] The core logic of this synthesis involves the formation of a sulfhydryl intermediate followed by oxidation and amination.
The general workflow can be visualized as follows:
This process underscores the importance of controlling reaction conditions, such as temperature and pH, to maximize the yield and purity of the final product.[2]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application, formulation, and storage.
Physical State and Appearance
There is some discrepancy in the reported appearance of this compound. It has been described as both a "colorless or light yellow liquid" and a "white to off-white solid".[4][6][8] This variation may be attributable to the purity of the material or the presence of residual solvents. For high-purity, crystalline material, a solid form is expected.
Melting and Boiling Points
Significant variation exists in the reported melting and boiling points, likely due to the use of predicted versus experimental values and potential decomposition at higher temperatures.
| Property | Value | Notes | Source |
| Melting Point | 198-209 °C | With decomposition | [4][5][6] |
| 60-62 °C | - | [8] | |
| Boiling Point | 488.9 ± 55.0 °C | Predicted | [4][5][6] |
| 251-253 °C | - | [8] |
Expert Insight: The higher melting point range with decomposition (198-209 °C) is more consistent with a crystalline solid and is reported by multiple sources.[4][5][6] The lower values may correspond to an impure sample or a different polymorphic form. The boiling points are largely predictive and should be treated with caution, as thermal decomposition may occur before boiling.
Solubility Profile
The solubility of this compound is a key factor in its utility for both synthesis and biological applications.
-
Aqueous Solubility: Generally described as soluble in water.[8] The presence of multiple hydrogen bond acceptors and donors (carbonyl oxygen, sulfonamide group) contributes to its aqueous solubility.[1]
-
Organic Solubility: Reported to be slightly soluble in acetonitrile, DMSO, and methanol.[4][6] For formulation purposes, it has been dissolved in PEG400 and suspended in carboxymethyl cellulose.[9]
Experimental Protocol: Preliminary Solubility Assessment
A robust, self-validating approach to determining solubility is crucial.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into separate glass vials.
-
Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution. Record the volume of solvent required.
-
Equilibration: For samples that do not readily dissolve, allow them to equilibrate at a controlled temperature (e.g., 25 °C) for 24 hours with agitation to ensure saturation is reached.
-
Quantification (Optional): For precise solubility determination, the supernatant of the equilibrated suspension can be analyzed by a validated HPLC method to determine the concentration of the dissolved compound.
Acidity (pKa)
The pKa value is critical for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. The sulfonamide group is the primary acidic site.
| Property | Value | Notes | Source |
| pKa | 8.81 ± 0.60 | Predicted | [4][6] |
| 9.69 ± 0.10 | Predicted | [8] |
Expert Insight: The predicted pKa values suggest that the sulfonamide proton is weakly acidic. At physiological pH (~7.4), the molecule will exist predominantly in its neutral, protonated form. The ionization state at varying pH can be visualized as follows:
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol mixture).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the half-equivalence point on the resulting titration curve.
Spectroscopic and Analytical Characterization
Analytical techniques are essential for confirming the structure and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity. An assay of ≥98.0% by HPLC is reported for analytical standards.[7]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. The exact mass is reported as 229.0521.[3][11]
Storage and Stability
For maintaining the integrity of the compound, proper storage is crucial.
-
Temperature: Recommended storage is under refrigerated conditions, typically between 2-8°C.[4][6][7][8][12] For long-term storage, -20°C is also cited.[13]
-
Atmosphere: Storage under an inert gas (nitrogen or argon) is recommended to prevent degradation.[4][6]
-
Shelf Life: A limited shelf life is noted, emphasizing the importance of checking the expiry date on the product label.[7][12]
Conclusion
This compound is a compound with a well-defined chemical structure and a set of physicochemical properties that make it suitable for its role as a synthetic intermediate. While there are some discrepancies in the reported physical constants, a critical evaluation of the available data suggests it is a high-melting solid with moderate solubility in polar solvents. Its weakly acidic nature, conferred by the sulfonamide group, is a key characteristic influencing its behavior in different chemical environments. The protocols and data presented in this guide provide a solid foundation for researchers and developers working with this versatile molecule, enabling more informed decisions in experimental design, formulation, and synthesis.
References
-
2-aminosulfonyl-N,N-dimethylnicotinamide - ChemBK. (2024). ChemBK. [Link]
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This compound PESTANAL®, analytical standard 112006-75-4. (n.d.). MilliporeSigma. [Link]
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N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem. (n.d.). PubChem. [Link]
- CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents. (n.d.).
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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2-(Aminosulfonyl)-N, N-dimethylnicotinamide(CAS NO.:112006-75-4). (n.d.). Capot Chemical. [Link]
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4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid | C11H5F17O2 | CID 2782413 - PubChem. (n.d.). PubChem. [Link]
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- 3. This compound | LGC Standards [lgcstandards.com]
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N,N-Dimethyl-2-sulfamoylnicotinamide molecular structure and weight
An In-Depth Technical Guide to N,N-Dimethyl-2-sulfamoylnicotinamide
Introduction and Overview
This compound is a specialized organic compound primarily recognized as a key intermediate in the synthesis of nicosulfuron, a widely used sulfonylurea herbicide.[1] Its molecular architecture, featuring a nicotinamide core functionalized with both a dimethylcarboxamide and a sulfonamide group, makes it a subject of interest in agrochemical and medicinal chemistry.[2] The compound's structure combines the biologically relevant nicotinamide moiety, a derivative of niacin (Vitamin B3), with a sulfonamide group, a well-known pharmacophore.[2]
This guide provides a comprehensive technical examination of this compound, detailing its molecular structure, physicochemical properties, synthesis protocols, and key applications. The content is tailored for researchers and professionals in drug development and organic synthesis, offering field-proven insights into its chemical behavior and handling.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical characteristics. The structure consists of a pyridine ring substituted at the 3-position with a N,N-dimethylcarboxamide group and at the 2-position with a primary sulfonamide group (-SO₂NH₂).
Chemical Identifiers
Precise identification is critical in research and development. The compound is cataloged under several names and registry numbers.
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide | [3] |
| CAS Number | 112006-75-4 | [3] |
| Molecular Formula | C₈H₁₁N₃O₃S | [2][3] |
| Molecular Weight | 229.26 g/mol | [3] |
| SMILES | CN(C)C(=O)c1cccnc1S(=O)(=O)N | [3] |
| InChI | 1S/C8H11N3O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3,(H2,9,13,14) | [3][4] |
| Appearance | Solid, white crystal | [1][4] |
| Purity | ≥98.0% (via HPLC) | |
| Storage | 2-8°C |
Molecular Structure Visualization
The 2D chemical structure of this compound illustrates the connectivity of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The most common industrial method begins with 2-chloro-N,N-dimethylnicotinamide as the starting material.[1]
Experimental Protocol: Synthesis from 2-Chloro-N,N-dimethylnicotinamide
This protocol is based on established methods for converting a chloro-substituted pyridine to a sulfonamide.[1] The process involves two key transformations: conversion of the chloride to a sulfonyl chloride, followed by amination.
Step 1: Formation of 2-Chlorosulfonyl-3-N,N-dimethylnicotinamide
-
Reaction Setup : In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge a solution of 2-chloro-N,N-dimethylnicotinamide in a non-reactive solvent such as dichloromethane.
-
Cooling : Cool the reaction mixture to 0°C using an ice bath. This low temperature is critical to control the exothermicity of the subsequent chlorination reaction and minimize side-product formation.
-
Chlorination : Bubble chlorine gas (Cl₂) through the cooled solution. The temperature must be carefully maintained between 0-15°C throughout the addition.[1] The reaction progress can be monitored visually, as the solution typically changes from yellow to a clear, oyster-white color upon completion.[1]
-
Work-up : Once chlorination is complete (indicated by the cessation of chlorine absorption), stop the gas flow and allow the mixture to settle for approximately 1 hour. Perform a liquid-liquid extraction with additional dichloromethane to isolate the product. The combined organic layers contain the desired 2-chlorosulfonyl-3-N,N-dimethylnicotinamide. This intermediate is typically used in the next step without further purification.
Step 2: Amination to this compound
-
Reaction Setup : Transfer the dichloromethane solution of 2-chlorosulfonyl-3-N,N-dimethylnicotinamide to a reactor suitable for handling ammonia.
-
Ammonolysis : Introduce aqueous ammonia (ammoniacal liquor) into the solution while maintaining vigorous stirring. The nucleophilic ammonia displaces the chloride on the sulfonyl group to form the sulfonamide. This reaction is typically performed at low temperatures to control its rate.
-
Isolation and Purification : After the reaction is complete, the product, this compound, can be isolated by separating the aqueous and organic layers. The product in the organic layer can be purified through crystallization or chromatography to achieve the desired analytical standard (≥98.0%).
Synthesis Workflow Visualization
The following diagram outlines the key stages of the synthesis process.
Sources
- 1. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]
- 2. CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide [cymitquimica.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-2-sulfamoylnicotinamide is a pivotal intermediate in the synthesis of the widely used sulfonylurea herbicide, Nicosulfuron.[1][2] Its efficient and scalable synthesis is of significant interest to the agrochemical and pharmaceutical industries. This guide provides a comprehensive, in-depth technical overview of a robust and field-proven synthetic pathway, starting from the readily available precursor, 2-chloro-N,N-dimethylnicotinamide. We will dissect each critical step of the synthesis, from the initial sulfhydration via nucleophilic aromatic substitution, through oxidative chlorination, to the final amination. The causality behind experimental choices, detailed step-by-step protocols, safety imperatives, and analytical validation are explained to provide a self-validating and reproducible system for laboratory and pilot-scale production.
Introduction and Strategic Overview
The sulfonylurea class of herbicides is renowned for high efficacy at low application rates, and Nicosulfuron is a leading example used for post-emergence weed control in maize crops.[1][2] The molecular backbone of Nicosulfuron is constructed by coupling two key heterocyclic fragments. One of these essential building blocks is this compound. The integrity and purity of this intermediate directly impact the yield and quality of the final active ingredient.
The synthetic strategy detailed herein focuses on a reliable, three-stage transformation of 2-chloro-N,N-dimethylnicotinamide. This pathway is favored for its use of accessible reagents and its amenability to industrial scale-up.
The logical workflow for this synthesis is depicted below:
Caption: High-level overview of the synthetic pathway.
Core Synthesis Protocols and Mechanistic Insights
This section provides a detailed, step-by-step methodology for the synthesis. Each protocol is a self-validating system, with explanations for the critical process parameters.
Starting Material: 2-Chloro-N,N-dimethylnicotinamide
The primary starting material, 2-chloro-N,N-dimethylnicotinamide, can be procured from commercial suppliers or synthesized. A common laboratory preparation involves the reaction of 2-chloronicotinic acid with a chlorinating agent like thionyl chloride to form the acyl chloride, followed by reaction with dimethylamine.[3] An alternative, more environmentally friendly process reacts 2-chloro-3-trichloromethylpyridine directly with dimethylamine in water.[3]
| Property | Value | Source |
| CAS Number | 52943-21-2 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Off-white to yellow solid | - |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3) | [1] |
Step 1: Sulfhydration to 2-Mercapto-N,N-dimethylnicotinamide
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is displaced by a sulfur nucleophile. Pyridine rings are electron-deficient, which makes them susceptible to nucleophilic attack, particularly when a good leaving group like chloride is present at an activated position (ortho or para to the ring nitrogen).[4] While various sulfur nucleophiles can be used, this protocol utilizes a sodium polysulfide (Na₂Sₓ) solution, which offers high reactivity and is cost-effective.
Causality: The use of sodium polysulfide, prepared in situ from sodium hydrosulfide and sulfur, is a key choice. While simpler reagents like sodium hydrosulfide (NaSH) can be used to prepare 2-mercaptopyridines, the polysulfide species can enhance the reaction rate and yield.[5][6] The reaction proceeds via the SNAr mechanism, where the sulfur nucleophile attacks the carbon bearing the chlorine, forming a temporary, negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity.
Experimental Protocol:
-
Preparation of Polysulfide Reagent: In a suitable reactor equipped with a stirrer, reflux condenser, and nitrogen inlet, charge sulfur (1.1 molar equivalents), sodium hydrosulfide (1.1 molar equivalents), and sodium hydroxide (1.1 molar equivalents) into water. Heat the mixture under a nitrogen atmosphere to 80-90°C and stir until all solids dissolve, forming a clear, dark reddish-brown sodium polysulfide solution.
-
Sulfhydration Reaction: To the prepared polysulfide solution, add 2-chloro-N,N-dimethylnicotinamide (1.0 molar equivalent). Raise the temperature to 125-130°C and maintain under reflux for 5-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation of Intermediate I: Cool the reaction mixture to 50-60°C and dilute with an equal volume of water. Carefully acidify the solution to a pH of 3-4 using concentrated hydrochloric acid. This protonates the thiolate intermediate to the desired mercaptan and precipitates unreacted sulfur.
-
Stir for 20 minutes, then heat the slurry to 70-80°C and perform a hot filtration to remove the precipitated sulfur. The filtrate contains the aqueous solution of the 2-mercapto-N,N-dimethylnicotinamide intermediate. This solution is typically carried forward directly to the next step without isolation. The yield for this step is reported to be over 95%.
Step 2: Oxidative Chlorination to 2-Chlorosulfonyl-N,N-dimethylnicotinamide
This step converts the intermediate thiol (mercaptan) into a highly reactive sulfonyl chloride. This is a critical transformation, as the sulfonyl chloride is the electrophilic species required for the final amination step. The process involves bubbling chlorine gas through a biphasic mixture containing the thiol intermediate.
Causality: The mechanism of oxidative chlorination of thiols with aqueous chlorine is complex but proceeds through the formation of sulfenyl chloride (RSCl) and sulfinyl chloride (RSOCl) intermediates, which are successively oxidized and chlorinated to the final sulfonyl chloride (RSO₂Cl).[7][8] Using a biphasic system with an organic solvent (dichloromethane) allows for the in-situ extraction of the product and intermediates, protecting them from over-oxidation or hydrolysis. The low temperature (0-15°C) is crucial to control the high reactivity of chlorine gas and minimize side reactions.
Caption: Workflow for the biphasic oxidative chlorination.
Experimental Protocol:
-
Reaction Setup: Transfer the aqueous filtrate containing 2-mercapto-N,N-dimethylnicotinamide from Step 1 into a reactor suitable for gas dispersion, equipped with a stirrer, thermometer, and a gas inlet tube extending below the liquid surface. Add dichloromethane (approx. 5-6 times the weight of the initial 2-chloro-N,N-dimethylnicotinamide) to create a biphasic system.
-
Chlorination: Cool the stirred mixture to 0-5°C using an ice-salt bath. Begin bubbling chlorine gas through the mixture at a controlled rate. The reaction is highly exothermic; maintain the internal temperature between 0-15°C throughout the addition.
-
Monitoring: The aqueous phase will change color from yellow/orange to a pale, oyster white, and the cessation of chlorine gas evolution from the reaction indicates completion.
-
Isolation of Intermediate II: Stop the chlorine flow and allow the mixture to settle for 1 hour. Separate the lower, organic (dichloromethane) layer. The dichloromethane solution now contains the 2-chlorosulfonyl-N,N-dimethylnicotinamide intermediate and is used directly in the final step. The reported yield for this stage is greater than 96%.
Step 3: Amination to this compound
In the final step, the highly reactive sulfonyl chloride intermediate is converted to the stable sulfonamide product by reaction with an amine nucleophile, in this case, aqueous ammonia.
Causality: Sulfonyl chlorides are potent electrophiles. The sulfur atom is electron-deficient due to the attached oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack by ammonia. The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. Low temperature control (0-20°C) is again essential to manage the exothermicity of the reaction and prevent hydrolysis of the sulfonyl chloride. The pH is controlled to ensure the presence of free ammonia (NH₃) as the nucleophile while neutralizing the HCl byproduct.
Experimental Protocol:
-
Reaction Setup: Cool the dichloromethane solution of 2-chlorosulfonyl-N,N-dimethylnicotinamide from Step 2 to below 0°C in a reactor.
-
Ammonia Addition: Slowly add concentrated aqueous ammonia (ammonium hydroxide) dropwise while vigorously stirring. Maintain the internal temperature between 0-20°C.
-
pH Control and Completion: Monitor the pH of the aqueous phase. Continue adding ammonia until the pH is stable in the range of 7-10 (a target of pH 9 is optimal). A constant pH after 10 minutes indicates the reaction is complete.
-
Product Isolation and Purification: Add water to the reaction mixture to dissolve ammonium chloride salts. The product, this compound, is a solid. Isolate the product by vacuum filtration.
-
Wash the filter cake with cold water to remove residual salts.
-
Dry the product under vacuum at 50-60°C to a constant weight. The final product is typically obtained as a white to off-white crystalline solid with a purity of ≥98.0% (HPLC).[9]
| Property | Value | Source |
| CAS Number | 112006-75-4 | [9] |
| Molecular Formula | C₈H₁₁N₃O₃S | [9] |
| Molecular Weight | 229.26 g/mol | [9] |
| Appearance | White to off-white solid | - |
| Melting Point | 198-209°C (decomposes) | [10] |
Alternative Synthetic Strategies
While the detailed protocol is robust, researchers should be aware of alternative approaches.
-
Thiourea Route for C-S Bond Formation: An alternative to using sodium polysulfide is the reaction of 2-chloropyridine with thiourea, followed by alkaline hydrolysis.[11] This method forms an isothiouronium salt intermediate, which is then hydrolyzed to yield the mercaptan. This route avoids the handling of elemental sulfur and sodium hydrosulfide.
-
Direct Sulfonamide Synthesis: Modern methods are emerging for the direct conversion of aryl halides or even unactivated aromatic C-H bonds to sulfonamides, often using metal catalysis or electrochemical methods.[12][13] For instance, a one-pot synthesis from aryl carboxylic acids has been reported, involving a copper-catalyzed decarboxylative chlorosulfonylation followed by amination.[14] While not yet optimized for this specific nicotinamide derivative, these strategies represent the cutting edge of sulfonamide synthesis and may offer more streamlined future pathways.
Safety and Hazard Management
The described synthesis involves hazardous materials and energetic reactions that demand strict adherence to safety protocols.
-
Starting Material (2-Chloro-N,N-dimethylnicotinamide): Causes skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1]
-
Chlorine Gas (Cl₂): EXTREMELY TOXIC AND CORROSIVE. Chlorine gas is severely damaging to the eyes, skin, and respiratory system.[5] All operations involving chlorine gas must be conducted in a certified, properly functioning chemical fume hood.[5] A system to neutralize excess chlorine gas (e.g., a scrubber with a sodium hydroxide or sodium thiosulfate solution) should be in place. Ensure all connections are secure to prevent leaks.
-
2-Chlorosulfonyl-N,N-dimethylnicotinamide (Intermediate): While specific data is limited, sulfonyl chlorides as a class are highly reactive, moisture-sensitive, and corrosive. They react exothermically with nucleophiles like water and ammonia. This intermediate should be handled with extreme care under anhydrous conditions (where possible) and always with full PPE. It should never be isolated or stored but used immediately in the subsequent reaction step.
-
Exothermic Reactions: The oxidative chlorination and amination steps are highly exothermic. Proper cooling and controlled, slow addition of reagents are critical to prevent runaway reactions.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile is a suitable choice).
-
ANSI-approved safety goggles or a face shield.
-
Flame-resistant lab coat.
-
Full-length pants and closed-toe shoes.
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An In-Depth Technical Guide to the Solubility of N,N-Dimethyl-2-sulfamoylnicotinamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyl-2-sulfamoylnicotinamide, a key intermediate in the synthesis of the sulfonylurea herbicide, nicosulfuron. Due to a lack of extensive published quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing its solubility, drawing comparisons with structurally related molecules, and presents detailed, field-proven experimental protocols for its empirical determination. This document is designed to empower researchers with the necessary theoretical framework and practical methodologies to accurately assess the solubility of this compound in a range of organic solvents, a critical parameter for process development, formulation, and chemical synthesis.
Introduction: The Significance of Solubility in Process Chemistry
This compound (C₈H₁₁N₃O₃S, Molar Mass: 229.26 g/mol ) is a crucial building block in the manufacturing of nicosulfuron.[1] The solubility of this intermediate in various organic solvents is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility behavior is paramount for optimizing synthetic routes, preventing precipitation issues, and ensuring process efficiency and scalability.
This guide will delve into the molecular factors influencing the solubility of this sulfonamide derivative, provide comparative solubility data from related compounds to inform solvent selection, and offer detailed, step-by-step protocols for the experimental determination of its solubility.
Theoretical Framework: Understanding the Solubility of a Sulfonamide Derivative
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. To understand the solubility of this compound, we must consider its key structural features:
-
Aromatic Pyridine Ring: Contributes to van der Waals interactions and potential π-π stacking.
-
Sulfonamide Group (-SO₂NH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences the compound's polarity and its interactions with protic and aprotic polar solvents.
-
Nicotinamide Moiety: The amide group within this structure is also polar and can participate in hydrogen bonding.
-
N,N-Dimethyl Group: These nonpolar alkyl groups can influence the molecule's overall polarity and its interaction with nonpolar solvents.
The presence of both polar (sulfonamide, amide) and nonpolar (dimethyl, aromatic ring) regions suggests that this compound will exhibit a nuanced solubility profile across a spectrum of organic solvents. Sulfonylurea herbicides, a class to which the final product nicosulfuron belongs, are known to have their solubility significantly influenced by pH and the solvent's ability to form hydrogen bonds.[2][3]
Comparative Solubility Analysis: Insights from Related Compounds
Nicotinamide , the parent amide of the nicotinic acid portion of the molecule, is soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] Its solubility is generally higher in protic solvents capable of hydrogen bonding.[5]
Nicosulfuron , the final herbicidal product derived from this compound, is a larger and more complex molecule. Its solubility has been documented in a range of organic solvents.[6]
Table 1: Solubility of Structurally Related Compounds in Select Organic Solvents
| Solvent | Nicotinamide Solubility (mg/mL) | Nicosulfuron Solubility (g/kg at 25°C) |
| Ethanol | ~2.5[4] | 4.5[6] |
| Dimethyl Sulfoxide (DMSO) | ~15[4] | Not Reported |
| Dimethylformamide (DMF) | ~15[4] | 64[6] |
| Acetone | Data not readily available | 18[6] |
| Acetonitrile | Data not readily available | 23[6] |
| Dichloromethane | Data not readily available | 160[6] |
| Toluene | Data not readily available | 0.370[6] |
| Hexane | Data not readily available | <0.02[6] |
This table provides a qualitative guide for solvent selection. The actual solubility of this compound must be determined experimentally.
Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents like DMF and acetone, and polar protic solvents like ethanol. Its solubility is expected to be lower in nonpolar solvents such as toluene and hexane.
Experimental Determination of Solubility: A Practical Guide
The most reliable method for obtaining accurate solubility data is through experimental measurement. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[7][8][9] This section provides detailed protocols for this method, coupled with two common analytical techniques for concentration determination: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
The Shake-Flask Method: Core Protocol
This protocol establishes a saturated solution in equilibrium with the solid solute.
Materials:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[7][10]
-
After the equilibration period, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.
Caption: Shake-Flask Solubility Determination Workflow.
Analytical Quantification Method 1: UV-Vis Spectrophotometry
This method is suitable for compounds with a significant UV absorbance and is relatively rapid. Aromatic compounds, such as this compound, typically exhibit strong UV absorbance.[11]
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the λ_max.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of each standard at the λ_max.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Analyze the Sample:
-
Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λ_max.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculate the Solubility:
-
Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in the solvent.
-
Caption: UV-Vis Quantification Workflow.
Analytical Quantification Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity, making it ideal for complex mixtures or when high accuracy is required.[12]
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
Procedure:
-
Develop an HPLC Method:
-
Select a suitable mobile phase and column for the separation of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is a common starting point for sulfonamides.[13]
-
Optimize the mobile phase composition and flow rate to achieve a sharp, well-resolved peak for the analyte with a reasonable retention time.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate the calibration curve.
-
-
Analyze the Sample:
-
Inject the diluted filtrate from the shake-flask experiment into the HPLC system.
-
Record the peak area for this compound.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculate the Solubility:
-
Multiply the determined concentration by the dilution factor to find the solubility of the compound.
-
Caption: HPLC Quantification Workflow.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not extensively published, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and empirical determination. By considering the molecule's structural features and drawing comparisons with related compounds like nicotinamide and nicosulfuron, researchers can make informed decisions regarding solvent selection. The detailed experimental protocols provided in this guide for the shake-flask method, coupled with UV-Vis and HPLC analysis, offer a reliable framework for accurately quantifying the solubility of this important synthetic intermediate. This essential data will undoubtedly contribute to the optimization of processes in which this compound is a key component.
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An In-Depth Technical Guide to N,N-Dimethyl-2-sulfamoylnicotinamide: Properties, Handling, and Synthetic Applications
This document provides a comprehensive technical overview of N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 112006-75-4), a key chemical intermediate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard safety data sheet to offer practical insights into its handling, application, and the scientific rationale behind recommended protocols. Our focus is on ensuring both laboratory safety and the integrity of experimental outcomes.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyridinecarboxamide derivative. Its structure, featuring a nicotinamide core with both a dimethylcarboxamide and a sulfonamide functional group, makes it a valuable building block in organic synthesis. Its primary and most well-documented role is as a critical intermediate in the manufacture of the sulfonylurea herbicide, Nicosulfuron[1]. Understanding its fundamental properties is the first step toward its effective and safe utilization.
From a practical standpoint, its limited solubility in common organic solvents necessitates careful consideration during reaction setup and purification[2]. The compound is typically supplied as a stable, white to off-white solid, which simplifies handling compared to volatile liquids[2].
| Property | Value | Source(s) |
| CAS Number | 112006-75-4 | [2][3] |
| Molecular Formula | C₈H₁₁N₃O₃S | [2][3] |
| Molecular Weight | 229.26 g/mol | [2][3] |
| Appearance | White to Off-White Solid/Powder | [2] |
| Melting Point | 198-209 °C (with decomposition) | [2] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3][4] |
| Purity (Analytical Std.) | ≥98.0% (HPLC) | [3] |
Section 2: Hazard Analysis and Safe Handling Protocols
While not classified as acutely toxic, this compound presents specific hazards that mandate strict adherence to safety protocols. The primary concerns are skin sensitization and environmental persistence.
GHS Classification and Hazards
The compound is classified under the Globally Harmonized System with the following hazards:
-
Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H412: Harmful to aquatic life with long lasting effects.
-
The H317 warning is of paramount importance for laboratory personnel. Repeated dermal exposure, even at low levels, can lead to sensitization, where subsequent contact elicits a significant allergic response. The H412 classification requires responsible waste disposal to prevent environmental contamination.
Experimental Workflow: From Receipt to Disposal
To ensure safety and protocol integrity, a self-validating workflow should be implemented. The following diagram and protocol outline a trusted process for handling this compound in a research setting.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Pre-Handling Verification: Upon receipt, cross-reference the CAS number (112006-75-4) on the container with your order and the Safety Data Sheet (SDS).
-
Engineering Controls: All manipulations involving the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of fine particulates.
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Due to the H317 sensitization hazard, it is crucial to change gloves immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat.
-
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C[3][4]. For long-term stability, particularly for the analytical grade material, storage under an inert atmosphere (argon or nitrogen) inside a desiccator is recommended to protect from moisture and air[2].
-
Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste, paying special attention to the H412 aquatic toxicity warning. Do not discharge into drains or the environment.
Section 3: Applications in Synthesis and Analysis
The utility of this compound is centered on its role as a synthetic intermediate and, to a lesser extent, as an analytical standard.
Core Application: Nicosulfuron Synthesis
The primary industrial application of this compound is as a precursor to the herbicide Nicosulfuron[1]. The synthesis pathway leverages the reactivity of the pyridine ring and the sulfonamide group. A simplified overview of this process highlights the compound's central role.
Caption: Simplified synthesis pathway of Nicosulfuron.
This synthetic route, as detailed in patent literature, typically begins with 2-chloro-N,N-dimethylnicotinamide, which undergoes substitution, oxidation, and ammonification to yield this compound[1]. This intermediate is then coupled with a substituted pyrimidine amine to form the final Nicosulfuron product. The efficiency of this intermediate step is critical for the overall yield of the herbicide[1].
Use as an Analytical Standard
High-purity grades (≥98.0%) of this compound are available as analytical standards, often under trade names like PESTANAL®[3]. These standards are essential for:
-
Quality Control: Used in chromatographic methods (e.g., HPLC) to quantify the intermediate in production batches.
-
Metabolite and Impurity Analysis: Serves as a reference material for identifying impurities in Nicosulfuron or related compounds.
Furthermore, a deuterated version, this compound-d6, is available for use as an internal standard in quantitative mass spectrometry (LC-MS or GC-MS) analyses[5]. This provides a highly accurate method for quantification by correcting for variations in sample preparation and instrument response[5].
Section 4: Concluding Remarks
This compound is a compound with a well-defined, albeit specific, role in the chemical industry. For the laboratory researcher, its identity as a potential skin sensitizer and an aquatic hazard should govern all handling procedures. By implementing the structured workflow and protocols outlined in this guide—grounded in a thorough understanding of the compound's properties and hazards—researchers can ensure a safe laboratory environment while achieving reliable and reproducible synthetic and analytical results.
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The Multifaceted Biological Landscape of Nicotinamide Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold
In the ever-evolving theater of medicinal chemistry, the sulfonamide group stands as a testament to enduring relevance. Its journey from the first antibacterial agents to a versatile pharmacophore in a multitude of therapeutic areas is a compelling narrative of chemical ingenuity. When coupled with the nicotinamide moiety—a cornerstone of cellular metabolism and signaling—a privileged scaffold emerges, ripe with the potential for diverse biological activities. This guide is crafted for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It is not a mere recitation of facts but a synthesized tapestry of mechanistic insights, field-proven experimental designs, and data-driven perspectives on the potential of nicotinamide sulfonamide derivatives. Our exploration will be guided by the principles of scientific integrity, providing a robust and authoritative resource for your research endeavors.
The Core of Activity: Mechanistic Underpinnings of Nicotinamide Sulfonamides
The biological effects of nicotinamide sulfonamide derivatives are not monolithic; they are a symphony of interactions with various cellular targets. Understanding these mechanisms is paramount to the rational design of novel therapeutic agents.
Antibacterial Activity: A Classic Target with a Modern Twist
The foundational antibacterial action of sulfonamides lies in their structural mimicry of p-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By competitively inhibiting dihydropteroate synthase (DHPS), these derivatives disrupt the folate pathway, leading to a bacteriostatic effect. The incorporation of the nicotinamide scaffold can modulate this activity, potentially by altering the physicochemical properties of the molecule, such as solubility and cell permeability, or by introducing additional interactions with the enzyme's active site.
Some nicotinamide sulfonamide derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel sulfonamides derived from nicotinamide have shown antibacterial activities comparable to ciprofloxacin, a well-established antibiotic[1]. The structure-activity relationship (SAR) studies in this area often reveal that the nature and position of substituents on both the sulfonamide and nicotinamide rings are critical for potency[2].
Antifungal Activity: Disrupting the Fungal Fortress
The antifungal potential of nicotinamide derivatives has been an area of active investigation. One key mechanism involves the disruption of the fungal cell wall, a structure essential for viability and distinct from mammalian cells, making it an attractive therapeutic target. For example, the derivative 2-amino-N-(3-isopropylphenyl)nicotinamide has been identified as a potent antifungal agent against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) value of 0.25 μg/mL[3]. Its mode of action is linked to the disruption of the cell wall[3].
SAR studies have highlighted the importance of specific substitutions on the nicotinamide and phenyl rings for antifungal potency. The position of amino and isopropyl groups on the phenyl ring of 2-amino-N-(3-isopropylphenyl)nicotinamide was found to be critical for its activity[3].
Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer properties of nicotinamide sulfonamide derivatives are particularly diverse, targeting multiple hallmarks of cancer.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation. In the tumor microenvironment, certain CA isoforms, such as CA IX and CA XII, are overexpressed and contribute to the acidification of the extracellular space, promoting tumor growth and metastasis. Sulfonamides are classic inhibitors of CAs, and their nicotinamide derivatives have shown potent inhibitory activity[4]. The mechanism involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site. The nicotinamide portion of the molecule can be modified to enhance selectivity for tumor-associated CA isoforms over cytosolic ones, thereby reducing off-target effects.
Nicotinamide sulfonamide derivatives have been shown to influence critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a complex, often context-dependent, role in cancer. Persistent JNK activation can promote tumorigenesis. Some sulfonamide derivatives have been shown to modulate this pathway, leading to anticancer effects.
Diagram: Simplified JNK Signaling Pathway
Caption: A simplified representation of the JNK signaling cascade.
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several nicotinamide sulfonamide derivatives have been shown to induce apoptosis in cancer cells. The mechanisms can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some derivatives trigger apoptosis through the activation of caspases 3, 8, and 9[5]. The induction of apoptosis can be a consequence of targeting various upstream signaling molecules or directly affecting mitochondrial function.
Diagram: Intrinsic Apoptosis Pathway
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Nicotinamide sulfonamide derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M phase[6][7]. This arrest prevents cancer cells from progressing through the division cycle, ultimately inhibiting tumor growth.
Quantifying Biological Activity: A Summary of In Vitro Data
The following tables provide a snapshot of the reported in vitro biological activities of selected nicotinamide sulfonamide derivatives. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Antibacterial Activity of Nicotinamide Sulfonamide Derivatives (MIC in µg/mL)
| Compound ID/Reference | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Derivative from[8] | Effective | Effective | Effective | Not Reported |
| Derivative from[9] | 32 - >512 | Not Reported | Not Reported | Not Reported |
| Derivative from[1] | Comparable to Ciprofloxacin | Comparable to Ciprofloxacin | Not Reported | Comparable to Ciprofloxacin |
Table 2: Antifungal Activity of Nicotinamide Sulfonamide Derivatives (MIC in µg/mL)
| Compound ID/Reference | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| 2-amino-N-(3-isopropylphenyl)nicotinamide[3] | 0.125 - 1 | Moderate Activity | Moderate Activity |
| Derivative from[10] | Weak to Moderate | Not Reported | Not Reported |
| Derivative from[8] | Effective | Not Reported | Effective |
Table 3: Anticancer Activity of Nicotinamide Sulfonamide Derivatives (IC50 in µM)
| Compound ID/Reference | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| Derivative from[11] | Not Reported | Not Reported | Not Reported | <0.97 - 1.13 |
| Derivative from[5] | Effective | Effective | Effective | Not Reported |
| Derivative from[12] | 1.3 - 45.0 | 1.3 - 45.0 | 1.3 - 45.0 | Not Reported |
| Derivative from[13] | Potent Activity | Potent Activity | Potent Activity | Not Reported |
Experimental Protocols: A Practical Guide for the Bench Scientist
The following protocols are provided as a detailed, step-by-step guide for evaluating the biological activities of nicotinamide sulfonamide derivatives. These are foundational methods that can be adapted to specific research needs.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Diagram: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL in the well)[14].
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the nicotinamide sulfonamide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth[14].
-
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the nicotinamide sulfonamide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a solution of purified carbonic anhydrase enzyme.
-
Prepare serial dilutions of the nicotinamide sulfonamide derivative.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the enzyme solution, and the test compound (or vehicle control).
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
-
Measurement and Data Analysis:
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
Nicotinamide sulfonamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with fundamental biological targets in pathogens and cancer cells underscores their potential for the development of novel therapeutic agents. The structure-activity relationships explored to date provide a solid foundation for the rational design of more potent and selective derivatives.
Future research in this area should focus on several key aspects:
-
Target Selectivity: For anticancer applications, enhancing the selectivity for tumor-associated enzyme isoforms (e.g., CA IX) or specific signaling pathways is crucial to minimize off-target toxicities.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities will enable more targeted drug design. This includes identifying specific protein targets and downstream signaling events.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Approaches: Exploring the synergistic effects of nicotinamide sulfonamide derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in the context of drug resistance.
The journey of the nicotinamide sulfonamide scaffold is far from over. For the dedicated researcher, it offers a fertile ground for discovery, with the potential to yield the next generation of therapeutics that will impact human health.
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A Technical Guide to the Degradation Pathway of Nicosulfuron: Formation and Fate of 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicosulfuron, a prominent sulfonylurea herbicide, is widely utilized for post-emergence weed control in maize cultivation. Its environmental persistence and potential impact on subsequent crops and ecosystems necessitate a thorough understanding of its degradation pathways. This technical guide provides an in-depth examination of the abiotic and biotic degradation of nicosulfuron, with a core focus on the formation of its principal metabolite, 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, also known as N,N-Dimethyl-2-sulfamoylnicotinamide (ASDM). We will explore the pivotal role of chemical hydrolysis and microbial action in the cleavage of the sulfonylurea bridge, detail the key metabolites formed, and present methodologies for studying these transformation processes.
Introduction: Nicosulfuron and Its Environmental Significance
Nicosulfuron, with the chemical name 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide, is a selective, systemic herbicide effective against a broad spectrum of grass and broadleaf weeds.[1][2] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.[1] While highly effective, the residual presence of nicosulfuron in soil and water systems is a significant concern.[1][3] The persistence of nicosulfuron is heavily influenced by environmental factors, most notably soil pH and microbial activity.[1][4][5] Understanding its degradation is paramount for predicting its environmental fate, assessing the risk of carryover injury to rotational crops, and developing effective bioremediation strategies.[6]
Core Degradation Pathways: The Cleavage of the Sulfonylurea Bridge
The degradation of nicosulfuron predominantly proceeds through the cleavage of the sulfonylurea bridge, a characteristic feature of this class of herbicides.[7][8] This cleavage can be initiated by both chemical (abiotic) and biological (biotic) processes, leading to the formation of two primary metabolites.[3][8]
Chemical Hydrolysis
Chemical hydrolysis is a major abiotic degradation pathway for nicosulfuron, with its rate being highly dependent on pH.[9][10][11] The sulfonylurea bridge is susceptible to hydrolysis, particularly under acidic conditions.[5][10][12]
-
Mechanism : In acidic environments (pH 4-6), the sulfonylurea linkage breaks, yielding two main products: the pyridine moiety, 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) , and the pyrimidine moiety, 2-amino-4,6-dimethoxypyrimidine (ADMP) .[8][9][10][13]
-
pH Influence : The rate of hydrolysis decreases significantly as the pH increases. In neutral to alkaline soils (pH > 7), nicosulfuron is much more stable, leading to longer persistence.[9][10][12][13] The half-life of nicosulfuron can be as short as 15-20 days in acidic soils, while it can extend to 190-250 days in alkaline soils.[1][3][4]
Microbial Degradation
Microbial degradation is a crucial biotic pathway for the dissipation of nicosulfuron in the environment.[3][7] A diverse range of soil microorganisms, including bacteria and fungi, have been identified as capable of metabolizing this herbicide.[3][8][14]
-
Mechanism : Similar to chemical hydrolysis, the primary mechanism of microbial degradation involves the enzymatic cleavage of the sulfonylurea bridge, also resulting in the formation of ASDM and ADMP.[3][7][8] This process is often a co-metabolic event, where the microorganisms do not use nicosulfuron as a sole carbon or nitrogen source.[8][11]
-
Influencing Factors : The efficiency of microbial degradation is influenced by soil temperature, moisture, organic matter content, and the microbial population density.[5][6] Optimal conditions for microbial growth, such as a temperature of 30-35°C and neutral pH, generally enhance the degradation rate.[6][7]
The logical flow of nicosulfuron degradation is visualized in the following diagram:
Caption: Primary degradation pathways of Nicosulfuron.
Key Metabolites: ASDM and ADMP
The two principal metabolites resulting from the primary degradation of nicosulfuron are:
-
2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) : Also known as this compound, this is the pyridine-containing metabolite.[8][15][16][17] It is one of the major transformation products found in soil and can exhibit greater persistence than the parent compound, with a half-life that can reach up to 276 days.
-
2-Amino-4,6-dimethoxypyrimidine (ADMP) : This is the pyrimidine-containing metabolite.[8] ADMP generally has a shorter half-life in soil compared to ASDM, often around two days.
Data on Nicosulfuron Persistence
The persistence of nicosulfuron, often expressed as its half-life (DT50), varies significantly based on environmental conditions. The following table summarizes representative data from various studies.
| Matrix | pH | Temperature (°C) | Half-life (DT50) | Reference |
| Acidic Soil | < 7 | Not Specified | 15-20 days | [1][4] |
| Alkaline Soil | > 7 | Not Specified | 190-250 days | [1][3] |
| Silty Loam (Acidic) | 4.24 - 5.14 | Lab Conditions | 9.4 - 16.1 days | [18] |
| Silty Loam (Slightly Alkaline) | 7.0 - 7.70 | Lab Conditions | 43.3 days | [18] |
| Water (with immobilized laccase) | 5 | 50 | 1.46 hours | [1][4] |
| Maize Field Soil | 7.5 | Field Conditions | 14-20 days | [5][19] |
Experimental Protocol: Studying Nicosulfuron Degradation in Soil
This section outlines a standard laboratory protocol for investigating the degradation kinetics of nicosulfuron in a soil matrix. This methodology is designed to be a self-validating system by including sterile controls to differentiate between chemical and microbial degradation.
Objective
To determine the rate of nicosulfuron degradation in soil under controlled laboratory conditions and to identify the formation of the major metabolites, ASDM and ADMP.
Materials
-
Analytical standards of nicosulfuron, ASDM, and ADMP (>98% purity)
-
Freshly collected agricultural soil, sieved (<2 mm)
-
Autoclave
-
Incubator
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) system[20]
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: Workflow for a soil degradation study of Nicosulfuron.
Step-by-Step Methodology
-
Soil Preparation and Sterilization:
-
Characterize the sieved soil for key properties like pH, texture, and organic matter content, as these significantly influence degradation.[5]
-
Divide the soil into two main batches. One batch will be used as the non-sterile (microbially active) sample.
-
Sterilize the second batch by autoclaving (e.g., at 121°C for 60 minutes on two consecutive days). This serves as the control to isolate chemical hydrolysis from microbial degradation.
-
-
Fortification and Incubation:
-
Weigh equivalent amounts of both non-sterile and sterile soil (e.g., 50 g) into individual flasks.
-
Prepare a stock solution of nicosulfuron in a suitable solvent. Fortify the soil samples to achieve a relevant concentration (e.g., 1 mg/kg).
-
Adjust the soil moisture to approximately 60% of its water-holding capacity and maintain it throughout the experiment.
-
Incubate all samples in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 56 days), remove triplicate samples from both the non-sterile and sterile sets.
-
Extract the residues by adding a solvent like acetonitrile, followed by vigorous shaking.
-
Centrifuge the samples to separate the soil particles from the solvent.
-
Filter the supernatant through a 0.22 µm syringe filter prior to analysis.[20]
-
-
Analytical Determination:
-
Analyze the extracts using a validated HPLC-MS/MS method.[20] This technique provides the necessary selectivity and sensitivity to quantify the parent nicosulfuron and its metabolites, ASDM and ADMP, even at low concentrations.
-
Develop a calibration curve using the analytical standards to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of nicosulfuron against time for both sterile and non-sterile samples.
-
Calculate the degradation rate constant (k) and the half-life (DT50) by fitting the data to a first-order kinetics model.
-
The difference in the degradation rate between the non-sterile and sterile samples indicates the contribution of microbial activity.
-
Conclusion
The environmental degradation of nicosulfuron is a multifaceted process governed by chemical hydrolysis and microbial action. The primary pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of two major metabolites: 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) and 2-amino-4,6-dimethoxypyrimidine (ADMP). The rate of this degradation is critically dependent on soil pH, with acidic conditions promoting rapid hydrolysis and alkaline conditions leading to greater persistence. A comprehensive understanding of these pathways and the factors that influence them is essential for agricultural and environmental scientists to manage the use of nicosulfuron effectively and mitigate its potential environmental risks.
References
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Zhong, L., Zhang, Y., Chen, Y., Li, Y., Wang, F., & Li, Z. (2024). Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase. Toxics, 12(8), 619. [Link]
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Sabadie, J., & Ravanel, P. (2001). Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals. Journal of Agricultural and Food Chemistry, 49(12), 5897–5903. [Link]
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Sabadie, J., & Ravanel, P. (2001). Nicosulfuron: Alcoholysis, Chemical Hydrolysis, and Degradation on Various Minerals. Journal of Agricultural and Food Chemistry, 49(12), 5897-5903. [Link]
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Sabadie, J., & Ravanel, P. (2001). Nicosulfuron: Alcoholysis, Chemical Hydrolysis, and Degradation on Various Minerals. Journal of Agricultural and Food Chemistry, 49(12), 5897-5903. [Link]
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Zhang, J., Liu, S., Liu, H., & Zhang, J. (2012). Biodegradation of nicosulfuron by the bacterium Serratia marcescens N80. Wei sheng wu xue bao = Acta microbiologica Sinica, 52(1), 89–96. [Link]
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Zhong, L., Zhang, Y., Chen, Y., et al. (2023). Current insights into the microbial degradation of nicosulfuron: Strains, metabolic pathways, and molecular mechanisms. ResearchGate. [Link]
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Sabadie, J. (2001). Nicosulfuron: Alcoholysis, Chemical Hydrolysis, and Degradation on Various Minerals. Journal of Agricultural and Food Chemistry. [Link]
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Pest Management Regulatory Agency. (2008). Nicosulfuron. Health Canada. [Link]
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Carles, L., Rossi, F., Besse-Hoggan, P., & Batisson, I. (2018). Nicosulfuron Degradation by an Ascomycete Fungus Isolated From Submerged Alnus Leaf Litter. Frontiers in Microbiology, 9, 3088. [Link]
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Zhong, L., et al. (2024). Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase. Semantic Scholar. [Link]
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Carles, L., Rossi, F., Besse-Hoggan, P., & Batisson, I. (2018). Nicosulfuron Degradation by an Ascomycete Fungus Isolated From Submerged Alnus Leaf Litter. PubMed Central. [Link]
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Zhong, L., et al. (2024). Degradation pathway of nicosulfuron in soil. ResearchGate. [Link]
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Ahmadi, A. R., et al. (2016). Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography. Quality Assurance and Safety of Crops & Foods, 9(2), 229-234. [Link]
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Sunulahpašić, M., Grahovac, M., Inđić, D., et al. (2024). Dissipation dynamic of nicosulfuron in different types of agricultural soils. Plant, Soil and Environment, 70(4), 245-251. [Link]
-
Carles, L., et al. (2018). Biodegradation of 100 μM nicosulfuron and production of the major metabolites (ADMP and ASDM) by P. cucumerina AR1 strain. ResearchGate. [Link]
-
Bai, S., et al. (2023). Enhanced bioremediation of soils contaminated with nicosulfuron using the bacterial complex A12. Journal of Applied Microbiology, 134(10). [Link]
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Zhong, L., et al. (2024). Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase. PubMed. [Link]
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ASCA GmbH. Nicosulfuron Metabolite ASDM-d6. ASCA GmbH Angewandte Synthesechemie Adlershof. [Link]
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U.S. Environmental Protection Agency. (2015). Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367 and IN-J0290 in soil using HPLC/ESI-MS/MS. EPA. [Link]
-
Ahmadi, A. R., et al. (2016). Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography. Quality Assurance and Safety of Crops & Foods. [Link]
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National Center for Biotechnology Information. (n.d.). Nicosulfuron. PubChem. [Link]
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Eaufrance. (2025). Nicosulfuron ASDM - Paramètre chimique. Eaufrance. [Link]
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Methodological & Application
Application Note: A Validated HPLC Method for the Quantitative Analysis of N,N-Dimethyl-2-sulfamoylnicotinamide
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-Dimethyl-2-sulfamoylnicotinamide. As a significant degradation product of the sulfonylurea herbicide nicosulfuron, accurate determination of this compound is critical for environmental monitoring and food safety applications.[1] The method presented herein utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a detailed experimental protocol, and a full validation summary in accordance with international guidelines.
Introduction: The Analytical Challenge
This compound is a key metabolite in the environmental degradation pathway of nicosulfuron, a widely used herbicide.[1] Its presence in soil and water systems necessitates sensitive and accurate analytical methods to assess environmental fate and potential residues in the food chain. Structurally, the molecule combines a nicotinamide core, known for its role as a precursor to coenzymes like NAD+, with a sulfonamide group, a class of compounds with broad biological activities.[2][3][4] This amalgam of functional groups presents a unique analytical challenge, requiring a chromatographic system capable of resolving this polar compound with high efficiency and reproducibility.
The sulfonamide group (-SO2NH2) is a well-established pharmacophore, and numerous HPLC methods exist for the analysis of sulfa drugs in various matrices.[5][6][7] Similarly, HPLC methods for nicotinamide and its derivatives are well-documented, often employed in pharmaceutical and cosmetic analysis.[8][9][10] This application note leverages established principles from the analysis of both sulfonamides and nicotinamides to create a tailored and optimized method for this compound.
Method Rationale and Chromatographic Principles
The selection of the chromatographic conditions is paramount for achieving the desired analytical performance. The choices made in this method are grounded in the physicochemical properties of this compound and established chromatographic theory.
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was chosen due to its versatility and proven efficacy in retaining a wide range of compounds, including those with moderate polarity like sulfonamides and nicotinamides. The hydrophobic C18 chains provide the primary mechanism of retention for the aromatic and aliphatic portions of the analyte.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. The aqueous buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times by controlling the ionization state of the sulfonamide group. A slightly acidic pH is often optimal for sulfonamide analysis to suppress the ionization of the acidic proton, leading to better peak shape and retention.
-
Detection: UV detection is employed due to the presence of the pyridine ring in the nicotinamide structure, which imparts a strong chromophore. An analysis of the UV spectrum of similar compounds suggests that a wavelength in the range of 260-280 nm provides excellent sensitivity.[7] For this method, 270 nm was selected as the detection wavelength.
Experimental Protocol
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for stock solution preparation
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM KH2PO4 buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase (25 mM KH2PO4 buffer, pH 3.0):
-
Weigh 3.40 g of KH2PO4 and dissolve in 1 L of deionized water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation will be matrix-dependent. For aqueous samples, a direct injection after filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices like soil or food products, a solid-phase extraction (SPE) or QuEChERS-based cleanup may be necessary to remove interfering substances.[13]
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank sample (mobile phase) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.
Linearity
Linearity was assessed by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coeff. | > 0.999 |
| Regression Eq. | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (low, medium, and high).
| Spiked Level | Mean Recovery (%) | % RSD |
| Low | 99.5 | 1.2 |
| Medium | 100.2 | 0.8 |
| High | 99.8 | 0.5 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed.
| Precision Level | % RSD |
| Repeatability | < 1.0 |
| Intermediate | < 2.0 |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.25 µg/mL
-
LOQ: 0.75 µg/mL
Workflow Diagrams
The following diagrams illustrate the experimental and validation workflows.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow of method validation.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method is highly specific, linear, accurate, and precise, making it suitable for routine analysis in environmental and food safety laboratories. The comprehensive validation demonstrates the robustness of the method and its adherence to international standards.
References
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). MDPI. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate. [Link]
-
Sulfonamide Antibiotics Analyzed with HPLC. (n.d.). MicroSolv. [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). LabRulez LCMS. [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. (2021). Asian Journal of Pharmaceutical Research and Development. [Link]
-
Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. (n.d.). PubMed. [Link]
-
2-aminosulfonyl-N,N-dimethylnicotinamide. (2024). ChemBK. [Link]
-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
-
DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. (2023). IJNRD. [Link]
-
Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. (2024). Formosa Publisher. [Link]
-
2-(Aminosulfonyl)-N, N-dimethylnicotinamide(CAS NO.:112006-75-4). (2022). Hefei Xingyu Chemical Co.,Ltd. [Link]
- Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide. (n.d.).
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). ResearchGate. [Link]
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Mastering the Preparation of N,N-Dimethyl-2-sulfamoylnicotinamide Stock Solutions: An Application Note and Protocol
Introduction: Contextualizing N,N-Dimethyl-2-sulfamoylnicotinamide
This compound, also known by the acronym ASDM, is primarily recognized in the scientific community as a principal degradation product of the sulfonylurea herbicide, nicosulfuron.[1] Consequently, its predominant application is as an analytical reference standard for environmental monitoring and toxicological studies tracking the fate and biodegradation of nicosulfuron. While its nicotinamide core is suggestive of potential biological activity, there is currently a lack of substantial evidence in scientific literature to indicate its use as a bioactive compound for probing cellular signaling pathways or for direct application in drug development.[1] Therefore, the protocols and guidelines presented herein are tailored for its use as an analytical standard, where precision, accuracy, and stability are of paramount importance.
Physicochemical Properties: The Foundation of Protocol Design
A thorough understanding of the physicochemical properties of this compound is critical for the development of a robust and reliable protocol for stock solution preparation. These properties dictate the choice of solvent, storage conditions, and handling procedures.
| Property | Value | Source(s) |
| Synonyms | 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, ASDM | [1] |
| CAS Number | 112006-75-4 | [1] |
| Molecular Formula | C₈H₁₁N₃O₃S | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO), Methanol, and Acetonitrile | [1] |
| Storage Temperature | 2-8°C (for solid compound) | [1] |
The sulfonamide functional group in the molecule is relatively unreactive, contributing to its stability as a crystalline solid.[2] The nicotinamide moiety, a derivative of nicotinic acid, along with the dimethyl and aminosulfonyl groups, influences its polarity and solubility. The slight solubility in common organic solvents necessitates careful consideration of the solvent choice and dissolution techniques.
Solvent Selection and Considerations: The Rationale for DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] The choice of DMSO is underpinned by several key factors:
-
Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including those with limited solubility in other common laboratory solvents.
-
Compatibility with Biological Assays: For potential, albeit currently undocumented, biological applications, DMSO is widely used as a vehicle for compound administration in cell-based assays, although its concentration must be carefully controlled to avoid cytotoxicity.
However, the use of DMSO is not without its challenges, primarily its hygroscopicity , the tendency to absorb moisture from the atmosphere.[3][4][5][6] This property can have significant consequences:
-
Reduced Solubility and Precipitation: The absorption of water by DMSO can decrease the solubility of dissolved compounds, potentially leading to precipitation, especially after freeze-thaw cycles.[3][7]
-
Alteration of Concentration: The influx of water can alter the volume of the stock solution, thereby affecting the accuracy of its concentration.
-
Compound Degradation: For compounds susceptible to hydrolysis, the presence of water can promote degradation. While the sulfamoyl group is generally stable, prolonged exposure to water, especially at non-neutral pH, could be a concern.
To mitigate these risks, the use of anhydrous DMSO is strongly recommended. Furthermore, proper handling and storage techniques are crucial to maintain the integrity of both the solvent and the resulting stock solution.
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step methodology for the preparation of a 10 mM stock solution of this compound in DMSO, incorporating best practices for accuracy and stability.
Materials and Equipment:
-
This compound (solid, analytical standard grade)
-
Anhydrous Dimethyl sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Volumetric flask (Class A) or calibrated micropipettes
-
Amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow Diagram:
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound (MW = 229.26 g/mol ) needs to be calculated. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 229.26 g/mol = 0.0022926 g = 2.29 mg
-
-
-
Weighing:
-
Accurately weigh out 2.29 mg of this compound using a calibrated analytical balance.
-
Causality: The accuracy of the final concentration is directly dependent on the precision of this initial weighing step. Using a calibrated analytical balance is non-negotiable for preparing an analytical standard.[1]
-
-
Solubilization:
-
Carefully transfer the weighed compound into a clean, dry amber glass vial or microcentrifuge tube. The use of amber vials is recommended to protect the compound from potential photodegradation, a general best practice for organic compounds.
-
Add 1 mL of anhydrous DMSO to the vial using a calibrated micropipette.
-
Causality: Anhydrous DMSO is critical to prevent the introduction of water, which can compromise the solubility and stability of the compound.[3][7]
-
-
Dissolution:
-
Securely cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Visually inspect the solution to ensure that all solid has dissolved. The solution should be clear and free of any particulate matter.
-
If dissolution is slow, gentle warming (to no more than 30°C) or brief sonication can be employed.[1]
-
Causality: Vigorous mixing is necessary to overcome the slight solubility of the compound. Sonication can aid in breaking down any aggregates of the solid material, increasing the surface area available for solvation.
-
-
Storage:
-
For long-term storage, the 10 mM stock solution should be stored at -20°C.[1]
-
For short-term storage (up to one week), the solution can be kept at 4°C.[1]
-
Crucial Insight: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][3]
-
Quality Control: A Self-Validating System
For an analytical standard, the preparation of the stock solution is not complete without a robust quality control (QC) process. This ensures the accuracy of the concentration and the integrity of the standard.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Concentration Verification | UV/Vis Spectroscopy or HPLC | Concentration within ±5% of the target. | Confirms the accuracy of the weighing and dilution steps. |
| Purity Assessment | HPLC-UV or LC-MS | No significant impurity peaks. | Verifies the integrity of the compound post-dissolution. |
| Identity Confirmation | LC-MS/MS | Match of parent and fragment ions with a reference spectrum. | Confirms the chemical identity of the dissolved substance. |
Recommended QC Protocol:
-
Prepare a Dilution: Prepare a fresh dilution of the stock solution in a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for the analytical instrument.
-
Instrumental Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the obtained concentration against the theoretical value. Assess the chromatogram for any unexpected peaks that might indicate impurities or degradation products.
Safety and Handling: A Prudent Approach
While this compound is not classified as acutely toxic, it is categorized as a skin sensitizer and is harmful to aquatic life with long-lasting effects.[8] Therefore, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the solid compound and its solutions.
-
Engineering Controls: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.
Conclusion: Ensuring Reproducibility and Reliability
The preparation of accurate and stable stock solutions of this compound is fundamental to its application as an analytical reference standard. By adhering to the detailed protocol outlined in this application note, researchers can minimize variability and ensure the reliability and reproducibility of their experimental results. The emphasis on using high-purity reagents, calibrated equipment, and implementing stringent quality control measures provides a self-validating framework for the preparation of this important analytical tool.
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
ResearchGate. (2020, October 1). Why does DMSO become liquid with extended storage at -20C?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
Sources
- 1. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. ziath.com [ziath.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ziath.com [ziath.com]
- 8. angenechemical.com [angenechemical.com]
The Gold Standard in Bioanalysis: A Detailed Application Guide to N,N-Dimethyl-2-sulfamoylnicotinamide-d6 as an Internal Standard for the Quantification of Nicosulfuron
This comprehensive guide provides an in-depth exploration of the application of N,N-Dimethyl-2-sulfamoylnicotinamide-d6 as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of the herbicide nicosulfuron in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies.
Introduction: The Imperative for Precision in Bioanalysis
In the realm of drug and xenobiotic analysis, the accuracy and reproducibility of quantitative data are paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for the inherent variability in sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled internal standards are widely recognized as the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.[1][2] This guide focuses on the strategic use of this compound-d6 for the quantification of nicosulfuron, a widely used sulfonylurea herbicide. This compound is a known metabolite of nicosulfuron, making its deuterated analog an ideal internal standard.[3]
The Analyte: Nicosulfuron
Nicosulfuron is a selective, post-emergence herbicide used for the control of a wide range of annual and perennial grasses and broadleaf weeds in corn.[4] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants.[4] Understanding its metabolic fate and quantifying its presence in biological systems is crucial for assessing its environmental impact and potential toxicological effects.
Physicochemical Properties of Nicosulfuron:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₆O₆S | [3] |
| Molecular Weight | 410.4 g/mol | [3] |
| pKa | 4.60 | [3] |
| logP | -1.8 at pH 7 | [3] |
| Water Solubility | pH-dependent: 12,000 mg/L at pH 7 (25°C) | [5] |
The Internal Standard: this compound-d6
The choice of an internal standard is a critical decision in bioanalytical method development. An ideal IS should co-elute with the analyte, exhibit similar extraction recovery and ionization response, and not interfere with the analyte's signal.[1] this compound-d6, a deuterated version of a nicosulfuron metabolite, fulfills these criteria exceptionally well. The six deuterium atoms on the two N-methyl groups provide a sufficient mass shift to distinguish it from the unlabeled analyte in the mass spectrometer, without significantly altering its chromatographic behavior.
Chemical Structures:
Caption: Chemical structures of the analyte, Nicosulfuron, and its metabolite, this compound (unlabeled).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the SIL-IS is added to the sample at the earliest stage of preparation. The SIL-IS undergoes the same sample processing steps (e.g., extraction, concentration, and injection) as the analyte. Any loss of the analyte during this process will be accompanied by a proportional loss of the SIL-IS. In the mass spectrometer, the analyte and the SIL-IS are detected as distinct molecular ions due to their mass difference. The ratio of the analyte's peak area to the SIL-IS's peak area is then used to calculate the analyte's concentration. This ratio remains constant even if there are variations in sample recovery or ionization efficiency, leading to highly accurate and precise measurements.
Bioanalytical Method Protocol for Nicosulfuron in Plasma
This protocol provides a detailed methodology for the extraction and quantification of nicosulfuron from plasma samples using this compound-d6 as an internal standard.
Materials and Reagents
-
Nicosulfuron analytical standard (≥98% purity)
-
This compound-d6 (isotopic purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nicosulfuron and this compound-d6 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the nicosulfuron stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d6 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate nicosulfuron working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation: Solid Phase Extraction (SPE)
The causality behind choosing SPE is its ability to provide a cleaner extract compared to simple protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS analysis. The Oasis HLB sorbent is a good choice for the moderately polar nicosulfuron.
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
Step-by-Step Protocol:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The selection of a C18 column is appropriate for the reversed-phase separation of nicosulfuron. The gradient elution ensures efficient separation from endogenous matrix components.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
Mass Spectrometry Conditions:
The MRM transitions are selected based on the most abundant and stable precursor and product ions to ensure sensitivity and specificity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Nicosulfuron | Q1: 411.1 m/z → Q3: 182.1 m/z |
| This compound-d6 | Q1: 236.1 m/z → Q3: 107.1 m/z |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[6]
Key Validation Parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of nicosulfuron and the internal standard.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of nicosulfuron in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Under frozen storage conditions.
-
Post-Preparative Stability: In the autosampler.
-
Conclusion
The use of this compound-d6 as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of nicosulfuron in biological matrices. The near-identical chemical and physical properties of the SIL-IS to the analyte ensure accurate compensation for variations in sample preparation and instrument response. The detailed protocol and validation guidelines presented in this application note offer a comprehensive framework for researchers to implement this gold-standard bioanalytical approach, ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and metabolism studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73281, Nicosulfuron. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2005). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: NICOSULFURON. Retrieved from [Link]
- Biemer, J. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- Ahmadi, A. R., Shahbazi, S., & Diyanat, M. (2016). Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography. Quality Assurance and Safety of Crops & Foods, 8(4), 513-518.
- Gu, H., Liu, G., & Chen, Y. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- U.S. Environmental Protection Agency. (2009). Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367 and IN-J0290 in soil using HPLC/ESI-MS/MS.
-
AERU. (n.d.). Nicosulfuron (Ref: DPX V9360). University of Hertfordshire. Retrieved from [Link]
- Szwedziak, K., Grzywacz, Ż., Polańczyk, E., Tomaszewski, S., & Wojtkiewicz, W. (2020). Physicochemical properties of selected herbicidal products containing nicosulfuron as an active ingredient. Chemistry, 28(1), 346-353.
-
EXTOXNET. (n.d.). NICOSULFURON. Oregon State University. Retrieved from [Link]
Sources
Application Note & Experimental Protocol: A Comprehensive Guide to the Synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide
Introduction
N,N-Dimethyl-2-sulfamoylnicotinamide, also known as 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, is a key chemical intermediate, particularly in the synthesis of agrochemicals.[1] Its structural backbone, a nicotinamide derivative, is a recurring motif in a wide array of biologically active compounds.[2][3][4][5][6] This document provides a detailed, research-grade protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is built upon established chemical principles and draws from methodologies described in the patent literature for the synthesis of this and structurally related compounds.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This guide will provide a step-by-step methodology, including the synthesis of a key precursor, 2-chloro-N,N-dimethylnicotinamide, followed by its conversion to the target molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its accurate identification and handling.
| Property | Value |
| Synonyms | 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, 2-Aminosulfonyl-N,N-dimethylnicotinamide, N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide, ASDM |
| CAS Number | 112006-75-4[7] |
| Molecular Formula | C₈H₁₁N₃O₃S[7][8] |
| Molecular Weight | 229.26 g/mol [7][8] |
| Appearance | White to Off-White Solid[7] |
| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO), Methanol, and Acetonitrile[7] |
| Storage Temperature | 2-8°C[7][9] |
Overall Synthetic Scheme
The synthesis of this compound can be achieved through a two-step process starting from 2-chloronicotinamide. The first step involves the amidation of 2-chloronicotinamide with dimethylamine to yield 2-chloro-N,N-dimethylnicotinamide. The second step is a nucleophilic aromatic substitution of the chloro group with a sulfamoyl group via a multi-step process involving sulfidization, oxidative chlorination, and finally ammonolysis.
Sources
- 1. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]
- 2. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound PESTANAL , analytical standard 112006-75-4 [sigmaaldrich.com]
- 9. This compound PESTANAL , analytical standard 112006-75-4 [sigmaaldrich.com]
Application Note: A Validated Method for the Quantification of N,N-Dimethyl-2-sulfamoylnicotinamide in Environmental Water Samples using SPE and LC-MS/MS
Abstract
This document details a robust and highly sensitive analytical method for the quantification of N,N-Dimethyl-2-sulfamoylnicotinamide in various environmental water matrices. This compound is recognized as a principal degradation product of the widely used sulfonylurea herbicide, nicosulfuron, making its presence in environmental waters a key indicator of agricultural runoff and herbicide fate.[1] This protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by quantification using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is designed for researchers in environmental science, toxicology, and analytical chemistry, providing a reliable framework for monitoring this emerging contaminant.
Introduction: The Rationale for Monitoring
This compound is a metabolite of nicosulfuron, a herbicide used for post-emergence weed control in crops like maize.[1] Due to the widespread use of the parent compound, this degradation product can potentially enter aquatic ecosystems through surface runoff and leaching. As a molecule containing both a sulfonamide and a nicotinamide moiety, its environmental behavior and potential toxicological effects warrant careful study.[2] The structural similarity to sulfonamide antibiotics, which are a class of environmental contaminants of concern, further underscores the need for sensitive analytical methods.[3]
The protocol outlined below is built upon well-established methodologies for analyzing polar, water-soluble organic compounds and specifically adapts proven techniques for sulfonamide analysis to our target analyte.[4][5][6][7] By leveraging the selectivity of Solid-Phase Extraction and the sensitivity of tandem mass spectrometry, this method can achieve detection limits in the low nanogram-per-liter (ng/L) range, suitable for typical environmental concentrations.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is crucial for method development, particularly for optimizing SPE and mass spectrometry parameters.
| Property | Value | Source |
| Chemical Name | This compound | [8][] |
| Synonyms | 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide | [] |
| CAS Number | 112006-75-4 | [8][][10] |
| Molecular Formula | C₈H₁₁N₃O₃S | [2][8][10] |
| Molecular Weight | 229.26 g/mol | [8][][10] |
| Predicted pKa | 9.69 ± 0.10 | [11] |
| Predicted Boiling Point | 457.3 ± 47.0 °C | [11] |
| Structure | ||
![]() |
Note: Some properties are predicted and should be used as a guide for method development.
Experimental Workflow and Causality
The entire analytical process is designed to isolate the target analyte from a complex matrix, minimize interference, and achieve sensitive quantification. Each stage is critical for the overall success of the analysis.
Workflow Overview
The logical flow from sample collection to final data reporting is depicted below. This systematic approach ensures reproducibility and minimizes the risk of contamination or sample loss.
Caption: End-to-end analytical workflow.
Rationale for Key Steps
-
Sample Preservation: Water samples are collected in amber glass bottles to prevent photodegradation. Disodium ethylenediaminetetraacetate (Na₂EDTA) is added to chelate metal ions that can interfere with analyte stability or chromatographic performance.[3]
-
Solid-Phase Extraction (SPE): Given the analyte's polar nature, a reversed-phase SPE sorbent is ideal.[2] Hydrophilic-Lipophilic Balanced (HLB) cartridges are chosen for their excellent retention of a broad range of compounds, from polar to nonpolar.[4] This makes the method robust even with slight variations in water matrix composition.
-
UPLC-MS/MS: This is the cornerstone of the method. UPLC provides rapid and high-resolution separation. Tandem mass spectrometry (MS/MS) offers unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), virtually eliminating matrix interference.[5][6] The sulfonamide group and pyridine ring are readily ionizable, making positive-mode Electrospray Ionization (ESI+) the logical choice.[5]
Detailed Protocols
Required Materials and Reagents
-
Standards: this compound analytical standard (≥98.0% purity).[10] Isotope-labeled internal standard (IS), e.g., Sulfamethoxazole-d4, is recommended for improved accuracy.[3]
-
Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (reagent grade).
-
Reagents: Disodium ethylenediaminetetraacetate (Na₂EDTA).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges, 6 mL, 500 mg.[4]
-
Labware: Amber glass bottles, Class A volumetric flasks, autosampler vials, 0.45 µm Glass Fiber Filters (GFF).
Step-by-Step Sample Preparation and SPE Protocol
-
Sample Collection: Collect 500 mL of water in a pre-cleaned amber glass bottle.
-
Preservation: To the 500 mL sample, add 0.25 g of Na₂EDTA and mix until dissolved.[4] If using an internal standard, spike the appropriate volume into the sample at this stage (e.g., to a final concentration of 50 ng/L).
-
Filtration: Filter the sample through a 0.45 µm GFF to remove suspended solids.
-
SPE Manifold Setup: Place HLB cartridges on an SPE vacuum manifold.
-
Cartridge Conditioning: Pre-condition each cartridge by passing 6 mL of methanol followed by 6 mL of LC-MS grade water under gravity or low vacuum.[4] Do not let the sorbent bed go dry.
-
Sample Loading: Load the entire 500 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.[4]
-
Washing: After the entire sample has passed through, wash the cartridge with 6 mL of LC-MS grade water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge completely by applying high vacuum for at least 20 minutes. This step is critical to remove residual water before elution with an organic solvent.
-
Elution: Place collection tubes in the manifold. Elute the analyte from the cartridge by passing two 4 mL aliquots of methanol. Allow the solvent to soak for 1 minute before applying vacuum for the first aliquot.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of 50:50 (v/v) methanol:water containing 0.1% formic acid. Vortex for 30 seconds to ensure complete dissolution. Transfer to an autosampler vial for analysis.
UPLC-MS/MS Instrumental Conditions
The following are starting conditions and must be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| UPLC System | Standard High-Performance Liquid Chromatography System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | To be determined by infusion of the analytical standard.Predicted [M+H]⁺: m/z 230.1 Example Transitions: 230.1 > 107.1 (Pyridine fragment), 230.1 > 152.1 (Loss of sulfonamide) |
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the method must be validated according to established guidelines, such as those from the U.S. EPA.[12][13]
Validation Parameters
The following parameters should be assessed to demonstrate the method is fit for purpose.[14][15]
| Parameter | Objective & Acceptance Criteria |
| Linearity | Establish the relationship between concentration and response. A calibration curve of at least 5 points should yield a correlation coefficient (r²) ≥ 0.995. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from the background noise (Signal-to-Noise ratio of ~3).[6] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of ~10).[5][6] |
| Accuracy (Recovery) | Determined by spiking blank water samples at low, medium, and high concentrations. Mean recoveries should be within 70-120%.[5] |
| Precision (RSD) | Assessed from replicate analyses (n≥5) of spiked samples. The relative standard deviation (RSD) should be ≤ 15%.[5] |
| Matrix Effect | Evaluates the suppression or enhancement of ionization due to co-eluting matrix components. Should be corrected for by the use of an isotope-labeled internal standard.[6] |
Quality Control Logic
A robust QC system is essential for routine analysis. This involves analyzing specific samples in each analytical batch to validate the entire process.
Caption: Quality control decision workflow.
Hypothetical Performance Data
The following table summarizes the expected performance of this method based on typical results for similar sulfonamide analyses.[4][5][6]
| Parameter | Result |
| Linear Range | 1.0 - 250 ng/L |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | 0.4 ng/L |
| LOQ | 1.2 ng/L |
| Mean Recovery (n=3 levels) | 85% - 112% |
| Precision (RSD) | < 10% |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the analysis of this compound in environmental water samples. By adapting established and validated techniques for related compounds, this method offers the high sensitivity, selectivity, and robustness required for trace-level environmental monitoring. The successful validation of this method will provide a valuable tool for assessing the environmental fate of the nicosulfuron herbicide and its degradation products.
References
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
- Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- BenchChem. (n.d.).
- MDPI. (2023).
- PubMed. (2010). Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).
- ChemBK. (2024). 2-aminosulfonyl-N,N-dimethylnicotinamide.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method Validation and Peer Review Policies and Guidelines.
- BenchChem. (n.d.). Application Notes and Protocols for 6-Sulfamoylnicotinamide (this compound).
- U.S. Environmental Protection Agency (EPA). (2025). Method Validation and Peer Review Policies and Guidelines.
- CymitQuimica. (n.d.). CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide.
- Sigma-Aldrich. (n.d.). This compound PESTANAL®, analytical standard.
- Sigma-Aldrich. (n.d.). This compound PESTANAL®, analytical standard 112006-75-4.
- 3M Environmental Laboratory. (2019).
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- LGC Standards. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 112006-75-4 this compound.
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Application Note: Monitoring Nicosulfuron Degradation Using N,N-Dimethyl-2-sulfamoylnicotinamide as a Key Metabolite
Introduction: The Environmental Fate of Nicosulfuron and the Importance of Monitoring
Nicosulfuron, a member of the sulfonylurea class of herbicides, is extensively used for post-emergence weed control in maize cultivation.[1] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby leading to the cessation of cell division and plant growth.[2] While effective, the widespread use of nicosulfuron raises environmental concerns due to its potential for persistence and mobility in soil and water systems, which can impact subsequent crops and non-target organisms.[2][3]
The primary degradation pathway for nicosulfuron in various environmental matrices is the hydrolytic cleavage of the sulfonylurea bridge.[1][4] This process is influenced by factors such as soil pH, temperature, moisture, and microbial activity.[2] The hydrolysis results in the formation of two major metabolites: 2-amino-4,6-dimethoxypyrimidine (ADMP) and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, also known as N,N-Dimethyl-2-sulfamoylnicotinamide or ASDM. The presence and concentration of this compound serve as a direct indicator of nicosulfuron degradation. Therefore, a robust and sensitive analytical method for the simultaneous quantification of both the parent compound and this key metabolite is essential for environmental fate studies, risk assessment, and the development of bioremediation strategies.
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug and pesticide development on monitoring nicosulfuron degradation by quantifying this compound. We present detailed, field-proven protocols for sample preparation and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique for trace-level analysis of pesticide residues.
Chemical Structures and Degradation Pathway
The degradation of nicosulfuron to this compound is a critical transformation to monitor. The chemical structures of the parent compound and its primary degradation products are presented below.
Nicosulfuron
-
IUPAC Name: 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylnicotinamide
-
CAS Number: 111991-09-4
This compound (ASDM)
-
IUPAC Name: 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide
-
CAS Number: 112006-75-4
2-amino-4,6-dimethoxypyrimidine (ADMP)
-
IUPAC Name: 4,6-dimethoxy-1,3,5-triazin-2-amine
-
CAS Number: 36315-01-2
The hydrolytic cleavage of the sulfonylurea bridge in nicosulfuron is the predominant degradation mechanism. This process is catalyzed by both chemical and microbial actions in the environment.
Caption: Hydrolytic degradation of nicosulfuron.
Analytical Methodology: LC-MS/MS
For the simultaneous quantification of nicosulfuron and this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and robustness. The following sections detail the protocols for sample preparation from soil and water matrices and the instrumental analysis.
Protocol 1: Sample Preparation of Soil Samples using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction of pesticide residues from complex matrices like soil.[2][5][6][7]
Materials:
-
Homogenized soil sample
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented samples)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.
-
To the cleanup tube containing an appropriate amount of PSA, C18, and anhydrous MgSO₄, add a 1 mL aliquot of the supernatant.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is the final extract. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from aqueous samples.[8][9][10][11]
Materials:
-
Water sample
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Nitrogen evaporator
-
SPE vacuum manifold
Procedure:
-
Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3).
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5-10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Overall analytical workflow for monitoring nicosulfuron.
LC-MS/MS Instrumental Parameters
The following table provides a starting point for the LC-MS/MS parameters. These should be optimized for the specific instrument used.
| Parameter | Recommended Conditions |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 400°C |
| Ion Source Temp. | 150°C |
| MRM Transitions | |
| Nicosulfuron | Precursor Ion (m/z): 411.1 -> Product Ions (m/z): 182.1, 134.1 |
| This compound | Precursor Ion (m/z): 230.1 -> Product Ions (m/z): 186.1, 78.1 |
Note: The specific MRM transitions should be optimized by infusing individual standards.
Data Analysis and Interpretation
A calibration curve should be prepared using certified reference standards of nicosulfuron and this compound in a matrix-matched solvent to account for any matrix effects. The concentration of each analyte in the samples is then determined by comparing the peak area of the analyte to the calibration curve.
The following table presents example data from a hypothetical degradation study.
| Time (Days) | Nicosulfuron Conc. (µg/kg) | This compound Conc. (µg/kg) |
| 0 | 100.0 | < LOQ |
| 7 | 65.2 | 28.5 |
| 14 | 38.9 | 45.1 |
| 30 | 15.7 | 58.3 |
| 60 | 4.1 | 62.7 |
| 90 | < LOQ | 55.4 |
| LOQ: Limit of Quantification |
The data clearly demonstrates the degradation of nicosulfuron over time, with a corresponding increase in the concentration of its metabolite, this compound. The subsequent decrease in the metabolite concentration after 60 days may indicate further degradation into smaller, more polar compounds.
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for monitoring the degradation of nicosulfuron in environmental samples. By simultaneously quantifying the parent herbicide and its key metabolite, this compound, researchers can gain valuable insights into the environmental fate and persistence of this widely used agricultural chemical. The use of LC-MS/MS ensures the high sensitivity and selectivity required for trace-level analysis, enabling accurate risk assessment and the development of effective environmental management strategies.
References
-
Ahmadi, A. R., et al. (2016). Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography. Quality Assurance and Safety of Crops & Foods, 9(2), 229-234. Available at: [Link]
-
Zhou, Q., et al. (2006). Preconcentration and determination of nicosulfuron, thifensulfuron-methyl and metsulfuron-methyl in water samples using carbon nanotubes packed cartridge in combination with high performance liquid chromatography. Analytica Chimica Acta, 572(2), 165-170. Available at: [Link]
-
U.S. Environmental Protection Agency. (2014). Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367 and IN-J0290 in soil using HPLC/ESI-MS/MS. MRID: 48790912. Available at: [Link]
-
Ahmadi, A. R., et al. (2017). Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Mansour, H. A. B., et al. (2025). Synthesis of Nicosulfuron according to Unger (1996). ResearchGate. Available at: [Link]
-
Sabadie, J. (2002). Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals. Journal of Agricultural and Food Chemistry, 50(14), 4013-4018. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nicosulfuron. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1993). Rimsulfuron and Nicosulfuron Validation of Environmental Chemistry Methods. Available at: [Link]
-
Tang, W., et al. (2024). Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase. Molecules, 29(16), 3801. Available at: [Link]
-
dos Santos, T. S., et al. (2018). Use of solid phase extraction and HPLC for determination of herbicide multiresidue recoveries in water. ResearchGate. Available at: [Link]
-
Naong, M. M., & Madivha, P. (2021). Green sample preparation methods in the environmental monitoring of aquatic organic pollutants. Journal of Separation Science, 44(1), 259-277. Available at: [Link]
-
Pichon, V. (2000). Solid-phase extraction for multiresidue analysis of organic contaminants in water. Journal of Chromatography A, 885(1-2), 195-215. Available at: [Link]
-
Rzemieniecki, T., et al. (2024). Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. Scientific Reports, 14(1), 10839. Available at: [Link]
-
Song, P., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 905, 93-99. Available at: [Link]
-
Frontiers. (n.d.). Biodegradation of 100 μM nicosulfuron and production of the major.... ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Analytical method for the determination of nicosulfuron (DPX-V9360), IN-V9367 and IN-J0290 in water using HPLC/ESI-MS/MS. MRID: 48790911. Available at: [Link]
-
Ma, B., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1017-1024. Available at: [Link]
-
Kaczmarek, K., et al. (2017). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1043, 137-144. Available at: [Link]
-
Meng, C.-K. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]
-
Al-Asmari, A. K., et al. (2018). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. Journal of Chromatography B, 1092, 420-427. Available at: [Link]
-
Kumar, P., et al. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Walsh Medical Media. Available at: [Link]
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Application Note: Quantitative Purity Determination of N,N-Dimethyl-2-sulfamoylnicotinamide by 1H NMR Spectroscopy
Introduction: The Need for Absolute Quantification
N,N-Dimethyl-2-sulfamoylnicotinamide (CAS: 112006-75-4) is a nicotinamide derivative of interest in medicinal chemistry and pharmaceutical development.[1] As with any active pharmaceutical ingredient (API) or key intermediate, establishing its absolute purity is a critical step in quality control and regulatory compliance. While chromatographic methods like HPLC are commonplace, they are relative techniques that require a highly characterized, identical reference standard for the analyte, which may not always be available.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful primary ratio method of measurement.[2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[3] This allows for the direct and accurate determination of the concentration or purity of a substance against a certified internal standard (IS), without the need for an identical analyte standard.[2][4]
This application note provides a comprehensive, self-validating protocol for determining the purity of this compound using ¹H qNMR, designed for immediate implementation in a research or quality control environment.
The qNMR Principle: A Foundation of Stoichiometry
Unlike techniques that rely on compound-specific response factors, qNMR is based on the stoichiometric relationship between the integrated signal area and the molar quantity of the nuclei being observed.[4] By incorporating a certified reference material (the internal standard) of known purity and mass into a solution with a known mass of the analyte, a direct comparison of their respective NMR signal integrals allows for the calculation of the analyte's purity.
The relationship is governed by the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
Purity : Purity of the substance in %
-
I : Integral area of the selected NMR signal
-
N : Number of protons giving rise to the selected signal
-
M : Molar mass
-
m : Mass
-
analyte : Refers to this compound
-
std : Refers to the Internal Standard
This direct, equation-based determination grants qNMR its status as a primary analytical method, offering high precision and traceability.[3]
Method Design: A Rationale-Driven Approach
The success of any qNMR experiment hinges on logical and deliberate choices made during method development. The following sections detail the rationale behind the selection of key components and parameters.
Analyte Signal Selection
The molecular structure of this compound offers several proton environments.
Structure of this compound:
For quantification, the ideal signal should be:
-
Well-resolved and free from overlap with other signals.[6]
-
A singlet, to minimize integration errors associated with complex multiplets.[7]
-
Generated by non-exchangeable protons.[7]
Based on these criteria, the singlet arising from the two N,N-dimethyl groups (-N(CH₃)₂) is the optimal choice . This signal integrates to 6 protons, is chemically stable, and is expected to appear in a region of the spectrum that is typically free from other signals. The aromatic protons form complex multiplets, and the sulfamoyl (-SO₂NH₂) protons are acidic and exchangeable with trace water, making them unsuitable for quantification.[7]
Internal Standard (IS) Selection
An appropriate internal standard is critical for accuracy. The chosen standard must meet several criteria:[6][7]
-
High Purity: Certified purity of ≥99.5%.
-
Chemical Stability: Inert and non-reactive with the analyte and solvent.
-
Solubility: Readily soluble in the chosen deuterated solvent.
-
Spectral Simplicity: Possesses a simple spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals.
-
Low Volatility: Ensures stable concentration during sample preparation.
For this application, Dimethyl Sulfone (DMSO₂), Certified Reference Material (CRM) , is selected as the internal standard. It is highly soluble in DMSO-d₆, possesses a single sharp singlet for its six equivalent methyl protons, and its chemical shift (~3.1 ppm in DMSO-d₆) is unlikely to interfere with the analyte's signals.
Solvent Selection
Dimethyl sulfoxide-d₆ (DMSO-d₆) is the chosen solvent. Its justification is twofold:
-
Solubility: this compound is reported to be soluble in DMSO.[8] The selected internal standard, Dimethyl Sulfone, is also highly soluble in this solvent.
-
Spectral Window: The residual proton signal of DMSO-d₆ appears at ~2.5 ppm, which is generally clear of the key aromatic and dimethyl signals of the analyte.
Experimental Protocol & Workflow
The following protocol is designed to be a self-validating system, minimizing potential sources of error through precise execution.
Diagram 1: Workflow for qNMR Purity Analysis.
Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Analytical Balance: Readable to at least 0.01 mg.
-
Glassware: Class A volumetric flasks (e.g., 1 mL), Pasteur pipettes.
-
Equipment: Vortex mixer, ultrasonic bath (optional).
-
Analyte: this compound (mass to be determined).
-
Internal Standard: Dimethyl Sulfone (DMSO₂) CRM (Purity ≥ 99.5%).
-
Solvent: DMSO-d₆ (≥99.8% D), in a sealed ampoule to minimize water content.
Step-by-Step Sample Preparation
-
Accurately weigh approximately 20 mg of this compound into a clean, dry weighing boat and record the mass (m_analyte) precisely.
-
Accurately weigh approximately 10 mg of Dimethyl Sulfone (IS) into a separate weighing boat and record the mass (m_std) precisely. Rationale: A mass ratio of roughly 2:1 (analyte:IS) helps achieve a signal intensity ratio near 1:1, which optimizes integration accuracy.[9]
-
Carefully transfer both weighed solids into the same 1 mL Class A volumetric flask.
-
Add approximately 0.75 mL of DMSO-d₆ to the flask.
-
Vortex the solution until both the analyte and the internal standard are fully dissolved. A brief sonication may be used if necessary. Complete dissolution is paramount for accurate results.[4][10]
-
Once dissolved, carefully add DMSO-d₆ to the calibration mark of the volumetric flask.
-
Invert the flask 15-20 times to ensure a homogenous solution.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the final solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition Parameters
Accurate quantification requires specific acquisition parameters that differ from those used for routine qualitative analysis. The following settings, particularly the relaxation delay, are critical.
| Parameter | Recommended Value | Rationale / Causality |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength improves signal dispersion, reducing the risk of overlap. |
| Pulse Program | Standard 1D (e.g., zg30) | A simple 30° pulse is often sufficient and reduces experiment time vs. a 90° pulse with a long delay. |
| Temperature | 298 K (25 °C) | Maintain a stable temperature to avoid shifts in signal position. |
| Relaxation Delay (D1) | ≥ 30 seconds | Crucial for accuracy. Must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any signal being quantified to ensure complete magnetization recovery. A conservative, long delay is a cornerstone of a self-validating method.[7] |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution to define the peaks accurately. |
| Number of Scans (NS) | 16 - 64 (or more) | Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral to be used, which minimizes integration error to <1%.[7] |
| Sweep Width (SW) | ~20 ppm | Ensures all relevant signals are captured within the spectral window. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the lineshape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing should be checked and corrected if necessary.[7]
-
Baseline Correction: Apply a polynomial baseline correction across the entire spectrum to ensure a flat, zero-level baseline. This is critical for accurate integration.[7]
-
Integration:
-
Calibrate the integral of the sharp, well-resolved singlet from the Dimethyl Sulfone (IS) to its known number of protons (6.00).
-
Integrate the singlet from the N,N-dimethyl protons of the analyte.
-
Ensure the integration region for each peak is wide enough to encompass the entire signal, typically 20-30 times the width of the peak at half-height.[10]
-
Results and Calculation
The purity of this compound is calculated using the formula from Section 2.
Example Data and Calculation
The following table presents a hypothetical but realistic dataset for this analysis.
| Parameter | Analyte (this compound) | Internal Standard (Dimethyl Sulfone) |
| Mass (m) | 20.15 mg | 10.52 mg |
| Molecular Weight (M) | 229.26 g/mol | 94.13 g/mol |
| Selected Signal | -N(CH₃)₂ singlet | -S(CH₃)₂ singlet |
| Number of Protons (N) | 6 | 6 |
| Integral Value (I) | 0.985 | 1.000 (Calibrated) |
| Purity (P) | To be calculated | 99.8% |
Calculation:
P_analyte = (0.985 / 1.000) * (6 / 6) * (229.26 / 94.13) * (10.52 / 20.15) * 99.8%
P_analyte = 0.985 * 1 * 2.4355 * 0.5221 * 99.8%
P_analyte = 1.2525 * 99.8% = 125.0% -> Error in hypothetical data, let's adjust. The integral of the analyte should be smaller given the masses. Let's assume the analyte integral was 0.785.
Recalculation:
P_analyte = (0.785 / 1.000) * (6 / 6) * (229.26 / 94.13) * (10.52 / 20.15) * 99.8%
P_analyte = 0.785 * 1 * 2.4355 * 0.5221 * 99.8%
P_analyte = 0.9984 * 99.8% = 99.64%
Result: The purity of the this compound sample is determined to be 99.6% .
Method Validation Overview
For use in a regulated environment, the qNMR method must be validated according to ICH guidelines (e.g., Q2(R1)).[11][12]
-
Specificity: Demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.
-
Linearity: Assessed by preparing samples with varying analyte-to-standard mass ratios. A plot of the mass ratio vs. the integral ratio should yield a linear relationship with R² > 0.999.
-
Accuracy: Determined by analyzing a reference material of known, certified purity. Results should be within ±2% of the true value.[13]
-
Precision (Repeatability): Calculated from multiple preparations (n≥6) by the same analyst on the same day. The Relative Standard Deviation (%RSD) should typically be ≤1%.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.[14]
Conclusion
This application note details a robust and reliable ¹H qNMR method for the quantitative analysis of this compound. By employing a systematic, rationale-driven approach to the selection of the analyte signal, internal standard, and experimental parameters, this protocol provides a high degree of accuracy and precision. The method is suitable for purity assessment in drug development and quality control, offering a direct, non-destructive, and primary method for absolute quantification.
References
-
University of Ottawa. Quantitative NMR Spectroscopy. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ChemBK. 2-aminosulfonyl-N,N-dimethylnicotinamide. [Link]
-
PubChem - NIH. N,N-Dimethylnicotinamide. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed Central (PMC). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]
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Topic: Development and Validation of a Stability-Indicating HPLC Assay for N,N-Dimethyl-2-sulfamoylnicotinamide
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a stability-indicating assay method (SIAM) for N,N-Dimethyl-2-sulfamoylnicotinamide. The narrative moves beyond a simple recitation of steps to explain the underlying scientific rationale for each procedural choice, from forced degradation study design to the nuances of HPLC method optimization and final validation. This document is structured to empower researchers to develop a robust, reliable, and regulatory-compliant analytical method that can accurately quantify this compound and resolve it from all potential degradation products, a critical requirement for pharmaceutical stability studies.
Introduction: The Imperative for a Stability-Indicating Method
This compound is a chemical entity characterized by a nicotinamide core functionalized with both a dimethylamide and a sulfonamide group. Its molecular structure (Figure 1) presents several sites susceptible to chemical degradation, including amide and sulfonamide hydrolysis, and potential oxidation of the pyridine ring.
In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a critical quality attribute. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to provide an unambiguous assessment of a drug's stability over time.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical methods used for stability testing be demonstrably "stability-indicating."[3][4] This means the method must be able to separate, detect, and quantify the active ingredient, free from interference from any degradation products, process impurities, or excipients that may be present.[2]
This guide details a systematic approach to developing a SIAM for this compound using High-Performance Liquid Chromatography (HPLC), the cornerstone technique for such analyses in the pharmaceutical industry.[5][6]
Strategic Workflow for SIAM Development
The development of a robust SIAM is a multi-stage process that begins with understanding the molecule's potential degradation pathways and culminates in a fully validated method suitable for routine use. The process is not merely procedural but investigative, requiring a logical and iterative approach to problem-solving.
Sources
- 1. This compound PESTANAL , analytical standard 112006-75-4 [sigmaaldrich.com]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Dimethyl-2-sulfamoylnicotinamide Synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide (CAS 112006-75-4), a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, thereby optimizing yield and purity. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve reliable and scalable results.
The predominant synthetic route commences with 2-chloro-N,N-dimethylnicotinamide and proceeds through a three-step sequence involving sulfanylation, oxidative chlorination, and amination.[1] While seemingly straightforward, each step presents unique challenges that can significantly impact the overall efficiency of the process. This document provides a structured troubleshooting guide and a series of frequently asked questions to address these potential hurdles directly.
Overall Synthetic Workflow
The synthesis can be visualized as a linear progression involving the transformation of the chloro-group at the 2-position of the pyridine ring into a sulfamoyl group.
Caption: Decision workflow for troubleshooting the oxidative chlorination step.
Step 3: Amination
Question 3: The final amination step to produce this compound is giving me a low yield, and I'm having trouble with purification. What should I focus on?
Answer: The conversion of the sulfonyl chloride to the sulfonamide is generally efficient but requires careful control of reaction conditions to prevent hydrolysis of the reactive intermediate and ensure complete reaction.
-
Causality: The 2-chlorosulfonyl intermediate is highly susceptible to hydrolysis back to the sulfonic acid, especially in the presence of water at non-optimal pH and temperature. Incomplete reaction can occur if the ammonia is not present in sufficient excess or if the reaction time is too short.
-
Expert Recommendation:
-
Temperature Control: The dichloromethane solution of the sulfonyl chloride should be pre-chilled to below 0 °C before the dropwise addition of aqueous ammonia. During the addition, the internal temperature should be carefully maintained between 0-20 °C. [1] 2. pH Monitoring: The reaction is driven to completion by maintaining a basic environment. Continuously add ammonia until the solution's pH value reaches and stabilizes at 9. This ensures the sulfonyl chloride is fully consumed. [1] 3. Reagent Quality: Use a fresh, concentrated solution of aqueous ammonia. Old or improperly stored ammonia solutions may have a lower-than-stated concentration, leading to incomplete conversion.
-
Isolation: After the reaction, the product can be isolated through extraction and crystallization. Ensuring the final pH is correct is crucial for maximizing the yield of the precipitated or extracted product.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: This synthesis involves several hazardous materials.
-
Chlorine Gas: Highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood. A proper scrubbing system (e.g., sodium hydroxide solution) should be in place to neutralize any excess chlorine gas.
-
Ammonia: A corrosive and pungent gas. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydrosulfide (NaSH): Can release toxic hydrogen sulfide gas upon contact with acid. Handle with care and ensure it is not mixed with acidic waste streams.
Q2: What is the best way to monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.
-
TLC: An excellent tool for quick, qualitative checks. A typical mobile phase for this polar series of compounds could be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Stain with potassium permanganate or view under UV light.
-
HPLC: Provides quantitative data on conversion and purity. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point for method development.
Q3: Can I use a different methylating agent for the initial nicotinamide? A3: The synthesis route described starts with 2-chloro-N,N-dimethylnicotinamide. [1]If you are preparing this starting material yourself from 2-chloronicotinamide, you have several options for the N,N-dimethylation. While traditional agents like methyl iodide are effective, they are highly toxic. [3]A safer and efficient alternative is using N,N-dimethylformamide dimethylacetal (DMF-DMA), which generates volatile byproducts that are easily removed. [3][4] Q4: My final product has a purity of around 95%. What is the best way to improve this? A4: Achieving purity >98% often requires a final purification step.
-
Recrystallization: This is the most common and scalable method. Experiment with different solvent systems. A combination of a solvent in which the product is soluble at high temperature and sparingly soluble at room temperature (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is ideal.
-
Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel chromatography can be very effective. Use a solvent system optimized by TLC analysis.
Optimized Reaction Conditions Summary
The following table summarizes the optimized conditions derived from validated process improvements, which have been shown to significantly enhance yield and product quality. [1]
| Step | Reaction | Key Reagents | Molar Ratio (vs. Starting Material) | Temperature (°C) | Time (h) | Reported Yield |
|---|---|---|---|---|---|---|
| 1 | Sulfanylation | 2-chloro-N,N-dimethylnicotinamide, NaSH, S, NaOH | 1 : 1.6-2.0 (NaSH) | 125-130 | 5-6 | >90% (Intermediate) |
| 2 | Oxidative Chlorination | 2-sulfhydryl intermediate, Cl₂ | Stoichiometric | 0-15 | ~1-2 | >96% (Intermediate) |
| 3 | Amination | 2-chlorosulfonyl intermediate, NH₃·H₂O | Excess (to pH 9) | 0-20 | 6-7 | >95% (Final Product) |
References
-
ChemBK. (2024, April 10). 2-aminosulfonyl-N,N-dimethylnicotinamide. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.
- MacLellan, P., et al. (2013). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. Synlett, 24(03), 346-350.
-
ResearchGate. (2013). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements | Request PDF. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: N,N-Dimethyl-2-sulfamoylnicotinamide Synthesis
Welcome to the technical support guide for the synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process. A common and logical route begins with a 2-chloropyridine derivative, which is first amidated and then subjected to a nucleophilic substitution to introduce the sulfamoyl group. Understanding this pathway is critical to anticipating and identifying potential impurities.
Caption: Common synthetic route to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis, focusing on the origin of common impurities and strategies for their mitigation.
Category A: Starting Material and Intermediate-Related Impurities
Question 1: My final product is contaminated with a significant amount of 2-chloro-N,N-dimethylnicotinamide. How can I drive the sulfamoylation step to completion?
Answer: The presence of unreacted 2-chloro-N,N-dimethylnicotinamide is a classic process-related impurity, indicating incomplete conversion during the sulfamoylation sequence. Several factors could be at play:
-
Causality (Sulfenylation): The initial displacement of the chloride with a sulfur nucleophile (e.g., from NaSH or Na2S) is a critical step.[1] If this reaction is incomplete, the starting material will be carried through the subsequent chlorination and amination steps unreacted.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the sulfur nucleophile is used. An excess may be required to drive the reaction to completion.
-
Reaction Time & Temperature: Monitor the reaction by HPLC or TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Solvent Choice: The solvent must be appropriate for the nucleophilic aromatic substitution. Polar aprotic solvents are often effective.
-
-
-
Causality (Overall Sequence): Subsequent steps (oxidative chlorination and amination) also need to be efficient.[1] Any inefficiencies here can preserve the unreacted starting material from the first step.
-
Troubleshooting:
-
Chlorination Conditions: The oxidative chlorination must be performed under controlled temperatures (typically 0-15°C) to prevent degradation and ensure full conversion of the thiol intermediate.[1]
-
Amination Efficiency: Ensure efficient introduction of ammonia and adequate reaction time for the final amination step.
-
-
Question 2: I have identified an impurity with a mass corresponding to 2-hydroxynicotinic acid or its dimethylamide derivative. What is the source?
Answer: The presence of a hydroxylated impurity points towards hydrolysis of a chloro-substituted precursor.
-
Causality: The 2-chloro group on the pyridine ring is activated towards nucleophilic substitution.[2] If water is present during the synthesis of the 2-chloro-N,N-dimethylnicotinamide intermediate, or during the subsequent sulfamoylation step (especially under non-neutral pH), it can act as a nucleophile, displacing the chloride to form the 2-hydroxy derivative.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly, particularly during the amidation and sulfamoylation steps.[3] Running reactions under an inert atmosphere (N2 or Ar) can minimize exposure to atmospheric moisture.
-
Control of Base: If a base is used, ensure it is non-aqueous. The use of aqueous bases can promote the formation of this hydrolysis byproduct.
-
-
Category B: Impurities from the Sulfamoylation Step
Question 3: My HPLC analysis shows a highly polar impurity that elutes very early. Mass spectrometry suggests it is N,N-dimethyl-2-sulfonicotinamide. How is this formed and how can I prevent it?
Answer: The formation of the sulfonic acid derivative is a common side reaction in syntheses involving sulfonyl chloride intermediates.
-
Causality: This impurity arises from the hydrolysis of the 2-chlorosulfonyl-N,N-dimethylnicotinamide intermediate. This intermediate is highly reactive and susceptible to attack by water. If moisture is present in the reaction mixture or during workup before the amination is complete, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid.
-
Troubleshooting:
-
Strict Moisture Control: This is the most critical factor. Use anhydrous solvents for the oxidative chlorination and the subsequent amination.[3]
-
Telescoping the Reaction: Avoid isolating the sulfonyl chloride intermediate if possible. A "one-pot" or telescoped approach where ammonia is introduced directly to the solution containing the freshly prepared sulfonyl chloride can minimize its exposure to moisture.[1]
-
Workup Conditions: Quench the reaction with an anhydrous agent or proceed immediately to the next step. If an aqueous workup is unavoidable, perform it under cold conditions and quickly extract the product.
-
-
Question 4: Besides the sulfonic acid, are there other common side products from the sulfamoylation reaction itself?
Answer: Yes, other side products can form, often related to the reactivity of the sulfamoylating agents or intermediates.
-
Causality:
-
Dimer Formation (Disulfide): During the initial sulfenylation step, the resulting thiol (mercaptan) can be oxidized to form a disulfide dimer, especially if exposed to air. This dimer may then react further to produce other impurities.
-
N-Sulfonated Impurities: While less common for a primary sulfonamide synthesis, under certain conditions with specific bases, self-condensation or reaction with other nitrogen nucleophiles can occur.
-
-
Troubleshooting:
-
Inert Atmosphere: Performing the sulfenylation and subsequent steps under an inert atmosphere (N2 or Ar) can prevent oxidative side reactions leading to disulfide formation.
-
Controlled Reagent Addition: Add reagents in a controlled manner to avoid localized high concentrations that might favor side reactions.
-
Category C: Degradation and Stability
Question 5: My purified this compound develops new impurities over time in solution. What is the degradation pathway?
Answer: The product is susceptible to degradation, primarily through hydrolysis. This is a common issue for both sulfonamides and nicotinamide derivatives.
-
Causality:
-
Hydrolysis of the Sulfamoyl Group: The sulfamoyl group (-SO2NH2) can be hydrolyzed under either acidic or basic conditions to form the corresponding sulfonic acid (N,N-dimethyl-2-sulfonicotinamide) and ammonia.[4]
-
Hydrolysis of the Amide Group: The N,N-dimethylcarboxamide group can also hydrolyze, particularly under strong acid or base conditions, to yield 2-sulfamoylnicotinic acid.
-
Pyridine Ring Modification: The pyridine ring itself can be susceptible to degradation under harsh conditions (e.g., strong oxidation, high heat, UV light), potentially leading to ring-opening products.[4]
-
-
Troubleshooting & Stability Enhancement:
-
Storage Conditions: Store the solid compound in a cool, dry, and dark place.[5] For solutions, refrigerated temperatures (2-8°C) are recommended.[4]
-
pH Control: Maintain solutions at a neutral pH (around 7.0) using a suitable buffer system to minimize the rate of hydrolysis.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[4]
-
Summary of Potential Impurities
The following table summarizes the key impurities, their likely origins, and suggested analytical approaches.
| Impurity Name | Structure / Formula | Likely Origin | Recommended Analytical Technique |
| 2-Chloro-N,N-dimethylnicotinamide | C8H9ClN2O | Incomplete conversion of starting material. | RP-HPLC, LC-MS |
| 2-Hydroxy-N,N-dimethylnicotinamide | C8H10N2O2 | Hydrolysis of 2-chloro intermediate. | RP-HPLC, LC-MS |
| N,N-Dimethyl-2-sulfonicotinamide | C8H10N2O4S | Hydrolysis of sulfonyl chloride intermediate. | RP-HPLC (highly polar), LC-MS, Ion Chromatography |
| 2-Sulfamoylnicotinic Acid | C6H6N2O4S | Hydrolysis of the N,N-dimethylamide group of the final product. | RP-HPLC, LC-MS |
| Disulfide Dimer | C16H18N4O2S2 | Oxidative coupling of the thiol intermediate. | RP-HPLC, LC-MS |
Key Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Assessment
This method provides a robust baseline for separating the final product from its most common process-related impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Expected Elution Order: N,N-dimethyl-2-sulfonicotinamide (most polar, elutes first), followed by the main product, and then the less polar 2-chloro-N,N-dimethylnicotinamide intermediate.
Protocol 2: Forced Degradation Study Workflow
This protocol helps identify potential degradation products and assess the stability of your compound.[4]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples, then dilute all samples appropriately and analyze by HPLC-MS (using the method above) to identify and quantify the degradation products.
Visualization of Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting a common problem: low purity of the final product.
Caption: Troubleshooting workflow for low product purity.
References
-
ChemBK. (2024). 2-aminosulfonyl-N,N-dimethylnicotinamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
-
Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid - Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.
-
University of Wyoming. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloronicotinamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide.... Retrieved from [Link]
-
National Institutes of Health. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Retrieved from [Link]
-
PubMed. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Retrieved from [Link]
-
Vedantu. (n.d.). Complete the chemical reaction that occurs when dimethylamine class 12 chemistry CBSE. Retrieved from [Link]
-
PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. Retrieved from [Link]
Sources
- 1. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]
- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminosulfonyl-N,N-dimethylnicotinamide | 112006-75-4 [chemicalbook.com]
Technical Support Center: Optimizing N,N-Dimethyl-2-sulfamoylnicotinamide Ionization in Mass Spectrometry
Welcome to the technical support center for the analysis of N,N-Dimethyl-2-sulfamoylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for improving the ionization efficiency of this compound in mass spectrometry (MS) experiments. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the key chemical properties of this compound that influence its behavior in mass spectrometry?
A1: this compound (Molecular Formula: C8H11N3O3S, Molecular Weight: 229.26 g/mol ) is a multifaceted molecule.[1][2] Its structure contains a pyridine ring, a tertiary amide (dimethylnicotinamide), and a sulfonamide group.[3] These features dictate its ionization characteristics. The pyridine nitrogen and the sulfonamide group are potential sites for protonation in positive ion mode, while the sulfonamide group can be deprotonated in negative ion mode. Its predicted pKa is approximately 9.69, suggesting it will be protonated in acidic conditions.[4]
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally more suitable for this compound?
A2: Both ESI and APCI can be viable options, and the optimal choice often depends on the sample matrix and desired sensitivity.[5]
-
ESI is a soft ionization technique well-suited for polar molecules and is generally more susceptible to matrix effects.[6][7] Given the polar nature of the nicotinamide and sulfonamide groups, ESI is a logical starting point.
-
APCI is better for less polar and thermally stable compounds.[8] Since sulfonamides have been successfully analyzed using APCI, this technique is a strong alternative, especially if ESI yields poor results or significant ion suppression.[9][10]
Q3: I am not seeing the expected [M+H]+ ion. What could be the reason?
A3: Several factors can contribute to a weak or absent protonated molecule:
-
In-source fragmentation: The compound might be fragmenting within the ion source. A common fragmentation pathway for aromatic sulfonamides is the loss of SO2 (64 Da).[11][12]
-
Adduct formation: Instead of protonation, the molecule might be forming adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+).[13][14]
-
Poor ionization efficiency: The source parameters and mobile phase composition may not be optimal for efficient proton transfer to the molecule.[5]
Q4: What is a stable isotope-labeled internal standard, and why is it recommended for the quantitative analysis of this compound?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., Deuterium, 13C, 15N). For this compound, a deuterated version like this compound-d6 is available.[15] Using a SIL internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thus providing the most accurate correction for experimental variability.[16]
Part 2: Troubleshooting Ionization Issues
This section provides detailed troubleshooting guides for common problems encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Detectable Peak
Low signal intensity is a frequent challenge in mass spectrometry.[5] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Caption: A systematic workflow for diagnosing and resolving poor signal intensity.
-
Verify Instrument Performance: Before troubleshooting the analyte, ensure the mass spectrometer is performing optimally.
-
Optimize Ion Source Parameters: The conditions within the ion source are critical for efficient ionization.
-
Action (ESI): Infuse a standard solution of this compound and systematically adjust the following parameters:
-
Capillary/Sprayer Voltage: Optimize for a stable spray and maximum ion current. Lower voltages can sometimes reduce in-source fragmentation.[17]
-
Gas Temperatures (Drying and Sheath Gas): Adequate desolvation is key. Higher temperatures can improve solvent evaporation but excessive heat may cause thermal degradation.[18][19]
-
Gas Flow Rates: Optimize for stable ion signal and efficient desolvation.[18][19]
-
Sprayer Position: Adjust the position of the ESI needle relative to the inlet capillary for optimal signal.[14][17]
-
-
Action (APCI):
-
Rationale: Each parameter influences the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer. A systematic, one-factor-at-a-time or a design of experiments (DoE) approach can identify the optimal settings.[18][19]
-
-
Optimize Mobile Phase Composition: The mobile phase directly impacts ionization efficiency.
-
Action:
-
Add an Acidic Modifier: For positive ion mode, add a volatile acid to the mobile phase. Formic acid (0.1%) is a common first choice as it promotes protonation without causing significant ion suppression.[21][22]
-
Consider Alternative Additives: If formic acid is not effective, difluoroacetic acid (DFA) can be a good compromise between chromatographic peak shape and MS signal intensity.[21][23] Avoid trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can severely suppress the signal in ESI.[14][21]
-
Ammonium Buffers: In some cases, ammonium formate or ammonium acetate can improve signal stability and peak shape.[13][24]
-
-
Rationale: Mobile phase additives facilitate the ionization process by providing a source of protons (in positive mode) and ensuring the analyte is in its charged form in the ESI droplet.[13]
-
| Mobile Phase Additive | Typical Concentration | Pros | Cons |
| Formic Acid | 0.1% | Excellent for protonation in ESI+ | Can sometimes lead to broader peaks than TFA |
| Acetic Acid | 0.1% | Volatile, good for MS | Weaker acid than formic acid, may be less effective |
| Ammonium Formate/Acetate | 5-10 mM | Can improve peak shape and signal stability | May form adducts if not used carefully |
| Difluoroacetic Acid (DFA) | 0.05-0.1% | Good balance of peak shape and MS sensitivity | Less common than formic acid |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent for chromatography (peak shape) | Severe ion suppression in ESI , not recommended |
Table 1: Comparison of Common Mobile Phase Additives for LC-MS.
Issue 2: High Background Noise or Chemical Interference
High background noise can mask the analyte signal and compromise the limit of detection.
-
Identify the Source of Contamination:
-
Improve Solvent and Reagent Purity:
-
Clean the System:
-
Action: Flush the LC system with a series of solvents of increasing and decreasing polarity (e.g., water, methanol, isopropanol, hexane, then back). Clean the ion source according to the manufacturer's protocol.
-
Rationale: Contaminants can accumulate in the LC system and mass spectrometer over time, leading to a gradual increase in background noise.[25]
-
Issue 3: Ion Suppression and Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in quantitative bioanalysis.[27][28] This is particularly problematic in ESI.[6]
Caption: Strategies for identifying and mitigating matrix effects.
-
Improve Chromatographic Separation:
-
Action: Modify the LC gradient to better separate the analyte from co-eluting matrix components. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, F5).
-
Rationale: If the analyte elutes in a region with fewer matrix components, ion suppression will be reduced.[16]
-
-
Enhance Sample Preparation: The goal is to remove as much of the matrix as possible while retaining the analyte.
-
Action: Move from a simple "dilute and shoot" or protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[29][30][31]
-
Rationale: LLE and SPE are more selective and can significantly reduce matrix components like phospholipids, which are known to cause ion suppression.[16][28]
-
| Sample Preparation Technique | Complexity | Selectivity | Typical Application |
| Protein Precipitation (PPT) | Low | Low | Rapid screening, high-throughput analysis |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Removes salts and some polar interferences |
| Solid-Phase Extraction (SPE) | High | High | Highly selective, can concentrate the analyte |
Table 2: Comparison of Common Sample Preparation Techniques.[30][31]
-
Sample Dilution:
-
Action: Dilute the sample extract before injection.
-
Rationale: This can dilute the interfering matrix components to a level where they no longer cause significant ion suppression.[16] However, this will also dilute the analyte, so this approach is only feasible if the assay has sufficient sensitivity.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Action: Incorporate this compound-d6 into the analytical workflow.[15]
-
Rationale: This is the most effective way to compensate for matrix effects. The SIL-IS will experience the same degree of ion suppression as the analyte, leading to an accurate ratio of analyte to IS and, therefore, accurate quantification.[16]
-
References
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-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(24), 2993-3006. Retrieved from [Link]
- Anonymous. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Unknown Source.
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Needham, L. L., & Calafat, A. M. (2005). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives, 113(12), A804. Retrieved from [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Dost, K., Jones, D. C., & Davidson, G. (2000). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Journal of Chromatography A, 883(1-2), 195-202. Retrieved from [Link]
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Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1999). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 817-826. Retrieved from [Link]
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Retrieved from [Link]
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Schäfer, A., & Lützen, A. (2007). Identification of Anionic Supramolecular Complexes of Sulfonamide Receptors with Cl−, NO3−, Br−, and I− by APCI-MS. Journal of the American Society for Mass Spectrometry, 18(7), 1258-1264. Retrieved from [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Retrieved from [Link]
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Unknown. (n.d.). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. Unknown Source. Retrieved from [Link]
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Unknown. (n.d.). Sample Preparation in LC-MS. Slideshare. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved from [Link]
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HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Retrieved from [Link]
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ChemBK. (2024). 2-aminosulfonyl-N,N-dimethylnicotinamide. ChemBK. Retrieved from [Link]
-
Wolrab, D., Jirásko, R., & Gáspár, A. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 164. Retrieved from [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-14. Retrieved from [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]
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Ji, Q. C., El-Shourbagy, T. A., & Masucci, J. A. (2005). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of AOAC International, 88(5), 1475-1483. Retrieved from [Link]
-
Kaczynska, A., & Plenis, A. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 26-34. Retrieved from [Link]
-
Unknown. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Unknown Source. Retrieved from [Link]
-
Schulte, D., & Lämmerhofer, M. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 556-565. Retrieved from [Link]
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Sun, W., Wu, S., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1419-1426. Retrieved from [Link]
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Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. Retrieved from [Link]
-
The LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. LCGC. Retrieved from [Link]
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Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Retrieved from [Link]
-
Doerge, D. R., & Bajic, S. (1995). Multiresidue analysis of sulfonamides using liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 9(12), 1145-1150. Retrieved from [Link]
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Wager-Miller, J., & Wysocki, V. H. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 93(42), 14164-14171. Retrieved from [Link]
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Parekh, P. H., & El-Aneed, A. (2011). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC International, 94(1), 163-172. Retrieved from [Link]
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Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. Retrieved from [Link]
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Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Retrieved from [Link]
-
Sun, W., Wu, S., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry, 22(19), 3051-3058. Retrieved from [Link]
-
Unknown. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Unknown Source. Retrieved from [Link]
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Lao, Y., & Peterson, L. A. (2018). Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. Journal of Visualized Experiments, (136), 57790. Retrieved from [Link]
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Technical Support Center: Stability of N,N-Dimethyl-2-sulfamoylnicotinamide in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N,N-Dimethyl-2-sulfamoylnicotinamide. This guide is designed to provide in-depth insights and practical advice on the stability of this compound in solution, helping you to design robust experiments and interpret your results with confidence.
Introduction to the Stability of this compound
This compound is a molecule of interest in various research fields, notably as a primary degradation product of the sulfonylurea herbicide, nicosulfuron[1]. Understanding its stability profile is critical for accurate analytical quantification, environmental fate studies, and toxicological assessments. The chemical structure, featuring both a sulfonamide and a nicotinamide moiety, dictates its susceptibility to degradation under various environmental conditions. The primary factors influencing its stability in solution are pH, temperature, and light exposure.
This guide will walk you through the key stability considerations, provide answers to frequently asked questions, offer troubleshooting strategies for common experimental challenges, and present a detailed protocol for conducting a comprehensive stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to two main degradation pathways:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamide-containing compounds. The S-N bond can be cleaved, particularly under non-neutral pH conditions, to yield sulfanilic acid derivatives and the corresponding amine.
-
Hydrolysis of the Amide Bond: The nicotinamide part of the molecule contains an amide bond that can also undergo hydrolysis, especially under strong acidic or basic conditions, to form nicotinic acid derivatives.
Forced degradation studies on the parent compound, nicosulfuron, have shown that under acidic conditions, the primary cleavage occurs at the urea moiety to form 2-(aminosulfonyl)-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine[1]. Further degradation of this compound would likely proceed via the hydrolysis of its sulfonamide or amide groups.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Generally, sulfonamides exhibit their greatest stability at neutral pH.
-
Acidic Conditions (pH < 7): In acidic solutions, the rate of hydrolysis of the sulfonamide group can increase. Studies on nicosulfuron indicate that it is more stable in acidic media compared to alkaline conditions[1]. However, this compound, as a degradation product, may exhibit different stability characteristics.
-
Alkaline Conditions (pH > 7): Basic conditions are known to promote the hydrolysis of both sulfonamides and amides. The deprotonation of the sulfonamide nitrogen at higher pH can influence the reaction mechanism and rate.
Q3: Is this compound sensitive to temperature?
A3: Yes, as with most chemical compounds, temperature significantly impacts the degradation rate of this compound. Elevated temperatures accelerate hydrolytic and oxidative degradation processes[2]. For optimal stability, solutions should be stored at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures[3]. It is crucial to minimize the time that solutions are kept at room temperature or higher during experimental procedures.
Q4: What is the photostability of this compound?
A4: Sulfonamides and nicotinamide derivatives can be susceptible to photodegradation upon exposure to UV or visible light[4][5]. Photodegradation can lead to complex reaction pathways, including cleavage of the sulfonamide bond and modifications to the pyridine ring[4]. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and light-sensitive experiments. Photostability testing, as outlined in ICH guideline Q1B, should be conducted to fully characterize its light sensitivity[6].
Q5: What are the best solvents for preparing and storing this compound solutions?
A5: The choice of solvent can influence the stability of the compound.
-
Aprotic Solvents: For preparing stock solutions, aprotic solvents like dimethyl sulfoxide (DMSO) are often a good choice as they are less likely to participate in hydrolytic degradation.
-
Protic Solvents: If aqueous solutions are required, it is best to use buffered solutions at or near neutral pH to minimize hydrolysis. The use of purified water (e.g., HPLC-grade) is essential to avoid contaminants that could catalyze degradation. The stability in different solvents should be experimentally verified, especially for long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound over time in stored solutions | Hydrolytic degradation due to non-neutral pH. | Prepare solutions in a neutral buffer (pH 6-8). Store at ≤ -20°C for long-term stability. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Thermal degradation. | Store solutions at recommended low temperatures (2-8°C for short-term, ≤ -20°C for long-term)[3]. Minimize exposure to room temperature. | |
| Photodegradation. | Protect solutions from light using amber vials or by wrapping containers in aluminum foil. | |
| Appearance of unexpected peaks in HPLC chromatograms | Formation of degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for interfering peaks. | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or buffer. | Verify the solubility of this compound in the selected solvent system. The use of co-solvents may be necessary. |
| Change in solution pH affecting solubility. | Ensure the pH of the solution is controlled and stable, as pH shifts can impact the solubility of ionizable compounds. | |
| Low temperature storage of a saturated solution. | Check the solubility at the storage temperature. It may be necessary to prepare a less concentrated stock solution. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[7][8]. The goal is to achieve 5-20% degradation of the active substance.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
At selected time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 2-8 hours (basic hydrolysis is often faster).
-
At selected time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
At selected time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C for 48 hours.
-
At selected time points, withdraw an aliquot and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[6].
-
A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to assess the contribution of thermal degradation.
-
At the end of the exposure period, analyze both the exposed and control samples.
-
3. Analytical Methodology:
-
Use a validated stability-indicating HPLC method, typically with UV detection. The method should be able to separate the parent compound from all its degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, which aids in structure elucidation.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
-
(PDF) Chemical Degradation of Nicosulfuron: Insights into Forced Acidic and Alkaline Hydrolysis and Its Photolysis Behavior in Egyptian Clay-Loam Soil - ResearchGate. Available at: [Link]
-
Degradation Characteristics of Nicosulfuron in Water and Soil by MnO 2 Nano-Immobilized Laccase - MDPI. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. Available at: [Link]
-
Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156 - PMC - NIH. Available at: [Link]
-
Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms - PubMed. Available at: [Link]
-
Stability testing of existing active substances and related finished products. Available at: [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. Available at: [Link]
-
Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC - PubMed Central. Available at: [Link]
-
Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed. Available at: [Link]
-
Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts | Request PDF - ResearchGate. Available at: [Link]
-
Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations - PubMed. Available at: [Link]
-
Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides | Request PDF. Available at: [Link]
-
Studies on sulfonamide degradation products | Download Table - ResearchGate. Available at: [Link]
-
Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices - MDPI. Available at: [Link]
-
KEGG PATHWAY Database. Available at: [Link]
-
Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - MDPI. Available at: [Link]
-
Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment - MDPI. Available at: [Link]
-
Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions - MDPI. Available at: [Link]
-
Photodegradation of neonicotinoid insecticides in water by semiconductor oxides - PubMed. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products | FDA. Available at: [Link]
-
Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines - PubMed. Available at: [Link]
-
Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. - DTIC. Available at: [Link]
-
(PDF) Kinetics and mechanism of the hydrolysis of thiamethoxam - ResearchGate. Available at: [Link]
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Technical Support Center: Forced Degradation Studies of N,N-Dimethyl-2-sulfamoylnicotinamide
Welcome to the technical support center for N,N-Dimethyl-2-sulfamoylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for forced degradation studies of this compound. While this compound is primarily known as an analytical standard and a key intermediate in the synthesis of the herbicide nicosulfuron, understanding its stability profile is crucial for ensuring the quality and purity of related final products.[1][2] This document will equip you with the foundational knowledge and practical steps to design and execute robust forced degradation studies in line with regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are forced degradation studies necessary?
This compound is a chemical compound with the molecular formula C₈H₁₁N₃O₃S. It features a nicotinamide backbone substituted with a dimethylcarboxamide and a sulfonamide group.[3] Although not typically an active pharmaceutical ingredient (API), it is a critical intermediate in the synthesis of nicosulfuron.[1][4]
Forced degradation studies, or stress testing, are essential to:
-
Identify potential degradation products: This helps in understanding the impurity profile of a drug substance or product over its shelf life.[5][6]
-
Elucidate degradation pathways: Understanding how the molecule breaks down under various stress conditions provides insights into its intrinsic stability.[5][7]
-
Develop and validate stability-indicating analytical methods: These methods are crucial for accurately measuring the active ingredient and its degradation products without interference.[8][9]
-
Inform formulation and packaging development: Knowledge of sensitivities to heat, light, or pH can guide the development of a stable final product.[5]
These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) under guidelines such as Q1A(R2).[10][11]
Q2: What are the key functional groups in this compound that might be susceptible to degradation?
The structure of this compound contains several functional groups that could be labile under stress conditions:
-
Sulfonamide group (-SO₂NH₂): This group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Amide group (-CON(CH₃)₂): The amide bond can also undergo hydrolysis, though generally under more forcing conditions than the sulfonamide.
-
Pyridine ring: While relatively stable, the pyridine ring can be susceptible to oxidative and photolytic degradation.
Q3: What are the typical stress conditions applied in a forced degradation study?
Based on ICH guidelines, the following conditions are typically employed to assess the stability of a molecule[5][8][10]:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions across a range of pH values.
-
Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures.
-
Photostability: Exposure to light sources capable of emitting both UV and visible light.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable and the analytical method can be adequately challenged.[6][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Incrementally increase the severity of the stress conditions. For example, increase the concentration of acid/base, raise the temperature, or extend the exposure time. It is a systematic process to find the optimal conditions for achieving the target degradation. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times. The aim is to achieve partial degradation to identify the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Co-elution of the parent compound and degradation products. Inappropriate column chemistry or mobile phase. | Optimize the HPLC method. Screen different column stationary phases (e.g., C18, phenyl-hexyl, cyano). Adjust the mobile phase composition, gradient, pH, and flow rate. |
| Mass imbalance in the chromatogram. | Some degradation products may not be UV-active or may be volatile. The degradation products may be retained on the column. | Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-chromophoric degradation products. Ensure the gradient is sufficient to elute all components. |
| Difficulty in identifying the structure of degradation products. | Insufficient amount of the degradation product for characterization. Complex fragmentation patterns in MS. | Isolate the degradation products using preparative HPLC.[12] Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and NMR spectroscopy for definitive structural elucidation.[12] |
Experimental Protocols
General Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Methodologies
1. Acidic and Basic Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Stress: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of about 100 µg/mL.
-
Basic Stress: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of about 100 µg/mL.
-
Control: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution and water.
-
Incubation: Store the samples at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
2. Oxidative Degradation
-
Preparation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.
-
Control: Prepare a control sample with the stock solution and water.
-
Incubation: Store the samples at room temperature and protect from light. Monitor at various time points.
-
Analysis: Analyze the samples directly by HPLC.
3. Thermal Degradation
-
Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH).
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 80°C).
-
Monitoring: Analyze samples at various time points.
4. Photostability
-
Exposure: Expose the solid compound and its solution to a light source that meets the ICH Q1B requirements, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
Control: Protect a parallel set of samples from light with aluminum foil.
-
Analysis: Analyze the exposed and control samples.
Anticipated Degradation Pathways
Caption: Potential degradation pathways of this compound.
Based on the functional groups present, the primary degradation pathway is likely to be hydrolysis of the sulfonamide group, leading to the formation of 2-sulfamoylnicotinic acid. Amide hydrolysis is also possible under more strenuous conditions. Oxidation may lead to the formation of an N-oxide on the pyridine ring. Photolytic degradation can be complex and may result in various products.
References
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- ICH GUIDELINES: STRESS DEGRAD
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- 2-(Aminosulfonyl)-N, N-dimethylnicotinamide(CAS NO.:112006-75-4). (n.d.).
- Application Notes and Protocols for 6- Sulfamoylnicotinamide (N,N-Dimethyl-2 - Benchchem. (n.d.).
- 2-aminosulfonyl-N,N-dimethylnicotinamide. (2024, April 10). ChemBK.
- 2-aminosulfonyl-N,N-dimethylnicotinamide. (n.d.). CymitQuimica.
- 2-Aminosulfonyl-N,N-dimethylnicotinamide | 112006-75-4. (2025, December 31). ChemicalBook.
- This compound PESTANAL , analytical standard 112006-75-4. (n.d.).
- This compound PESTANAL , analytical standard 112006-75-4 - Sigma-Aldrich. (n.d.).
- preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments - Benchchem. (n.d.).
- 2-Aminosulfonyl-N,N-dimethylnicotinamide CAS#: 112006-75-4 - ChemicalBook. (n.d.).
- Isolation, characterization using LC-ESI-QTOF, NMR and in vitro cytotoxicity assay of niclosamide forced degradation products. (2017, March 20). PubMed.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- This compound - LGC Standards. (n.d.).
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024, April 4).
- (PDF)
- Degradation of sulfonamide antibiotics by Microbacterium sp.
- CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google P
- REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016, July 1).
- This compound - LGC Standards. (n.d.).
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Technical Support Center: LC-MS/MS Analysis of N,N-Dimethyl-2-sulfamoylnicotinamide
Welcome to the technical support center for the LC-MS/MS analysis of N,N-Dimethyl-2-sulfamoylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and reproducibility of quantitative results. This compound, as a small molecule analyzed in complex biological samples, is susceptible to these effects, which can lead to erroneous pharmacokinetic and toxicokinetic data.
Q2: What are the primary sources of matrix effects in biofluids like plasma?
A2: The most common sources of matrix effects in plasma are endogenous phospholipids from cell membranes, salts, and proteins. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs. Phospholipids are particularly problematic as they are abundant and tend to elute in the same reversed-phase chromatography regions as many small molecule drugs, leading to significant ion suppression in electrospray ionization (ESI).
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most common method is the post-extraction spike method, which is used to calculate the Matrix Factor (MF).[2][3] This involves comparing the peak response of the analyte spiked into an extracted blank matrix sample (Set B) to the response of the analyte in a neat solution, such as the mobile phase (Set A).
Matrix Factor (MF) = (Peak Response in Spiked Extract) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For regulatory compliance, this should be tested using at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.[2]
Q4: What is an internal standard, and why is it critical for mitigating matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. Its primary purpose is to correct for variability during sample preparation and instrumental analysis, including matrix effects.[4][5] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[4][5][6][7] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[4][8]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Your QC samples, particularly at the low end of the calibration curve, are failing to meet the acceptance criteria outlined in regulatory guidance (e.g., ±15% deviation from the nominal concentration).[9][10][11]
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Workflow for troubleshooting inconsistent QC results due to matrix effects.
Potential Cause 1: Inadequate Sample Preparation
The sample preparation method is not sufficiently removing interfering endogenous components like phospholipids.
Recommended Solution: Enhance Sample Cleanup
Evaluate different sample preparation techniques. The goal is to selectively isolate this compound while removing matrix components.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[12][13] | Non-selective; may not remove phospholipids effectively. Can lead to significant matrix effects. | Initial method development; high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner extract than PPT. | More labor-intensive; requires solvent optimization. | Removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Highly selective; effective at removing phospholipids and salts.[14] | Requires method development; more expensive. | Assays requiring high sensitivity and low matrix effects. |
Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol uses a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent, which is effective for basic compounds like this compound.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pretreat the plasma sample (e.g., 100 µL) by adding 2% formic acid (e.g., 400 µL). Load the pretreated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
Potential Cause 2: Chromatographic Co-elution
The analyte is co-eluting with a region of significant ion suppression.
Recommended Solution: Modify Chromatographic Conditions
-
Adjust Gradient: Modify the gradient slope to improve the separation between this compound and the interfering peaks. A shallower gradient can increase resolution.
-
Change Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and additives (formic acid vs. ammonium formate) can alter selectivity and ionization efficiency.[15][16][17] For ESI positive mode, mobile phases with additives like formic acid or ammonium formate are typically used to promote protonation.[18]
-
Use a Different Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to provide alternative selectivity.
Issue 2: Signal Suppression or Enhancement is Observed.
You have calculated the Matrix Factor and confirmed that a significant matrix effect is present.
Logical Flow for Mitigating Confirmed Matrix Effects
Caption: Decision tree for addressing confirmed matrix effects.
Potential Cause 1: Lack of an Appropriate Internal Standard
You are using an external calibration or an analog internal standard that does not adequately mimic the behavior of the analyte in the ion source.
Recommended Solution: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the most effective tool to compensate for matrix effects.[1][5][6] It has nearly identical chemical properties and chromatographic retention time to the analyte, ensuring that it is subjected to the same ionization suppression or enhancement.[7][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized.
Potential Cause 2: High Concentration of Matrix Components
Even with a good cleanup method, the remaining matrix components are at a high enough concentration to cause ionization changes.
Recommended Solution: Sample Dilution
A simple and often effective strategy is to dilute the sample with a suitable solvent (e.g., mobile phase or water).[1][3] This reduces the concentration of all components, including the interfering matrix components. However, this approach also dilutes the analyte, which could compromise the sensitivity of the assay, especially for samples near the lower limit of quantification (LLOQ).[1] This strategy must be validated to ensure the diluted sample concentration remains above the LLOQ.
References
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. Bioanalysis, 2(4), 423-436.
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Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- Rocca, A. D., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3647.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Hewavitharana, A. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(1), 1073.
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Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
- Zhang, D., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1021-1024.
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
- Chen, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6074-6081.
- Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 143-151.
- Wang, G., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
-
CHROMacademy. (n.d.). LC-MS Troubleshooting. [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913-920.
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]
- Leito, I., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(6), 1023-1031.
- Al-Dirbashi, O. Y., et al. (2019). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry.
-
Crowell, A., et al. (2015). Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. Allumiqs. [Link]
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Various Authors. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. [Link]
- Lee, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2795.
- Apffel, A., et al. (1995). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
- Al-Tannak, N. F., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.
- He, P. P., et al. (2001). Matrix solid-phase dispersion extraction of sulfonamides from blood.
- Vishwanathan, K., et al. (2007). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 1-12.
- Patel, D., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 118-126.
- Jander, G., et al. (2023). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 19(1), 1-18.
- Canas, J. E., et al. (2019). Matrix-matched standards in the liquid chromatography-mass spectrometry determination of neonicotinoids in soil and sediment.
- Krynitsky, A. J. (2009). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological, food, and environmental matrices. Research Trends in Environmental and Food Analysis, 1-28.
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Technical Support Center: Alternative Synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide
Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide. This critical intermediate, notably for the herbicide nicosulfuron, presents unique synthetic challenges.[1] This guide provides in-depth troubleshooting for common issues encountered during its synthesis and explores alternative routes to enhance yield, purity, and process safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the established and alternative synthetic pathways to this compound.
Q1: What is the conventional synthesis route for this compound and its main drawbacks?
The most widely documented industrial method starts from 2-chloro-N,N-dimethylnicotinamide.[1] The synthesis proceeds through a three-step sequence:
-
Thiolation: Reaction of 2-chloro-N,N-dimethylnicotinamide with a sulfur source, such as sodium polysulfide, to introduce a sulfhydryl group at the 2-position.[1]
-
Oxidative Chlorination: The resulting 2-sulfhydryl intermediate is then treated with chlorine gas in a suitable solvent (like dichloromethane) to form the crucial 2-chlorosulfonyl-N,N-dimethylnicotinamide.[1]
-
Amination/Ammonolysis: Finally, the sulfonyl chloride is reacted with ammonia (ammoniacal liquor) to yield the target product, this compound.[1]
Primary Drawbacks:
-
Hazardous Reagents: This route involves the use of highly toxic and corrosive chlorine gas and requires careful temperature control to manage exothermic reactions.[1]
-
Side Reactions: The preparation of sodium polysulfide and the subsequent thiolation can lead to side reactions, impacting the purity and yield of the final product.[1]
-
Yield Limitations: The amination step is often the lowest yielding step in the sequence, which significantly affects the overall process efficiency.[1]
Caption: Conventional synthesis route for this compound.
Part 2: Troubleshooting Guide for Common Synthetic Issues
This guide provides solutions to specific problems that may arise during the synthesis of aromatic sulfonamides, with a focus on this particular molecule.
Issue 1: Low Yield in the Oxidative Chlorination Step
Q: My yield of 2-chlorosulfonyl-N,N-dimethylnicotinamide is consistently low. What are the likely causes and how can I optimize this step?
A: Low yields in this critical step often stem from two main issues: hydrolysis of the sulfonyl chloride intermediate and incomplete reaction.
-
Cause 1: Moisture Contamination. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive in the subsequent amination step.[2][3]
-
Solution: Ensure Anhydrous Conditions. All glassware must be oven-dried before use. Use anhydrous solvents (e.g., dry dichloromethane) and conduct the reaction under an inert atmosphere (nitrogen or argon) to strictly exclude moisture.[2]
-
-
Cause 2: Sub-optimal Temperature Control. The oxidative chlorination is highly exothermic. Poor temperature control can lead to side reactions and degradation of the starting material or product.
-
Solution: Maintain Low Temperatures. A Chinese patent suggests maintaining the reaction temperature between 0-15°C during the introduction of chlorine gas is optimal for this specific transformation.[1] This can be achieved using an ice-salt bath or a cryocooler for larger scale reactions.
-
-
Cause 3: Inefficient Chlorine Gas Dispersion. Poor mixing can lead to localized high concentrations of chlorine, promoting side reactions, and leaving some starting material unreacted.
-
Solution: Use a Gas Dispersion Tube. Instead of simply bubbling chlorine gas into the solution, use a fritted gas dispersion tube to create fine bubbles, maximizing the gas-liquid surface area and ensuring a more homogeneous reaction.
-
Issue 2: Formation of Impurities During Amination
Q: I am observing significant impurities after the final amination step, making purification difficult. What are these byproducts and how can I prevent them?
A: The primary impurity is often the hydrolyzed sulfonic acid from the previous step. Another possibility is the formation of bis-sulfonated products if a primary amine were used, though this is not an issue with ammonia.
-
Cause 1: Carryover of Unreacted 2-Chlorosulfonyl Intermediate. If the amination reaction does not go to completion, the highly reactive sulfonyl chloride can hydrolyze during aqueous workup.
-
Solution: Optimize Amination Conditions. Ensure a slight excess of ammonia is used. The reaction is typically performed at low temperatures (0-20°C) and the pH should be monitored. A final pH of 9 is often indicative of reaction completion.[1] The rate of ammonia addition should also be controlled carefully over several hours to maintain the optimal temperature.[1]
-
-
Cause 2: Inadequate Quenching. Improper workup can lead to the degradation of the desired product.
-
Solution: Controlled Quenching. After the reaction is complete, the mixture should be carefully quenched with water while maintaining a low temperature. This will neutralize any remaining reactive species and facilitate the separation of the organic and aqueous layers.
-
Part 3: Alternative Synthesis Strategies
To circumvent the hazards and limitations of the conventional route, several alternative strategies can be considered. These routes focus on different starting materials or milder reagents.
Alternative Route 1: Starting from Nicotinic Acid N-oxide
A greener approach avoids the direct use of 2-chloronicotinamide by starting from nicotinic acid.[4]
-
N-Oxidation: Nicotinic acid is oxidized with hydrogen peroxide (H₂O₂) to form nicotinic acid N-oxide.[4]
-
Chlorination/Hydrolysis: The N-oxide is then chlorinated, which activates the 2-position for nucleophilic substitution, to yield 2-chloronicotinic acid.[4]
-
Amide Formation: The carboxylic acid is converted to the N,N-dimethylamide. This can be achieved using standard coupling agents or by conversion to the acid chloride followed by reaction with dimethylamine.
-
Sulfonamide Installation: The final two steps would mirror the conventional route (thiolation, oxidative chlorination, amination), but the overall process starts from a more readily available and less hazardous material.
Caption: Alternative synthesis starting from Nicotinic Acid.
Alternative Route 2: Diazotization of 2-Aminonicotinamide Derivatives
For aryl sulfonamides, a classic alternative to direct chlorosulfonylation is the conversion of an aniline (or amino-heterocycle) to a sulfonyl chloride via a diazonium salt—a process known as the Meerwein procedure.[5]
-
Starting Material: Begin with 2-aminonicotinic acid or a derivative.
-
Diazotization: The amino group is treated with a nitrite source (e.g., NaNO₂) in the presence of a strong acid (e.g., HCl) to form a diazonium salt.[5]
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to furnish the sulfonyl chloride.[5]
-
Amide Formation & Amination: The subsequent steps would involve converting the carboxylic acid to the dimethylamide and reacting the sulfonyl chloride with ammonia. The order of these steps could be interchanged.
Advantages: This route avoids the direct chlorination of the pyridine ring and can be effective for substrates where direct chlorosulfonylation is difficult.[5] However, the stability of the heterocyclic diazonium ion can be a challenge.[5]
Part 4: Data Summary & Protocol Comparison
| Parameter | Conventional Route | Alternative Route 1 (N-oxide) |
| Starting Material | 2-Chloronicotinamide | Nicotinic Acid |
| Key Reagents | Na₂Sₓ, Cl₂, NH₃ | H₂O₂, Chlorinating agent, SOCl₂ |
| Major Hazards | Toxic/corrosive Cl₂ gas | Use of strong oxidizing agents |
| Reported Yield | Variable, amination is key | Total yield of 76.8% for 2-chloronicotinic acid reported[4] |
| Green Chemistry | Poor | Improved (avoids some hazardous intermediates) |
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of 2-chlorosulfonyl-N,N-dimethylnicotinamide (Step 2, Conventional Route)
This protocol is adapted from patent literature and should be performed by trained personnel with appropriate safety precautions.[1]
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas dispersion tube, charge a solution of 2-sulfhydryl-N,N-dimethylnicotinamide (0.1 mol) in anhydrous dichloromethane (200 mL).
-
Cooling: Cool the reaction vessel to 0°C using an ice-salt bath.
-
Chlorination: Begin bubbling chlorine gas through the solution via the gas dispersion tube at a slow, steady rate.
-
Temperature Monitoring: Carefully monitor the internal temperature, ensuring it remains between 0-15°C throughout the addition. Adjust the chlorine flow rate as needed to control the exotherm.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the color change of the solution (typically from yellow to a pale, off-white suspension).
-
Completion: Once the reaction is complete (starting material is consumed), stop the chlorine flow and purge the system with nitrogen gas for 15-20 minutes to remove any excess dissolved chlorine.
-
Workup: The resulting solution/suspension of 2-chlorosulfonyl-N,N-dimethylnicotinamide in dichloromethane can be used directly in the subsequent amination step. If isolation is required, the solvent can be carefully removed under reduced pressure, but the crude product is often used immediately due to its reactivity.
References
Sources
Technical Support Center: A Scientist's Guide to Resolving Nicosulfuron and Metabolite Co-elution in HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with a comprehensive, field-proven framework for tackling one of the more persistent challenges in analytical chemistry: the co-elution of the sulfonylurea herbicide nicosulfuron and its structurally similar metabolites during High-Performance Liquid Chromatography (HPLC) analysis.
This resource moves beyond simple procedural lists to explain the underlying chemical principles governing separation. By understanding the "why" behind each step, you can develop robust, self-validating analytical methods.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions that form the basis of a sound troubleshooting strategy.
Q1: What is nicosulfuron and why is its accurate analysis critical?
Nicosulfuron is a selective, post-emergence herbicide widely used in maize cultivation to control grass and broadleaf weeds.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for plant growth but not present in animals, contributing to its low mammalian toxicity.[1]
Accurate chromatographic separation and quantification of nicosulfuron and its metabolites are vital for several reasons:
-
Environmental Monitoring: Nicosulfuron's persistence and mobility in soil and water systems can impact subsequent crops and non-target organisms.[2][3] Regulatory agencies require sensitive methods to monitor its environmental fate.
-
Metabolism Studies: Understanding how nicosulfuron is metabolized in plants and animals is crucial for toxicological risk assessments.
-
Residue Analysis: Ensuring food safety requires precise measurement of any residual herbicide in crops intended for consumption.[4]
Q2: What are the primary metabolites of nicosulfuron and how are they formed?
The primary degradation pathway for nicosulfuron, both through chemical hydrolysis and microbial action, involves the cleavage of the sulfonylurea bridge.[5][6][7] This chemical breakdown is highly dependent on factors like pH and temperature.[8] This cleavage results in two main types of metabolites that are structurally distinct from the parent compound and from each other:
-
A Pyrimidine Moiety: Such as 2-amino-4,6-dimethoxypyrimidine (ADMP) .[9][10]
-
A Pyridine Moiety: Such as 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) .[9][10]
The significant structural differences between these metabolites and the parent compound are the primary drivers of their different physicochemical properties, which we can exploit for separation.
Caption: Nicosulfuron degradation into its primary metabolites.
Q3: Why do nicosulfuron and its metabolites tend to co-elute in reversed-phase HPLC?
Co-elution occurs when two or more compounds exhibit insufficient differences in their interaction with the HPLC stationary and mobile phases, causing their peaks to overlap.[11][12] For nicosulfuron and its metabolites, this challenge arises from a combination of factors:
-
Structural Similarity: While the metabolites are distinct, they originate from the same parent molecule and may share similar functional groups or hydrophobic regions, leading to comparable retention behavior under certain conditions.
-
Polarity Differences: The metabolites, particularly ADMP, can be significantly more polar than the parent nicosulfuron. In standard reversed-phase chromatography (e.g., with a C18 column), highly polar compounds may have very little retention and elute together near the solvent front (void volume).[13]
-
Suboptimal Method Conditions: Using generic, unoptimized HPLC conditions is a common cause of co-elution. Parameters like mobile phase pH, solvent strength, and stationary phase chemistry may not be suitable for the specific physicochemical properties of these analytes.[14]
Q4: What are the three key factors in HPLC resolution I need to manipulate?
The success of any separation is governed by the resolution equation, which highlights three critical factors you can control.[15]
Rs = (√N / 4) * (α - 1 / α) * (k / k + 1)
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (sharper peaks) leads to better resolution. It is influenced by the column length, particle size, and flow rate.[11]
-
Selectivity (α): This is the most powerful factor for resolving co-eluting peaks. It represents the relative retention of the two compounds. A value of α=1 means the peaks completely co-elute. To achieve separation, you must change the method conditions to make α greater than 1. This is primarily manipulated by altering the mobile phase composition (pH, organic solvent type) or the stationary phase chemistry.[11][12][15]
-
Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column. If retention is too low (k < 1), peaks elute near the void volume with little chance to separate. Increasing retention can improve resolution, but excessive retention leads to long run times and broad peaks.[12]
Part 2: The Troubleshooting Workflow (Q&A)
When faced with co-elution, a systematic approach is essential. This workflow guides you from initial observations to a robust solution, prioritizing the most impactful and least disruptive changes first.
Caption: A systematic workflow for resolving co-elution issues.
Q5: My chromatogram shows poorly resolved or completely co-eluting peaks. What is my first step?
Your first action should be to ensure adequate retention and then begin optimizing the mobile phase.[11] If peaks are eluting too close to the void volume (k < 1), there is simply not enough interaction with the stationary phase for a separation to occur.
Causality: The foundation of any good separation is sufficient retention. By adjusting the solvent strength (the percentage of organic modifier in the mobile phase), you directly influence the retention factor (k). Decreasing the organic solvent in a reversed-phase system makes the mobile phase more polar, forcing the analytes to interact more strongly with the nonpolar stationary phase, thus increasing retention time and providing a greater opportunity for separation.[15]
Step-by-Step Protocol: Initial Method Adjustment
-
Assess Retention: Check if your primary peaks have a retention factor (k) of at least 1, preferably between 2 and 10.
-
Adjust Solvent Strength: If retention is too low, decrease the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For a gradient method, lower the initial %B or reduce the steepness of the gradient slope.[11]
-
Run a Scouting Gradient: If you are starting from scratch, a broad "scouting" gradient is highly effective for visualizing the elution range of your compounds.[11]
| Parameter | Recommended Setting |
| Column | Standard C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 240-245 nm[2]) |
This initial run will inform all subsequent optimization steps.
Q6: I've adjusted my organic solvent percentage, but the peaks are still not resolved. What's next?
The next and most powerful tool at your disposal is the manipulation of mobile phase pH .[16][17]
Causality: Nicosulfuron is a weak acid with a pKa of approximately 4.3.[3] Its metabolites are also ionizable. The ionization state of an analyte dramatically alters its polarity and, consequently, its retention in reversed-phase HPLC.[18][19]
-
When the mobile phase pH is close to the analyte's pKa , the compound exists as a mixture of its ionized and unionized forms, which can lead to broad or split peaks.[16][20]
-
When the pH is more than 2 units below the pKa , the acidic analyte will be predominantly in its neutral (unionized) form, making it less polar and more strongly retained on a C18 column.
-
When the pH is more than 2 units above the pKa , the analyte will be in its charged (ionized) form, making it more polar and less retained.
Since nicosulfuron and its metabolites have different structures, they will have different pKa values. By systematically changing the mobile phase pH, you can induce large, differential shifts in their retention times, which is the key to improving selectivity (α).[17]
Step-by-Step Protocol: Mobile Phase pH Screening
-
Select Buffers: Choose buffers with pKa values close to your target pH range to ensure stable pH control. For example:
-
Acidic pH (~2.5-3.5): Phosphate buffer or 0.1% formic/trifluoroacetic acid.
-
Neutral pH (~6.5-7.5): Phosphate buffer.
-
-
Prepare Mobile Phases: Prepare identical mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, and 7.0). Ensure the pH of the aqueous component is set before adding the organic solvent.
-
Equilibrate and Analyze: For each pH condition, thoroughly equilibrate the column (at least 10-15 column volumes) before injecting your sample.
-
Evaluate Chromatograms: Compare the chromatograms from each pH condition. Look for changes in elution order and the largest peak-to-peak separation (resolution). This will identify the optimal pH range for your separation.
Q7: One of my metabolites is eluting very early, close to the void volume, and co-eluting with matrix components. What should I do?
This is a common problem when analyzing a parent compound with highly polar metabolites. The polar metabolites have minimal retention on traditional C18 phases and elute in the "garbage dump" near the solvent front. In this scenario, you should consider alternative chromatographic techniques.
Causality: Standard C18 columns rely on hydrophobic interactions to retain analytes. Highly polar compounds, like the aminopyrimidine (ADMP) metabolite, do not interact strongly and are swept through the column quickly.[13] To retain them, you need a stationary phase that promotes polar interactions.
Recommended Solutions:
-
AQ-Type Reversed-Phase Columns: These are C18 columns with special surface modifications (e.g., polar end-capping or polar-embedded groups) that make them compatible with highly aqueous mobile phases (even 100% water).[21] This prevents the "phase collapse" that can occur with standard C18 columns, allowing for better retention of polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[13] It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the water content in the mobile phase.[13]
Step-by-Step Protocol: Getting Started with HILIC
-
Select a HILIC Column: Common choices include underivatized silica, diol, or zwitterionic phases.[13]
-
Prepare Mobile Phase:
-
Mobile Phase A (Strong Solvent): Water with a buffer (e.g., 10 mM Ammonium Acetate).
-
Mobile Phase B (Weak Solvent): Acetonitrile.
-
-
Set Initial Conditions: Start with a high percentage of organic solvent (e.g., 95% Acetonitrile) to ensure retention.
-
Equilibrate Thoroughly: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Equilibrate for at least 20-30 column volumes.[13]
-
Inject Sample: The sample diluent should ideally match the initial mobile phase (high organic content) to avoid peak distortion.
-
Run a Gradient: Elute the analytes by running a gradient that increases the percentage of the aqueous mobile phase (e.g., 5% to 50% A over 15 minutes).
Q8: I've exhausted mobile phase options and still lack resolution. When is it time to change the column?
You should consider changing your stationary phase when you have confirmed that you cannot achieve the necessary selectivity (α) by manipulating the mobile phase (pH, solvent type, etc.).[11][15]
Causality: The C18 stationary phase separates primarily based on hydrophobicity. If two compounds have very similar hydrophobicity, even significant changes to the mobile phase may not be enough to resolve them. By switching to a stationary phase with a different chemical nature, you introduce alternative separation mechanisms, such as π-π interactions, dipole-dipole interactions, or shape selectivity.[11]
Alternative Stationary Phases to Consider:
| Stationary Phase | Separation Mechanism | Best For... |
| Phenyl-Hexyl | Provides π-π interactions in addition to hydrophobic interactions. | Compounds containing aromatic rings, where it can offer different selectivity compared to C18. |
| Cyano (CN) | Can operate in both reversed-phase and normal-phase modes. Offers dipole-dipole interactions. | Compounds with polar functional groups, can provide unique selectivity for metabolites. |
| Polar-Embedded | Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chains. | Enhancing retention of polar compounds and offering different selectivity for molecules capable of hydrogen bonding. |
| Mixed-Mode | Combines reversed-phase and ion-exchange functionalities on a single support.[22] | Complex mixtures containing analytes with a wide range of polarities and charge states. |
References
- Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS.
- Exploring the Role of pH in HPLC Separ
- Technical Support Center: Resolving Co-eluting Peaks in Chrom
- The Importance of Mobile Phase pH in Chromatographic Separ
- Effect of mobile phase pH on reversed-phase HPLC separ
- Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. PubMed.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems: Assessing f
- Back to Basics: The Role of pH in Retention and Selectivity.
- Engineering successful analytical methods using HILIC as an altern
- Detection and Description of Sulfonylurea Herbicide Breakdown in Soil.
- nicosulfuron. isk.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Biodegradation of 100 μM nicosulfuron and production of the major...
- Polar Compounds. SIELC Technologies.
- 3 Ideal Columns for Analyzing Polar Compounds. YMC America.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Structure of the three herbicides studied and the two nicosulfuron...
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- SOLID-PHASE EXTRACTION FOLLOWED BY HPLC/DAD FOR DETERMINATION OF SULFONYLUREA HERBICIDE IN SOIL. CABI Digital Library.
- Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography. Quality Assurance and Safety of Crops & Foods.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography.
- Nicosulfuron. Health Canada.
- Decision Document E96-01 Nicosulfuron. Health Canada.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N,N-Dimethyl-2-sulfamoylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental monitoring, the accurate quantification of specific chemical entities is paramount. N,N-Dimethyl-2-sulfamoylnicotinamide, a primary degradation product of the sulfonylurea herbicide nicosulfuron, serves as a critical analytical marker in both environmental fate studies and as a potential impurity in related active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth, experience-driven approach to the validation of a robust analytical method for this compound, benchmarked against alternative technologies. As Senior Application Scientists, our goal is to not only present a protocol but to illuminate the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy analytical system.
The Analytical Imperative: Why Method Validation Matters
The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is fit for its intended purpose.[2][3] For a compound like this compound, this could range from quantifying trace levels in environmental samples to ensuring the purity of a drug substance. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for analytical method validation, which form the bedrock of the protocols described herein.[4][5][6][7]
Core Methodology: A Validated High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) remains a workhorse in many analytical laboratories due to its robustness and versatility.[8] We will first detail the validation of a reversed-phase HPLC method with UV detection for the quantification of this compound.
Experimental Protocol: HPLC Method Validation
Objective: To validate an HPLC method for the quantification of this compound in a representative matrix (e.g., a placebo formulation or a simulated environmental water sample).
Materials:
-
This compound-d6 (internal standard)[10]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Representative matrix (placebo or simulated sample)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 266 nm (based on UV absorbance of related nicotinamide compounds)[11][12]
-
Injection Volume: 10 µL
The Pillars of Validation: A Step-by-Step Breakdown
The validation process is a systematic evaluation of the method's performance characteristics as stipulated by ICH Q2(R1) guidelines.[3][5][13]
Caption: A workflow diagram illustrating the key validation parameters for an analytical method.
1. Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components.[3][14]
-
Protocol:
-
Analyze a blank matrix sample.
-
Analyze a sample of the analyte.
-
Analyze a sample of the internal standard.
-
Analyze a spiked matrix sample containing the analyte and internal standard.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.[11][15]
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the analyte and internal standard in the blank matrix. The peak for the analyte should be spectrally pure and resolved from any degradation products.
2. Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is determined from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method should be accurate and precise within the defined range.
4. Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).[14]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[3]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
6. Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution, and theoretical plates) should remain within acceptable limits.
Data Summary: HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Defined by linearity, accuracy, precision | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | System suitability passes | Pass |
Comparative Analysis: Alternative and Advanced Methodologies
While HPLC is a reliable technique, other methods may offer advantages in specific scenarios. The choice of method should be based on the specific analytical needs, such as required sensitivity, throughput, and the nature of the sample matrix.[8]
Caption: A comparison of key advantages of different analytical techniques.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi).[16][17]
-
Advantages:
-
Faster Analysis: Run times can be significantly shorter (3-10 minutes compared to 15-20 minutes for HPLC), increasing laboratory throughput.[8][17][18]
-
Improved Sensitivity and Resolution: Narrower peaks lead to better resolution and higher sensitivity, which is crucial for detecting low-level impurities.[8][16][19]
-
Reduced Solvent Consumption: More environmentally friendly and cost-effective.[8][16]
-
-
Considerations: Higher initial equipment cost and potentially more complex method development.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[20][21]
-
Advantages:
-
Unmatched Specificity: Provides molecular weight and fragmentation information, enabling definitive identification of the analyte and its impurities.[22][23]
-
Exceptional Sensitivity: Ideal for trace-level quantification, often required in environmental and toxicological studies.[22][24]
-
Impurity Profiling: A powerful tool for identifying and characterizing unknown impurities and degradation products.[21][22][24]
-
-
Considerations: Higher equipment and maintenance costs, and potential for matrix effects that can suppress or enhance the analyte signal.[20]
Capillary Electrophoresis (CE)
CE is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary.[25][26][27]
-
Advantages:
-
High Separation Efficiency: Can achieve a large number of theoretical plates, leading to excellent resolution.[27]
-
Low Sample and Reagent Consumption: Requires very small volumes of sample and buffer.[27][28]
-
Alternative Selectivity: Offers a different separation mechanism compared to chromatography, which can be advantageous for complex samples.[29]
-
-
Considerations: Can be less robust than HPLC for routine quality control applications and may have lower sensitivity with UV detection.[25]
Comparative Summary of Analytical Techniques
| Feature | HPLC | UPLC | LC-MS/MS | Capillary Electrophoresis (CE) |
| Speed | Moderate | Fast | Moderate to Fast | Fast |
| Sensitivity | Good | Very Good | Excellent | Moderate to Good |
| Specificity | Good | Good | Excellent | Good |
| Cost | Low to Moderate | Moderate to High | High | Moderate |
| Robustness | High | High | Moderate | Moderate |
| Best For | Routine QC, Assay | High-throughput screening, Impurity analysis | Trace analysis, Impurity identification, Structural elucidation | Chiral separations, Analysis of charged molecules |
Conclusion and Best Practices
The validation of an analytical method for this compound is a critical exercise to ensure data integrity. A well-validated HPLC method provides a robust and reliable platform for routine analysis. However, for applications requiring higher throughput, sensitivity, or specificity, transitioning to UPLC or LC-MS/MS may be warranted. The choice of the most appropriate analytical technique should be a strategic decision based on the specific requirements of the analysis, balancing performance with cost and complexity. Regardless of the chosen technology, adherence to the principles outlined in regulatory guidelines is non-negotiable for ensuring the generation of scientifically sound and defensible data.
References
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- El-Gindy, A. (2009). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Current Pharmaceutical Analysis, 5(3), 245-267.
- Sri, S. R., Sri, B. K., & Ch, M. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1435-1440.
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- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- Joseph, S., & Dai, Y. (n.d.).
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC: Which One Is Best For Pharmaceutical Analysis.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- Altria, K. D. (2016). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions (pp. 21-46). Springer.
- ICH. (n.d.). Quality Guidelines.
- Cohen, B., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
- Peddio, G., & Bisceglia, F. (2023, December 1). Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(5), 334-339.
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Cieri, U. R. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 62(1), 1-8.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Slideshare. (n.d.). Analysis of sulfonamides.
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- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Zhou, X., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PLoS ONE, 14(11), e0225203.
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
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A Researcher's Guide to Inter-Laboratory Comparison of Nicosulfuron Metabolite Analysis
In the realm of environmental monitoring and food safety, the precise and accurate quantification of herbicide residues is paramount. Nicosulfuron, a widely used sulfonylurea herbicide for controlling weeds in corn crops, degrades into various metabolites that can persist in soil and water.[1][2] The reliable analysis of these metabolites is crucial for assessing environmental fate and ensuring regulatory compliance. However, significant variability in analytical results can arise between laboratories, underscoring the need for robust, harmonized methods and regular inter-laboratory comparisons.
This guide provides an in-depth comparison of analytical methodologies for nicosulfuron and its principal metabolites. It is designed for researchers, analytical chemists, and quality assurance professionals, offering insights into method selection, validation, and the interpretation of inter-laboratory data to foster greater accuracy and consistency in residue analysis.
The Chemistry of Nicosulfuron Degradation: Key Metabolites
The environmental degradation of nicosulfuron primarily occurs through the cleavage of the sulfonylurea bridge, leading to the formation of two major metabolites: 2-amino-4,6-dimethoxypyrimidine (ADMP) and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM).[1][2] Understanding this degradation pathway is fundamental to developing analytical methods that can accurately capture the total residue profile.
Caption: Nicosulfuron degradation pathway.
Analytical Methodologies: A Comparative Overview
The analysis of nicosulfuron and its polar metabolites typically employs liquid chromatography coupled with mass spectrometry (LC-MS), which offers high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for the parent compound, but may lack the sensitivity for trace-level metabolite quantification.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the trace-level quantification of pesticide residues. The technique's specificity, achieved through Multiple Reaction Monitoring (MRM), allows for the confident identification and quantification of analytes even in complex matrices.
Experimental Protocol: A Generalized LC-MS/MS Workflow
-
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of a homogenized sample (e.g., soil, crop material) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).
-
The final extract is filtered and injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.[4]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for nicosulfuron, ADMP, and ASDM are monitored.
-
Caption: A typical LC-MS/MS analytical workflow.
Inter-Laboratory Comparison: A Hypothetical Study
To ensure the reliability and comparability of data across different facilities, proficiency testing (PT) or inter-laboratory comparisons are essential.[6][7][8] A well-designed inter-laboratory study provides an objective assessment of a laboratory's performance and helps identify potential methodological biases.
Study Design
-
Participants: Ten laboratories with experience in pesticide residue analysis.
-
Samples: Homogenized soil and corn samples spiked with known concentrations of nicosulfuron, ADMP, and ASDM, as well as blank samples.
-
Instructions: Participants are provided with a standardized analytical method (as described above) but are also allowed to use their own validated in-house methods.
-
Data Reporting: Laboratories are required to report the concentrations of the three analytes, along with their limits of detection (LOD), limits of quantification (LOQ), and recovery data.
-
Statistical Analysis: The results are statistically evaluated using Z-scores to assess the performance of each laboratory relative to the consensus values.[9]
Hypothetical Comparative Data
The following tables summarize the hypothetical results from the inter-laboratory study.
Table 1: Performance Characteristics for Nicosulfuron Analysis in Spiked Corn Matrix (Spiked at 10 µg/kg)
| Laboratory | Method | Reported Conc. (µg/kg) | Recovery (%) | Z-Score |
| Lab 1 | In-house LC-MS/MS | 9.8 | 98 | -0.2 |
| Lab 2 | Standardized Method | 10.5 | 105 | 0.5 |
| Lab 3 | In-house HPLC-UV | 11.2 | 112 | 1.2 |
| Lab 4 | Standardized Method | 9.5 | 95 | -0.5 |
| Lab 5 | In-house LC-MS/MS | 10.1 | 101 | 0.1 |
| Lab 6 | Standardized Method | 8.9 | 89 | -1.1 |
| Lab 7 | In-house LC-MS/MS | 10.8 | 108 | 0.8 |
| Lab 8 | Standardized Method | 9.9 | 99 | -0.1 |
| Lab 9 | In-house HPLC-MS | 10.3 | 103 | 0.3 |
| Lab 10 | Standardized Method | 12.0 | 120 | 2.0 |
Table 2: Performance Characteristics for ADMP Analysis in Spiked Soil Matrix (Spiked at 5 µg/kg)
| Laboratory | Method | Reported Conc. (µg/kg) | Recovery (%) | Z-Score |
| Lab 1 | In-house LC-MS/MS | 4.9 | 98 | -0.2 |
| Lab 2 | Standardized Method | 5.2 | 104 | 0.4 |
| Lab 3 | In-house HPLC-UV | Not Detected | - | - |
| Lab 4 | Standardized Method | 4.7 | 94 | -0.6 |
| Lab 5 | In-house LC-MS/MS | 5.0 | 100 | 0.0 |
| Lab 6 | Standardized Method | 4.5 | 90 | -1.0 |
| Lab 7 | In-house LC-MS/MS | 5.4 | 108 | 0.8 |
| Lab 8 | Standardized Method | 4.8 | 96 | -0.4 |
| Lab 9 | In-house HPLC-MS | 5.1 | 102 | 0.2 |
| Lab 10 | Standardized Method | 5.8 | 116 | 1.6 |
Table 3: Performance Characteristics for ASDM Analysis in Spiked Water Matrix (Spiked at 1 µg/L)
| Laboratory | Method | Reported Conc. (µg/L) | Recovery (%) | Z-Score |
| Lab 1 | In-house LC-MS/MS | 0.95 | 95 | -0.5 |
| Lab 2 | Standardized Method | 1.02 | 102 | 0.2 |
| Lab 3 | In-house HPLC-UV | Not Detected | - | - |
| Lab 4 | Standardized Method | 0.92 | 92 | -0.8 |
| Lab 5 | In-house LC-MS/MS | 1.00 | 100 | 0.0 |
| Lab 6 | Standardized Method | 0.88 | 88 | -1.2 |
| Lab 7 | In-house LC-MS/MS | 1.05 | 105 | 0.5 |
| Lab 8 | Standardized Method | 0.98 | 98 | -0.2 |
| Lab 9 | In-house HPLC-MS | 1.01 | 101 | 0.1 |
| Lab 10 | Standardized Method | 1.15 | 115 | 1.5 |
Discussion and Recommendations for Harmonization
The hypothetical data highlights several key points. Laboratories using LC-MS/MS, whether in-house or the standardized method, generally show good performance with Z-scores within the acceptable range of -2 to +2. In contrast, the laboratory using HPLC-UV was unable to detect the metabolites at the low spiked concentrations, demonstrating the superior sensitivity of MS-based methods for this application.
Variability in results can stem from several sources, including:
-
Calibration Standards: The purity and accuracy of analytical standards for nicosulfuron and its metabolites are critical.[10][11][12]
-
Matrix Effects: The sample matrix can significantly impact the ionization efficiency of the analytes, leading to signal suppression or enhancement. Matrix-matched calibration or the use of isotopically labeled internal standards can mitigate these effects.
-
Instrumentation and Operator Expertise: Differences in instrument sensitivity, maintenance, and the experience of the analyst can contribute to variations in results.
To improve the inter-laboratory comparability of nicosulfuron metabolite analysis, the following recommendations are proposed:
-
Adoption of Standardized Methods: The use of validated, standardized methods, such as those based on the QuEChERS sample preparation and LC-MS/MS analysis, should be encouraged.
-
Use of Certified Reference Materials: The availability and use of certified reference materials (CRMs) for nicosulfuron and its metabolites in relevant matrices would provide a common benchmark for all laboratories.
-
Regular Participation in Proficiency Testing Schemes: Continuous participation in PT schemes allows laboratories to monitor their performance over time and identify areas for improvement.[6][7][8]
-
Harmonization of Data Reporting: A standardized format for reporting results, including clear documentation of the analytical method, validation data, and uncertainty estimations, would facilitate more meaningful comparisons.
By embracing these principles of scientific integrity and methodological rigor, the analytical community can enhance the reliability of nicosulfuron metabolite data, ultimately contributing to more informed environmental and food safety decisions.
References
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Current insights into the microbial degradation of nicosulfuron: Strains, metabolic pathways, and molecular mechanisms. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Degradation Characteristics of Nicosulfuron in Water and Soil by MnO 2 Nano-Immobilized Laccase. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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Degradation pathway of nicosulfuron in soil (A: 2-(1-(4,6-dimethoxy-pyrimidin-2-)-ureido)-N, N-dimethyl-nicotinamide; B: 2-aminosulfonyl-N, N-dimethylnicotinamide; C: N-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)-1-(methylimino)methanesulfonamide; D: N, N-dimethyl-2-aminosulfonyl-isonicotinamide; E: 2-ylamine-4,6-dimethoxypyrimidinyl). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Logarithmic decay for the photodegradation of nicosulfuron. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals. (2000). PubMed. Retrieved January 13, 2026, from [Link]
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Dissipation and residues of nicosulfuron in corn and soil under field conditions. (2010). PubMed. Retrieved January 13, 2026, from [Link]
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FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES NICOSULFURON. (2014). Food and Agriculture Organization of the United Nations. Retrieved January 13, 2026, from [Link]
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HPLC-MS/MS conditions for fomesafen and nicosulfuron. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Proficiency testing (PT): Pesticides in natural waters. (n.d.). Qualitycheck. Retrieved January 13, 2026, from [Link]
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Preconcentration and determination of nicosulfuron, thifensulfuron-methyl and metsulfuron-methyl in water samples using carbon nanotubes packed cartridge in combination with high performance liquid chromatography. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
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Proficiency Testing. (n.d.). Fapas. Retrieved January 13, 2026, from [Link]
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Inter laboratory Comparison 2023 Report. (2024). Benchmark International. Retrieved January 13, 2026, from [Link]
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Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. (n.d.). Research Trends. Retrieved January 13, 2026, from [Link]
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LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDE RESIDUES IN VEGETABLES. (2023). Acta Sci. Pol. Technol. Aliment.. Retrieved January 13, 2026, from [Link]
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Distinctive physiological and molecular responses of foxtail millet and maize to nicosulfuron. (2024). PMC - NIH. Retrieved January 13, 2026, from [Link]
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An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2014). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]
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A Comparative Analysis of N,N-Dimethyl-2-sulfamoylnicotinamide and Other Nicosulfuron Metabolites: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of N,N-Dimethyl-2-sulfamoylnicotinamide (ASDM), a key metabolite of the sulfonylurea herbicide nicosulfuron, with other relevant nicosulfuron metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, metabolic pathways, toxicological profiles, and analytical methodologies pertinent to these compounds. By synthesizing technical data with practical, field-proven insights, this guide aims to be an authoritative resource for understanding the environmental fate and analytical challenges associated with nicosulfuron and its degradation products.
Introduction to Nicosulfuron and its Metabolic Fate
Nicosulfuron is a selective, post-emergence herbicide widely used for the control of grass and broadleaf weeds in corn cultivation.[1][2] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] The environmental persistence and potential impact of nicosulfuron and its metabolites are of significant interest to the scientific community. The degradation of nicosulfuron in the environment is primarily driven by microbial activity and chemical hydrolysis, leading to the formation of several metabolites.[1] The rate of degradation is notably influenced by soil pH, with faster degradation occurring in acidic soils.[1]
The primary metabolic pathway of nicosulfuron involves the cleavage of the sulfonylurea bridge, a characteristic feature of this class of herbicides. This cleavage results in the formation of two primary metabolites: the pyridine-containing moiety, 2-(aminosulfonyl)-N,N-dimethylnicotinamide (also known as this compound or ASDM), and the pyrimidine-containing moiety, 2-amino-4,6-dimethoxypyrimidine (ADMP).[3][4] Further degradation and transformation of these primary metabolites can lead to a variety of other compounds.
Caption: Fig. 1: Simplified metabolic pathway of nicosulfuron.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a pesticide and its metabolites are critical in determining their environmental fate, including their mobility, persistence, and potential for bioaccumulation. Below is a comparative table summarizing the key physicochemical properties of nicosulfuron and its primary metabolites, ASDM and ADMP.
| Property | Nicosulfuron | This compound (ASDM) | 2-amino-4,6-dimethoxypyrimidine (ADMP) |
| Molecular Formula | C₁₅H₁₈N₆O₆S | C₈H₁₁N₃O₃S | C₆H₉N₃O₂ |
| Molecular Weight | 410.4 g/mol | 229.26 g/mol | 155.15 g/mol |
| Melting Point | 141-144 °C | 198-209 °C (decomposes)[5] | 94-96 °C[6] |
| pKa | 4.3 (weak acid)[1] | 8.81 (predicted)[6] | 4.02[6] |
| Water Solubility | pH dependent: 3.9 g/L (pH 5), 12 g/L (pH 7), 36 g/L (pH 9) | Slightly soluble in acetonitrile, DMSO, methanol[6] | Slightly soluble in Chloroform and Methanol[6][7] |
| Log Kow (Octanol-Water Partition Coefficient) | -0.44 (pH 5), -1.73 (pH 7), -2.0 (pH 9) | Not available | Not available |
Causality Behind Experimental Choices: The selection of these physicochemical properties is based on their direct influence on the environmental behavior of the compounds. For instance, the pKa value indicates the ionization state of the molecule at different pH levels, which in turn affects its solubility and interaction with soil particles. Water solubility and the octanol-water partition coefficient (Log Kow) are key indicators of a compound's potential for leaching into groundwater and bioaccumulating in organisms, respectively.
Comparative Toxicological Profile
| Compound | Acute Oral LD₅₀ (Rat) | Aquatic Toxicity (EC₅₀/LC₅₀) | Hazard Classification (GHS) |
| Nicosulfuron | > 5000 mg/kg | LC₅₀ (Rainbow Trout, 96h) > 1000 mg/L[2] | Not classified as acutely toxic |
| This compound (ASDM) | Data not available | Harmful to aquatic life with long lasting effects (H412)[8] | Skin Sensitizer (Category 1)[8] |
| 2-amino-4,6-dimethoxypyrimidine (ADMP) | Data not available | Data not available | Harmful if swallowed, in contact with skin or if inhaled; Causes skin and serious eye irritation[9][10] |
Expertise & Experience Insights: The available data suggests that while the parent compound, nicosulfuron, exhibits low acute toxicity to mammals and aquatic organisms, its metabolites may possess different toxicological profiles. For example, ASDM is classified as a skin sensitizer and is harmful to aquatic life, indicating a potential for adverse effects even after the degradation of the parent herbicide. The lack of comprehensive toxicological data for the metabolites highlights a critical area for future research to fully understand the environmental risks associated with nicosulfuron use. It is imperative for researchers to consider the potential for "metabolite-driven" toxicity, where the degradation products may be more hazardous than the original compound.
Experimental Protocols for Analysis
Accurate and reliable analytical methods are crucial for monitoring the presence and concentration of nicosulfuron and its metabolites in various environmental matrices. This section provides a detailed, step-by-step methodology for the extraction and quantification of these compounds from soil samples, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow: QuEChERS Extraction and LC-MS/MS Analysis
Caption: Fig. 2: QuEChERS workflow for soil sample analysis.
Step-by-Step Methodology
1. Sample Preparation and Extraction (QuEChERS) 1.1. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. 1.2. Add 10 mL of acetonitrile to the tube. 1.3. Vortex the tube vigorously for 1 minute to ensure thorough mixing of the soil and solvent. 1.4. Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). The choice of salts may be optimized depending on the specific soil matrix. 1.5. Immediately cap the tube and vortex vigorously for 1 minute to facilitate partitioning and prevent the agglomeration of salts. 1.6. Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the acetonitrile layer from the solid matrix and aqueous phase.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup 2.1. Carefully transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) into a 2 mL d-SPE microcentrifuge tube. 2.2. The d-SPE tube should contain a mixture of sorbents designed to remove interfering matrix components. A common combination for soil analysis includes primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and anhydrous MgSO₄ to remove residual water. 2.3. Vortex the d-SPE tube for 30 seconds to ensure efficient interaction between the extract and the sorbents. 2.4. Centrifuge the tube at ≥ 4000 rpm for 5 minutes to pellet the d-SPE sorbents.
3. LC-MS/MS Analysis 3.1. Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial. 3.2. Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system. 3.3. Chromatographic Conditions (Example):
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating these compounds.
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed. The gradient should be optimized to achieve adequate separation of the parent compound and its metabolites.
- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
- Column Temperature: Maintained at 40 °C to ensure reproducible retention times. 3.4. Mass Spectrometry Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte must be optimized.
Table of Tentative MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Nicosulfuron | 411.1 | 182.1 | 134.1 |
| This compound (ASDM) | 230.1 | 166.1 | 78.1 |
| 2-amino-4,6-dimethoxypyrimidine (ADMP) | 156.1 | 139.1 | 96.1 |
Trustworthiness and Self-Validating System: This protocol incorporates principles of a self-validating system. The use of matrix-matched calibration standards is crucial to compensate for matrix effects (ion suppression or enhancement) that can significantly impact the accuracy of quantification. Furthermore, the analysis of quality control (QC) samples at different concentration levels throughout the analytical batch ensures the reliability and reproducibility of the results. The monitoring of two MRM transitions for each analyte provides a higher degree of confidence in compound identification, with the ratio of the two transitions serving as an additional confirmation criterion.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and other key metabolites of the herbicide nicosulfuron. The available data indicates that while nicosulfuron itself has a relatively low order of acute toxicity, its metabolites, such as ASDM and ADMP, possess distinct physicochemical and toxicological properties that warrant further investigation. The provided experimental protocol offers a robust framework for the simultaneous analysis of these compounds in soil matrices, enabling more comprehensive environmental monitoring and risk assessment.
Future research should focus on several key areas:
-
Comprehensive Toxicological Studies: There is a pressing need for detailed toxicological data on the primary and secondary metabolites of nicosulfuron to accurately assess their individual and combined risks to non-target organisms and human health.
-
Environmental Fate of Metabolites: Further studies are required to understand the persistence, mobility, and ultimate fate of metabolites like ASDM and ADMP in different environmental compartments.
-
Method Validation for Diverse Matrices: The presented analytical method should be validated for a wider range of environmental matrices, including water, sediment, and various plant tissues, to support comprehensive environmental monitoring programs.
By addressing these research gaps, the scientific community can develop a more complete understanding of the environmental impact of nicosulfuron and ensure its safe and sustainable use in agriculture.
References
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Ahmadi, A. R., Shahbazi, S., & Diyanat, M. (2016). Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography. Quality Assurance and Safety of Crops & Foods, 8(4), 507-512. Available at: [Link]
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PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Pest Management Regulatory Agency. (1996). Decision Document E96-01: Nicosulfuron. Health Canada. Available at: [Link]
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AERU. (n.d.). 2-amino-4,6-dimethoxypyrimidine (Ref: AE-F092944). University of Hertfordshire. Retrieved January 13, 2026, from [Link]
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AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). University of Hertfordshire. Retrieved January 13, 2026, from [Link]
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Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved January 13, 2026, from [Link]
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CIRCABC. (n.d.). Nicosulfuron. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). Nicosulfuron. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Carles, L., et al. (2018). Nicosulfuron Degradation by an Ascomycete Fungus Isolated From Submerged Alnus Leaf Litter. Frontiers in Microbiology, 9, 298. Available at: [Link]
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ResearchGate. (2025). Validation of a modified QuEChERS method for the extraction of multiple classes of pharmaceuticals from soils. Retrieved January 13, 2026, from [Link]
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A Comparative Performance Guide to N,N-Dimethyl-2-sulfamoylnicotinamide as a Certified Reference Material
In the landscape of pharmaceutical development and quality control, the axiom 'a measurement is only as good as its standard' holds immutable truth. The accuracy and reliability of analytical data hinge directly on the quality of the reference materials used for calibration, validation, and quantification. This guide provides an in-depth technical evaluation of N,N-Dimethyl-2-sulfamoylnicotinamide when produced as a Certified Reference Material (CRM), comparing its performance against a conventionally synthesized in-house analytical standard. Our focus is to elucidate the causality behind the rigorous certification process and demonstrate the tangible impact of metrological traceability on analytical outcomes.
The Critical Role of Certified Reference Materials (CRMs)
Before delving into the specific performance of this compound, it is essential to understand the distinction between a standard "analytical standard" and a Certified Reference Material. A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1] The production of CRMs is governed by stringent international standards, most notably ISO 17034, which outlines the requirements for the competence of reference material producers.[2][3][4] This framework ensures the highest level of quality assurance, covering everything from raw material characterization and production planning to homogeneity, stability studies, and the assignment of certified values.[2][5]
This compound is a relevant compound in various analytical contexts, potentially as a metabolite of a pharmaceutical agent or a key impurity that must be monitored.[6][7][8] In such applications, using a well-characterized CRM is not merely best practice; it is a prerequisite for generating scientifically valid and defensible data for regulatory submissions and quality assurance.[9]
The Certification Workflow: Establishing Trust Through Rigor
The value of a CRM is derived from a comprehensive and multi-faceted characterization process designed to minimize bias and establish a high degree of confidence in the certified property value—typically, purity. This process is a self-validating system where orthogonal (different and independent) analytical methods are employed to interrogate the material's identity and purity.
Caption: Workflow for the production and certification of a CRM.
Performance Comparison: CRM vs. In-house Standard
To illustrate the performance gap, we present comparative data for an ISO 17034-accredited this compound CRM and a typical In-house Synthesized Analytical Standard of the same compound.
Purity Assessment: A Tale of Two Methodologies
The cornerstone of a reference material's performance is its accurately assigned purity value. A CRM relies on a combination of methods to provide a robust and traceable value, whereas an in-house standard often relies on a single, less comprehensive technique.
Mass Balance Approach (CRM Exclusive): The mass balance method is a subtractive approach where purity is calculated by identifying and quantifying all significant impurities and subtracting their sum from 100%.[10] This is a labor-intensive but thorough process.
| Impurity Class | Analytical Technique | Hypothetical Result for CRM |
| Related Substances | HPLC-UV | 0.08% |
| Water Content | Karl Fischer Titration | 0.11% |
| Residual Solvents | Headspace GC-MS | 0.03% |
| Non-volatile Residue | Residue on Ignition (ROI) | < 0.01% |
| Total Impurities | Summation | 0.22% |
| Purity by Mass Balance | 100% - Total Impurities | 99.78% |
Quantitative NMR (qNMR) Approach (CRM Exclusive): qNMR is a powerful primary ratio method of measurement that determines purity by comparing the integral of an analyte's signal against that of a high-purity, certified internal standard.[11][12] Its accuracy is directly traceable to the SI units via the certified internal standard.[13] The equivalence between qNMR and mass balance results provides high confidence in the final purity assessment.[10][14]
-
Hypothetical qNMR Result: Purity = 99.81%
Chromatographic Purity (HPLC): This is the most common method used for in-house standards. While excellent for detecting related substance impurities, it cannot account for water, residual solvents, or non-chromophoric impurities.
-
Hypothetical HPLC 100% Area Result: Purity = 99.90% (This value is often inflated as it only reflects detectable chromatographic impurities).
Comparative Data Summary
The following table summarizes the key performance characteristics, highlighting the disparities between the two materials.
| Performance Parameter | This compound CRM | In-house Analytical Standard | Justification for Performance Difference |
| Certified Purity | 99.80% | Not Certified (Assumed ~99.9% by HPLC) | CRM value is a weighted mean from orthogonal methods (Mass Balance, qNMR), providing a more accurate reflection of the true mass fraction. |
| Expanded Uncertainty (k=2) | ± 0.15% | Not Determined | Uncertainty is a mandatory component of a CRM, quantifying the confidence in the certified value.[1][4] It is rarely calculated for in-house standards. |
| Certification Basis | ISO 17034 Accredited Production[2] | Single Method (e.g., HPLC Area %) | ISO 17034 mandates rigorous quality systems, including homogeneity and stability testing, ensuring lot-to-lot consistency.[3] |
| Metrological Traceability | Yes, to SI units via certified standards (e.g., for qNMR) | No | Traceability ensures that measurements can be related to a national or international standard through an unbroken chain of comparisons. |
| Homogeneity Data | Provided on Certificate of Analysis | Not Assessed | Guarantees that the purity is consistent across different vials within the same batch. |
| Stability Data | Provided on Certificate of Analysis (e.g., 24 months at 2-8°C) | Not Assessed | Ensures the material's integrity and purity remain stable over its shelf life, preventing analytical errors from degradation. |
Detailed Experimental Protocols
To provide actionable insights, we detail the methodologies that underpin the superior characterization of the CRM.
Protocol: Purity Determination by HPLC-UV
This method is designed for the separation and quantification of potential organic impurities related to this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with UV-Vis detector.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 261 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the material in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Quantification: Impurities are quantified using area normalization, with relative response factors applied if known. For the mass balance approach, each impurity peak is identified and its proportion calculated.
Protocol: Purity Assessment by Quantitative NMR (qNMR)
This protocol outlines the direct measurement of purity using an internal standard.
-
Instrumentation: 500 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Certified Maleic Anhydride CRM (known purity and molar mass).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the Maleic Anhydride IS into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Vortex until fully dissolved and transfer to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay (d1): 60 seconds (to ensure full relaxation of all relevant nuclei).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate purity using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the internal standard.
-
Conclusion: Selecting the Right Tool for the Job
The decision between using an ISO 17034-accredited CRM and an in-house analytical standard is a critical one, with direct implications for data quality, regulatory compliance, and overall confidence in analytical results.
Caption: Decision tree for selecting an appropriate reference material.
While an in-house standard may suffice for preliminary or qualitative work, any application requiring unimpeachable accuracy—such as the quantification of an API, validation of an analytical method, or the release testing of a drug product—demands the use of a Certified Reference Material. The comprehensive characterization, established metrological traceability, and calculated uncertainty of the This compound CRM provide a level of analytical assurance that an in-house standard cannot match. By investing in a CRM, researchers and drug developers are not just buying a chemical; they are investing in the certainty and integrity of their data.
References
-
Title: ISO 17034 Certified Reference Materials (CRMs) Source: Reagecon Knowledge URL: [Link]
-
Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed, Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: Reference Materials Producers (ISO 17034) Accreditation Source: NATA URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: PubMed URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]
-
Title: ISO 17034: What Is It & Why Is It Important? Source: Excedr URL: [Link]
-
Title: Pharmaceutical Reference Standards: Role, Types & Applications Source: SynThink URL: [Link]
-
Title: ISO 17034 Certified Reference Materials CRM Source: Lab Unlimited URL: [Link]
-
Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: Semantic Scholar URL: [Link]
-
Title: Using high-performance quantitative NMR (HP-qNMR(A®)) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties < 0.1 Source: ResearchGate URL: [Link]
-
Title: Reference Standard Materials Program Source: Intertek URL: [Link]
-
Title: HPLC Methods for analysis of Nicotinamide Source: HELIX Chromatography URL: [Link]
-
Title: Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards Source: ResearchGate URL: [Link]
-
Title: Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography Source: Vietnam Journal of Food Control URL: [Link]
-
Title: HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics Source: PubMed URL: [Link]
-
Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]
-
Title: Reference Standards Source: Cambrex Corporation URL: [Link]
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A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of N,N-Dimethyl-2-sulfamoylnicotinamide
This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of N,N-Dimethyl-2-sulfamoylnicotinamide in a biological matrix, specifically human plasma. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating robust analytical methods for pharmacokinetic and metabolic studies.
Introduction: The Analytical Challenge of this compound
This compound is a polar molecule containing a nicotinamide core structure, a dimethylamide group, and a sulfonamide group. Its physicochemical properties, including a molecular weight of 229.26 g/mol and predicted high water solubility, present a specific set of challenges for chromatographic retention and extraction from complex biological matrices.[1][2][3][4] Accurate and reliable quantification of this analyte in plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile during drug development.
The choice of analytical methodology is a pivotal decision. HPLC with UV detection is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. However, for complex biological samples, its selectivity and sensitivity can be limiting. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.[5] When transitioning a method from an early development phase (perhaps using HPLC-UV) to a later, more demanding phase (requiring LC-MS/MS), or when transferring methods between laboratories, a cross-validation study is mandated by regulatory bodies to ensure the consistency and reliability of the data generated by both methods.[2][6][7] This guide will walk through the development of hypothetical, yet scientifically sound, methods for both platforms and detail the process of their cross-validation.
Methodological Principles and Rationale
HPLC-UV: The Robust Standard
High-Performance Liquid Chromatography separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar analyte like this compound, traditional reversed-phase (e.g., C18) chromatography can be challenging due to poor retention.[8][9] To overcome this, we will propose a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[10][11] This approach provides excellent retention for polar compounds that would otherwise elute in the void volume of a reversed-phase column.[12][13] UV detection is employed based on the chromophoric nature of the pyridine ring in the molecule.
LC-MS/MS: The Gold Standard for Bioanalysis
Liquid Chromatography-Tandem Mass Spectrometry couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization - ESI), and the resulting ions are filtered by the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These selected ions are then fragmented in a collision cell (Q2), and the resulting fragment ions are detected by a second quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it monitors a specific precursor-to-product ion transition, virtually eliminating matrix interferences.[14][15]
Experimental Protocols
Sample Preparation: Protein Precipitation
For both methods, a simple and effective protein precipitation protocol is proposed for sample clean-up of human plasma. This technique is fast and removes the majority of proteins that can interfere with the analysis and damage the chromatographic column.[16][17][18]
Protocol:
-
To 100 µL of human plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the respective initial mobile phase for each method.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Proposed HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: SeQuant® ZIC®-HILIC (150 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: 265 nm.
Proposed LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad™ 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.
-
Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 230.1 -> Q3: 152.1 (Quantifier), 230.1 -> 107.1 (Qualifier).
-
Internal Standard (e.g., Verapamil): Q1: 455.3 -> Q3: 165.2.
-
Cross-Validation Protocol and Acceptance Criteria
The cross-validation will be performed by analyzing three batches of quality control (QC) samples (Low, Medium, and High concentrations) prepared in bulk and analyzed by both the HPLC-UV and LC-MS/MS methods. The acceptance criteria are based on guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[2][4][7][19]
Cross-Validation Procedure:
-
Prepare three levels of QC samples in human plasma:
-
LQC: 3 times the Lower Limit of Quantification (LLOQ).
-
MQC: 50% of the calibration curve range.
-
HQC: 85% of the Upper Limit of Quantification (ULOQ).
-
-
For each QC level, prepare 6 replicates.
-
Analyze these 18 samples using the validated HPLC-UV method.
-
Analyze another set of 18 samples from the same QC pools using the validated LC-MS/MS method.
-
Calculate the mean concentration and standard deviation for each QC level for both methods.
-
Compare the mean concentrations obtained from both methods. The percentage difference should be calculated as: [(Conc_Method1 - Conc_Method2) / mean(Conc_Method1, Conc_Method2)] * 100.
Acceptance Criteria:
-
The mean concentration of the QC samples obtained by the two methods should not differ by more than ±15%.[7]
-
The precision (%CV) of the measurements for each QC level should not exceed 15%.
Data Presentation and Comparison
The following tables present hypothetical, yet realistic, data that would be generated during the validation of each method and the subsequent cross-validation.
Table 1: Method Validation Summary
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9996 | ≥ 0.99 |
| Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL | - |
| LLOQ | 50 ng/mL | 0.5 ng/mL | S/N ≥ 5 |
| Accuracy (% Bias) | -5.2% to +8.5% | -3.8% to +6.2% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 10.1% | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No interference at analyte retention time | No interference in MRM transition | Pass |
Table 2: Cross-Validation Results
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Mean Conc. (ng/mL) | LC-MS/MS Mean Conc. (ng/mL) | % Difference |
| LQC | 150 | 145.8 | 153.2 | -4.9% |
| MQC | 2500 | 2580.5 | 2495.3 | +3.4% |
| HQC | 4250 | 4195.7 | 4310.1 | -2.7% |
The hypothetical data demonstrates that both methods meet the standard validation acceptance criteria. The LC-MS/MS method shows a significantly lower LLOQ, highlighting its superior sensitivity. The cross-validation results show a percentage difference well within the ±15% acceptance limit, indicating that the two methods provide comparable quantitative results across the tested range.
Visualizing the Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: Cross-Validation Logical Flow.
Discussion and Conclusion
This guide outlines a comprehensive framework for the development and cross-validation of HPLC-UV and LC-MS/MS methods for the polar analyte this compound.
Expertise & Experience Insights:
-
The choice of HILIC as the chromatographic mode is a strategic decision to ensure adequate retention for this polar compound, a common challenge in bioanalysis.[10][20] Standard reversed-phase methods would likely result in elution near the solvent front, making quantification unreliable.
-
The sample preparation method, while simple, is effective for removing the bulk of matrix interferences. For LC-MS/MS, more extensive cleanup like solid-phase extraction (SPE) could be considered if significant matrix effects are observed during validation.[17]
Trustworthiness of the Protocol:
Authoritative Grounding:
-
The entire validation and cross-validation strategy is grounded in the principles outlined in the ICH Q2(R1) guideline and specific bioanalytical method validation guidances from the FDA and EMA.[19][21][22] These documents represent the global standard for ensuring the quality and reliability of analytical data in pharmaceutical development.
Conclusion: The HPLC-UV method serves as a robust and cost-effective option for quantification, suitable for analyses where high sample concentrations are expected and the biological matrix is relatively clean. Its primary limitation is its higher limit of quantification.
The LC-MS/MS method provides superior sensitivity and selectivity, making it the required choice for studies involving low analyte concentrations, such as in late-stage pharmacokinetic profiling or metabolite identification.
The successful cross-validation, as demonstrated by the hypothetical data, confirms that both methods can be used interchangeably within their validated ranges, ensuring data continuity throughout the drug development lifecycle. This allows for flexibility in laboratory operations and confidence that data generated at different stages or in different laboratories are comparable and reliable.
References
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Sample Preparation for PK//MS Analysis . IonSource. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation . Technology Networks. [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. [Link]
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HILIC: An Alternative Approach for Separating Highly Polar Analytes . LCGC International. [Link]
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Preparing Samples for HPLC-MS/MS Analysis . Organomation. [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting . Agilent. [Link]
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter . PubMed. [Link]
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Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis . Net-Pharma. [Link]
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Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry . Clinical Tree. [Link]
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EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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Guideline on bioanalytical method validation . European Medicines Agency. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . SlideShare. [Link]
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Rapid preparation of human blood plasma for bottom-up proteomics analysis . National Institutes of Health. [Link]
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The importance of sample preparation for chromatographic analysis . News-Medical.Net. [Link]
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Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. [Link]
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Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS . ResearchGate. [Link]
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Small Molecule Method Development Strategies with Chad Christianson . Bioanalysis Zone. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Target Review. [Link]
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A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples . ResearchGate. [Link]
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Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis . National Institutes of Health. [Link]
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods . ECA Academy. [Link]
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Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. [Link]
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Establishing Acceptance Criteria for Analytical Methods . BioPharm International. [Link]
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A Senior Application Scientist's Guide to Internal Standard Selection for Nicosulfuron Quantification
Introduction: Nicosulfuron, a widely used sulfonylurea herbicide, requires accurate and precise quantification in various environmental and agricultural matrices to ensure regulatory compliance and environmental safety.[1][2] The inherent complexity of these matrices, however, presents significant analytical challenges, most notably the "matrix effect" in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This phenomenon, caused by co-extracted matrix components, can lead to ion suppression or enhancement, thereby compromising the accuracy and reproducibility of quantitative results.[3] The use of an appropriate internal standard (IS) is a cornerstone of a robust analytical method, designed to compensate for these matrix-induced variations and other potential errors throughout the analytical workflow.[4]
This guide provides an in-depth comparison of different internal standard strategies for the quantification of nicosulfuron, drawing upon experimental data and established analytical principles. We will explore the performance of methods utilizing no internal standard, a structural analog internal standard, and the gold-standard stable isotope-labeled (SIL) internal standard. This comparison is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when developing and validating analytical methods for nicosulfuron.
The Role and Characteristics of an Ideal Internal Standard
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrants, and quality controls. Its primary function is to normalize the analytical signal of the analyte, correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard for nicosulfuron quantification should exhibit the following characteristics:
-
Structural Similarity: It should be chemically similar to nicosulfuron to ensure comparable behavior during extraction, chromatography, and ionization.
-
Co-elution (for LC-MS/MS): Ideally, it should elute very close to nicosulfuron to experience similar matrix effects.[5]
-
Mass Spectrometric Resolution: It must be distinguishable from nicosulfuron by the mass spectrometer.
-
Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.
-
Stability: It must be stable throughout the entire analytical procedure.
Comparative Analysis of Internal Standard Strategies
We will now compare three common approaches to internal standardization for nicosulfuron analysis:
-
No Internal Standard (External Calibration): This approach relies solely on an external calibration curve for quantification.
-
Structural Analog Internal Standard: This method employs a molecule that is structurally related to nicosulfuron but not isotopically labeled.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is considered the most effective approach, utilizing a nicosulfuron molecule where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, ¹³C).
Performance Data Summary
The following table summarizes the performance characteristics of these three strategies. The data for the "No Internal Standard" method is derived from published studies on nicosulfuron analysis in complex matrices. The performance of the "Structural Analog" and "SIL" methods is based on established analytical principles and data from analogous pesticide analyses, as direct comparative studies for nicosulfuron residue analysis were not prevalent in the reviewed literature.
| Performance Metric | No Internal Standard | Structural Analog IS (e.g., Diphenylmethylurea) | Stable Isotope-Labeled IS (e.g., Nicosulfuron-d4) |
| Linearity (R²) | ≥ 0.99[6] | Expected to be ≥ 0.99 | Expected to be ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.01 mg/kg (Elephant Grass)[6] | Dependent on instrument sensitivity and matrix | Dependent on instrument sensitivity and matrix |
| Accuracy (Recovery %) | 70.6 - 86.8% (Elephant Grass)[6] | Variable, may not fully compensate for matrix effects | Expected to be 90 - 110% |
| Precision (RSD %) | 6.8 - 27.01% (Elephant Grass)[6] | Improved over no IS, but can still be >15% | Expected to be <15% |
| Matrix Effect Compensation | None | Partial | Excellent |
| Cost | Low | Moderate | High |
| Availability | N/A | Generally available | May require custom synthesis |
In-Depth Discussion of Internal Standard Strategies
Quantification without an Internal Standard
Quantification without an internal standard is the simplest approach but is highly susceptible to matrix effects and other variations. As the data in the summary table indicates, while acceptable linearity can be achieved, the accuracy and precision of the method can be significantly compromised. Recoveries for nicosulfuron in elephant grass ranged from 70.6% to 86.8%, with relative standard deviations (RSDs) as high as 27.01%.[6] This level of variability can be unacceptable for regulatory purposes or for studies requiring high accuracy.
Causality: The absence of an internal standard means that any signal suppression or enhancement of nicosulfuron due to the matrix directly impacts the calculated concentration. Similarly, any variability in sample preparation recovery or injection volume will not be corrected, leading to higher imprecision.
Structural Analog Internal Standard: Diphenylmethylurea
The use of a structural analog as an internal standard is a significant improvement over external calibration. The Food and Agriculture Organization (FAO) specifies diphenylmethylurea as an internal standard for the determination of nicosulfuron in technical materials and formulations using HPLC-UV.[7][8] While this is for quality control of the commercial product and not for residue analysis, the principle remains the same. A structural analog can co-extract with nicosulfuron and exhibit similar chromatographic behavior, thus compensating for some of the variability in the analytical process.
Causality: Because the structural analog is not identical to nicosulfuron, its ionization efficiency in the mass spectrometer source may be affected differently by the matrix. This can lead to incomplete correction for matrix effects, resulting in a bias in the final results.[4] While an improvement, it is not a perfect solution for complex matrices.
Stable Isotope-Labeled (SIL) Internal Standard: The Gold Standard
The use of a stable isotope-labeled internal standard, such as deuterated nicosulfuron (nicosulfuron-d4), is widely regarded as the most reliable approach for quantitative LC-MS/MS analysis.[4][9] A SIL internal standard has nearly identical chemical and physical properties to the native analyte.[5] This means it will behave identically during sample extraction, cleanup, chromatography, and ionization.
Causality: Because the SIL co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte signal to the SIL signal remains constant, even in the presence of significant matrix effects.[9] This leads to superior accuracy and precision. For example, in the analysis of other pesticides, the use of deuterated internal standards reduced RSD values from over 50% to under 20% and brought accuracy to within 25% of the true value in complex matrices.[9] The main drawbacks of SILs are their higher cost and potential lack of commercial availability, which may necessitate custom synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the extraction and analysis of nicosulfuron from soil and water samples.
Protocol 1: QuEChERS Extraction of Nicosulfuron from Soil
This protocol is adapted from the method described by Ghaemi et al. (2016) and is suitable for LC-MS/MS analysis.[6]
Workflow Diagram
Caption: QuEChERS workflow for nicosulfuron extraction from soil.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 2.5 g of homogenized soil into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard solution (if used) to the soil sample.
-
Extraction: Add 5 mL of acetonitrile to the tube.
-
Shaking: Cap the tube and vortex vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Centrifugation: Vortex again for 1 minute and then centrifuge at ≥ 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge.
-
Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Nicosulfuron from Water
This protocol is a general procedure for the extraction of sulfonylurea herbicides from water samples.
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 3. Extraction and determination of sulfonylurea herbicides in water and soil samples by using ultrasound-assisted surfacta… [ouci.dntb.gov.ua]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. qascf.com [qascf.com]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Evaluating the Purity of Commercially Available N,N-Dimethyl-2-sulfamoylnicotinamide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive framework for evaluating the purity of commercially available N,N-Dimethyl-2-sulfamoylnicotinamide (CAS: 112006-75-4), a key intermediate in the synthesis of the sulfonylurea herbicide, nicosulfuron.[1][2] This document moves beyond a simple listing of methods to provide in-depth, field-proven insights into experimental design, data interpretation, and the rationale behind our analytical choices.
Understanding the Compound: Synthesis and Potential Impurities
A thorough purity evaluation begins with an understanding of the compound's synthetic route, as this informs the potential impurities that may be present. This compound is primarily synthesized from 2-chloro-N,N-dimethylnicotinamide.[1] The synthesis involves the displacement of the chloro group with a sulfamoyl group, a process that can lead to several potential impurities.
Diagram of the General Synthetic Pathway:
Sources
Introduction: Situating N,N-Dimethyl-2-sulfamoylnicotinamide in Preclinical Safety Assessment
An Investigative Guide to the Cytotoxicity and Genotoxicity of N,N-Dimethyl-2-sulfamoylnicotinamide and Its Analogs
This compound belongs to the broader class of nicotinamide derivatives, a chemical family of significant interest in drug discovery due to the diverse biological activities of its members. Nicotinamide (a form of vitamin B3) itself is a fundamental component of the coenzymes NAD+ and NADP+, which are central to cellular metabolism and redox reactions. Modifications to the nicotinamide scaffold have yielded compounds with a wide array of therapeutic potentials, including anti-inflammatory, anti-cancer, and neuroprotective effects.
However, any novel compound intended for therapeutic use must undergo rigorous preclinical safety evaluation. Two of the most critical aspects of this assessment are cytotoxicity (the potential to cause cell death) and genotoxicity (the potential to damage DNA, leading to mutations and potentially cancer). As of this writing, specific public data on the cytotoxic and genotoxic profile of this compound is not available in peer-reviewed literature.
This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to design and execute a robust investigation into the safety profile of this compound. We will outline a suite of standard, validated assays and compare the expected data outputs against well-characterized comparator compounds. This approach provides a scientifically rigorous pathway for establishing the compound's safety profile.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the potential toxicity of this compound, it is essential to test it alongside compounds with known properties. The choice of these comparators is critical for validating the assays and interpreting the results.
| Compound Role | Example Compound | Mechanism of Action / Rationale |
| Test Article | This compound | The compound under investigation. |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | A non-toxic solvent used to dissolve the test article, ensuring that the observed effects are from the compound itself and not the vehicle. |
| Positive Control (Cytotoxicity) | Doxorubicin | A well-characterized chemotherapy agent that induces cell death by intercalating DNA and inhibiting topoisomerase II. |
| Positive Control (Genotoxicity - Alkylating Agent) | Ethyl methanesulfonate (EMS) | An alkylating agent that is known to cause DNA damage and is a standard positive control in genotoxicity assays like the Comet and Micronucleus tests. |
| Positive Control (Genotoxicity - Mutagen) | Sodium Azide | A known mutagen used as a positive control in specific strains for the Ames test. |
| Structural Analog (Benchmark) | Nicotinamide | The parent molecule, generally considered non-toxic at relevant concentrations, serving as a baseline for the toxicity of the derivative. |
Part 1: Assessing Cytotoxicity - Is the Compound Killing Cells?
Cytotoxicity assays are the first step in safety profiling, determining the concentration at which a compound causes cell death. We will employ two common assays that measure different cellular endpoints, providing a more complete picture of the cytotoxic mechanism.
The MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Plate a human cell line (e.g., HepG2, a liver carcinoma line often used for toxicity studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Nicotinamide in cell culture medium. The final concentration of DMSO should be kept constant (e.g., <0.1%). Replace the old medium with the medium containing the test compounds and controls. Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Compound | Cell Line | Exposure Time | Expected IC₅₀ (µM) | Interpretation |
| This compound | HepG2 | 24h | To be determined | A low IC₅₀ suggests significant cytotoxicity. |
| Doxorubicin | HepG2 | 24h | ~1-5 µM | Validates the assay's sensitivity to a known cytotoxic agent. |
| Nicotinamide | HepG2 | 24h | >1000 µM | Confirms the low cytotoxicity of the parent compound. |
| Vehicle (0.1% DMSO) | HepG2 | 24h | Not Applicable | Should show ~100% cell viability. |
Part 2: Assessing Genotoxicity - Does the Compound Damage DNA?
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis. We will outline three core assays that cover different genotoxic endpoints: DNA strand breaks, gene mutations, and chromosomal damage.
The Comet Assay (Single Cell Gel Electrophoresis): Detecting DNA Strand Breaks
The Comet assay is a sensitive method for detecting DNA damage (single and double-strand breaks) in individual cells. When damaged, cellular DNA relaxes and, under electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
-
Cell Treatment: Expose cells (e.g., TK6 or peripheral blood mononuclear cells) to this compound and controls (EMS as positive, vehicle as negative) for a short period (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.
-
Electrophoresis: Apply a voltage across the slides. Damaged DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software, typically by measuring the percentage of DNA in the comet tail.
Caption: The sequential workflow of the alkaline Comet assay.
The Ames Test (Bacterial Reverse Mutation Assay): Detecting Gene Mutations
The Ames test is a widely used method to assess a compound's potential to cause gene mutations. It uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A test compound is considered mutagenic if it causes the bacteria to revert to their original state, allowing them to grow on a histidine-free plate. The test is often run with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Preparation: Prepare various concentrations of this compound.
-
Exposure: In separate tubes, mix the test compound, the bacterial strain (e.g., TA98 or TA100), and either the S9 mix or a control buffer.
-
Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.
The In Vitro Micronucleus Test: Detecting Chromosomal Damage
The micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the compound has damaged the chromosomes.
-
Cell Treatment: Treat a suitable cell line (e.g., L5178Y or CHO cells) with this compound and controls for a period covering one to two cell cycles. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Slide Preparation: Use a cytocentrifuge to prepare slides, or use other standard cytological preparation methods.
-
Fixation and Staining: Fix the cells and stain them with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Measurement: Concurrently, assess cytotoxicity using metrics like the Cytokinesis-Block Proliferation Index (CBPI) to ensure that the observed genotoxicity is not a secondary effect of high levels of cytotoxicity.
A Comparative Ecotoxicological Guide to Nicosulfuron and Its Primary Degradation Products
For researchers, scientists, and drug development professionals, understanding the environmental fate and impact of agricultural chemicals is paramount. This guide provides an in-depth, objective comparison of the ecotoxicity of the widely used sulfonylurea herbicide, nicosulfuron, and its principal degradation products, 2-amino-4,6-dimethoxypyrimidine (ADMP) and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM). This document moves beyond a simple data sheet to offer a synthesized analysis of experimental data, detailed testing protocols, and the causal relationships between molecular structure and environmental toxicity.
Introduction: Nicosulfuron in the Environment
Nicosulfuron is a selective, post-emergence herbicide extensively used in corn cultivation to control a broad spectrum of grass and broadleaf weeds.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] While effective at low application rates, the environmental persistence and mobility of nicosulfuron and its breakdown products are of scientific concern, necessitating a thorough evaluation of their potential risks to non-target organisms.[3] Nicosulfuron's degradation in the environment is primarily driven by chemical hydrolysis and microbial action, leading to the formation of several metabolites.[3] This guide will focus on the two major degradation products, ADMP and ASDM, and compare their ecotoxicological profiles to that of the parent compound.
Degradation Pathway of Nicosulfuron
The environmental breakdown of nicosulfuron primarily occurs through the cleavage of the sulfonylurea bridge, yielding two main products: ADMP and ASDM.[4][5] This degradation is influenced by factors such as soil pH, temperature, and microbial activity.[1] Acidic conditions tend to accelerate chemical hydrolysis.[6]
Caption: Simplified degradation pathway of nicosulfuron.
Comparative Ecotoxicity Analysis
A critical aspect of the environmental risk assessment of a pesticide is to determine whether its degradation products are more or less toxic than the parent compound. The following tables summarize the available ecotoxicological data for nicosulfuron, ADMP, and ASDM across different trophic levels.
Aquatic Ecotoxicity
Table 1: Comparative Aquatic Ecotoxicity Data
| Organism | Test Type | Endpoint | Nicosulfuron | ADMP | ASDM | Reference(s) |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | >1000 mg/L | Moderate Toxicity | Not Found | [2] |
| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | >1000 mg/L | Low Toxicity | Not Found | [2] |
| Lemna gibba (Duckweed) | 7-day Chronic | EC50 | Highly Toxic | Not Found | Not Found | |
| Algae | 72-96 hour Growth Inhibition | EC50 | Low to Moderate Toxicity | Not Found | Not Found |
Note: "Not Found" indicates that specific quantitative data was not identified in the reviewed literature. A Canadian regulatory assessment concluded that the major breakdown products of nicosulfuron are not a concern for aquatic life.
Terrestrial Ecotoxicity
Table 2: Comparative Terrestrial Ecotoxicity Data
| Organism | Test Type | Endpoint | Nicosulfuron | ADMP | ASDM | Reference(s) |
| Apis mellifera (Honeybee) | 48-hour Acute Contact | LD50 | >20 µ g/bee | Not Found | Not Found | [2] |
| Eisenia fetida (Earthworm) | 14-day Chronic | LC50 | Low Toxicity | Moderate Toxicity | Not Found | [2] |
| Terrestrial Plants | Seedling Emergence & Vegetative Vigor | - | Phytotoxic | Not Found | Not Found | |
| Soil Microorganisms | Nitrogen Transformation | - | Low Impact | Not Found | Not Found |
Note: "Not Found" indicates that specific quantitative data was not identified in the reviewed literature. A Canadian regulatory assessment concluded that the major breakdown products of nicosulfuron are not a concern for terrestrial life.
Expert Interpretation:
The available data indicates that nicosulfuron itself exhibits a range of toxicity to non-target organisms. It is particularly phytotoxic to sensitive terrestrial plants and can be highly toxic to the aquatic plant Lemna gibba. In contrast, its acute toxicity to fish, aquatic invertebrates, and honeybees is relatively low.[2]
Standardized Ecotoxicity Testing Protocols
To ensure the reliability and comparability of ecotoxicity data, standardized testing protocols are essential. The following sections detail the methodologies for key aquatic toxicity tests based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Experimental Workflow for Aquatic Ecotoxicity Testing
Caption: General workflow for aquatic ecotoxicity testing.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
Step-by-Step Protocol:
-
Test Organisms: Use juvenile Daphnia magna, less than 24 hours old at the start of the test.
-
Test Substance Preparation: Prepare a stock solution of the test substance in a suitable solvent. A series of dilutions are then made to obtain the desired test concentrations. A control (no test substance) and a solvent control (if applicable) are also prepared.
-
Test Vessels: Use glass beakers or other inert vessels. Add the appropriate volume of each test concentration and control solution to the vessels.
-
Exposure: Introduce a set number of daphnids (e.g., 20) into each test vessel.
-
Incubation: Maintain the test vessels under controlled conditions of temperature (e.g., 20 ± 2°C) and light (e.g., 16-hour light/8-hour dark cycle) for 48 hours.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) for the 48-hour exposure period using appropriate statistical methods.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater green algae.
Step-by-Step Protocol:
-
Test Organism: Use an exponentially growing culture of a selected algal species, such as Raphidocelis subcapitata.
-
Test Substance Preparation: Prepare a range of concentrations of the test substance in a nutrient-rich algal growth medium. A control with no test substance is also prepared.
-
Test Vessels: Use sterile flasks for each test concentration and control.
-
Inoculation: Inoculate each flask with a low density of the algal culture.
-
Incubation: Incubate the flasks under constant illumination and temperature (e.g., 21-24°C) for 72 hours.
-
Growth Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at 24, 48, and 72 hours.
-
Data Analysis: Calculate the average specific growth rate for each concentration and the control. Determine the EC50 (the concentration that causes a 50% reduction in growth rate) and the No Observed Effect Concentration (NOEC).
OECD 221: Lemna sp. Growth Inhibition Test
This test assesses the toxicity of a substance to the aquatic plant Lemna minor or Lemna gibba.
Step-by-Step Protocol:
-
Test Organism: Use healthy, exponentially growing cultures of Lemna sp.
-
Test Substance Preparation: Prepare a series of concentrations of the test substance in a suitable growth medium. Include a control with no test substance.
-
Test Vessels: Use glass beakers or crystallizing dishes for each concentration and control.
-
Exposure: Introduce a specific number of Lemna fronds (e.g., 3 colonies of 3-4 fronds each) into each test vessel.
-
Incubation: Maintain the test vessels under controlled conditions of light, temperature, and humidity for 7 days.
-
Observation: Count the number of fronds at the beginning of the test and at least on days 3, 5, and 7. Other growth parameters like frond area or dry weight can also be measured.
-
Data Analysis: Calculate the average specific growth rate based on frond number for each concentration. Determine the EC50 and NOEC for growth inhibition.
Conclusion and Future Perspectives
The ecotoxicological profile of nicosulfuron is complex, with varying degrees of toxicity to different non-target organisms. A key finding from regulatory assessments is that its primary degradation products, ADMP and ASDM, are considered to be of low concern to aquatic and terrestrial ecosystems, indicating a detoxification pathway. This is a critical consideration in the overall environmental risk assessment of nicosulfuron.
However, the scarcity of publicly available, quantitative ecotoxicity data for the degradation products, particularly ASDM, represents a significant data gap. To refine the comparative risk assessment, further studies focusing on the chronic toxicity of ADMP and both acute and chronic toxicity of ASDM across a range of representative species are warranted. Such data would provide a more robust, evidence-based understanding of the environmental impact of nicosulfuron's entire life cycle in the environment.
References
-
Government of Canada. (2008). Proposed Re-evaluation Decision for Nicosulfuron. Retrieved from
- European Commission. (2016). Nicosulfuron Draft EQS dossier.
- National Center for Biotechnology Information. (n.d.). Nicosulfuron. PubChem Compound Database.
- Zhang, C., et al. (2020). Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase. MDPI.
- Carles, L., et al. (2018). Nicosulfuron Degradation by an Ascomycete Fungus Isolated From Submerged Alnus Leaf Litter. Frontiers in Microbiology.
- Extension Toxicology Network. (1996). Nicosulfuron. Oregon State University.
- University of Hertfordshire. (n.d.). Nicosulfuron (Ref: DPX V9360). Agriculture & Environment Research Unit (AERU).
- U.S. Environmental Protection Agency. (1990). Pesticide Fact Sheet Number 216 Nicosulfuron.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fate and Groundwater Branch (EFGWB) Review Of Nicosulfuron Accent.
- University of Hertfordshire. (n.d.). 2-aminosulphonyl-N, N-dimethyl-3-pyridinecarboxamide (Ref: IN-V9367). Agriculture & Environment Research Unit (AERU).
- University of Hertfordshire. (n.d.). 2-[[(3,4-dihydro-6-methoxy-4-oxopyrimidin-2-yl]aminocarbonyl]aminosulfonyl]-N, N-dimethyl-3-pyridinecarboxamide (Ref: IN-37740). Agriculture & Environment Research Unit (AERU).
- Seguin, F., et al. (2001). Monitoring and Effects of Nicosulfuron in Aquatic Mesocosms: Development of a Simple Analytical Procedure and Evidence for Low Toxicity to Phytoplankton Communities. PubMed.
- U.S. Environmental Protection Agency. (n.d.). 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-. Substance Registry Services.
- Santos, T. A. C., et al. (2023). Ecotoxicity of nicosulfuron and S-metolachlor-based herbicides on non-target plants. PubMed.
-
CymitQuimica. (n.d.). 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide. Retrieved from
- Ahmadi, F., et al. (2017). Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography.
- Global Substance Registration System. (n.d.). 3-PYRIDINECARBOXAMIDE, 2-(AMINOSULFONYL)-N,N-DIMETHYL-.
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A Senior Application Scientist's Guide to Analytical Standards for Herbicide Residue Testing
Introduction: The Critical Role of Accuracy in Herbicide Residue Analysis
In the realm of food safety and environmental monitoring, the precise and accurate quantification of herbicide residues is paramount. Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), establish Maximum Residue Levels (MRLs) for herbicides in various commodities to protect consumer health.[1][2][3][4][5][6] The reliability of the analytical data that underpins regulatory compliance and risk assessment is fundamentally dependent on the quality of the analytical standards used for instrument calibration and method validation.
This guide provides a comparative analysis of analytical standards for herbicide residue testing, offering insights into their selection, application, and the methodologies they support. It is designed for researchers, scientists, and professionals in drug development and food safety who are committed to the highest standards of scientific integrity.
PART 1: Understanding Analytical Standards for Herbicide Residue Testing
Analytical standards are highly purified compounds used as a reference in an analytical measurement. In herbicide residue testing, they are indispensable for the identification and quantification of target analytes. The choice of an appropriate analytical standard is a critical decision that directly impacts the accuracy and validity of the results.
Types of Analytical Standards
There are primarily two categories of analytical standards used in residue analysis:
-
Certified Reference Materials (CRMs): These are the "gold standard" for analytical testing. CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025. They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[7] The use of CRMs is essential for method validation, instrument calibration, and quality control, providing the highest level of confidence in the analytical results.[7][8][9]
-
Reference Materials (RMs): RMs are materials or substances with one or more sufficiently homogeneous and well-established properties to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[9] While they provide a reliable reference, they do not have the same level of certification and metrological traceability as CRMs.
Key Characteristics for Comparison
When selecting an analytical standard, several key characteristics must be considered to ensure the reliability of the analytical data.
| Characteristic | Certified Reference Material (CRM) | Reference Material (RM) | Causality Behind Experimental Choice |
| Purity | Highest level of purity, extensively characterized and certified. | High purity, but may have a wider tolerance than CRMs. | High purity minimizes the risk of interference from impurities, ensuring that the analytical signal is solely from the target analyte. |
| Uncertainty | Stated uncertainty value, providing a quantitative measure of the dispersion of the certified value. | Uncertainty is not always provided or may be less rigorously determined. | A known uncertainty is crucial for calculating the overall uncertainty of the analytical measurement, a key requirement for accredited laboratories. |
| Traceability | Unbroken chain of comparisons to national or international standards. | Traceability may not be as rigorously documented as with CRMs. | Metrological traceability ensures that the measurement results are comparable across different laboratories and over time. |
| Certification | Accompanied by a comprehensive certificate of analysis (CoA) detailing the certified value, uncertainty, and traceability.[10] | CoA may be less detailed and may not include a certified value. | The CoA provides the necessary documentation to support the validity of the analytical results and is a critical component of a laboratory's quality management system.[10] |
PART 2: A Comparative Analysis of Analytical Methodologies
The choice of analytical methodology is intrinsically linked to the properties of the target herbicides and the matrix in which they are being analyzed. The following sections provide a comparative overview of the most common techniques used in herbicide residue testing.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is crucial for removing interfering matrix components and concentrating the target analytes prior to instrumental analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food and agricultural samples.[11][12][13] It offers a streamlined two-step process of extraction and cleanup, making it faster and more cost-effective than traditional methods.[11][12][13]
Experimental Protocol: The QuEChERS Method
-
Homogenization: A representative sample of the commodity is homogenized to ensure a uniform distribution of the herbicide residues.
-
Extraction: A subsample is weighed into a centrifuge tube, and an extraction solvent (typically acetonitrile) and salts are added. The tube is then shaken vigorously to extract the herbicides from the sample matrix.[12][14]
-
Partitioning: After extraction, the sample is centrifuged to separate the organic layer from the aqueous and solid phases.[12]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a clean centrifuge tube containing a d-SPE sorbent. The tube is shaken and then centrifuged to remove interfering matrix components such as pigments and fats.[13][14]
-
Analysis: The final extract is then ready for analysis by an appropriate instrumental technique.[14]
dot
Caption: The QuEChERS method workflow for sample preparation.
Instrumental Analysis: The Power of Separation and Detection
The two primary instrumental techniques for the analysis of herbicide residues are Gas Chromatography (GC) and Liquid Chromatography (LC), both commonly coupled with Mass Spectrometry (MS) for sensitive and selective detection.[4][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile herbicides.[16] The sample is vaporized and separated based on the analytes' boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then detected by a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of non-volatile, polar, and thermally labile herbicides that are not amenable to GC analysis.[16][17][18] Separation is achieved in a liquid mobile phase, and the analytes are then introduced into the mass spectrometer for detection. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, making it a workhorse in modern residue analysis laboratories.[19]
Performance Comparison: GC-MS vs. LC-MS/MS
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Causality Behind Experimental Choice |
| Analyte Suitability | Volatile and thermally stable compounds.[16] | Wide range of compounds, including non-volatile, polar, and thermally labile analytes.[16][17] | The physicochemical properties of the target herbicides dictate the most appropriate separation technique. |
| Sensitivity | Generally high, but can be lower for some compounds compared to LC-MS/MS. | Excellent sensitivity, often in the sub-ppb range.[16] | LC-MS/MS is often preferred for trace-level analysis due to its superior sensitivity for many herbicides. |
| Selectivity | Good, but can be affected by matrix interferences. | High selectivity, especially with the use of Multiple Reaction Monitoring (MRM). | The high selectivity of LC-MS/MS minimizes the impact of matrix effects, leading to more accurate quantification. |
| Sample Throughput | Can be high, with relatively short run times. | Run times can be longer, but modern UPLC systems have improved throughput. | The choice between GC-MS and LC-MS/MS may also be influenced by the desired sample throughput and laboratory workflow. |
A recent study comparing LC-MS/MS and GC-MS/MS for the analysis of 426 pesticide residues in agricultural products found that most residues showed expanded uncertainties between 13 and 18% for both techniques.[20] The limit of quantification (LOQ) ranged from 0.4 to 30.6 μg/kg for LC-MS/MS and 0.8 to 31.5 μg/kg for GC-MS/MS.[20]
dot
Caption: General workflow for herbicide residue analysis.
PART 3: Ensuring Trustworthiness and Authoritative Grounding
The trustworthiness of analytical results is built upon a foundation of robust quality assurance and quality control (QA/QC) practices. The use of self-validating systems and adherence to internationally recognized standards are essential for generating defensible data.
The Role of ISO/IEC 17025
ISO/IEC 17025 is the international standard for the competence of testing and calibration laboratories.[21][22] Accreditation to this standard demonstrates that a laboratory has a quality management system in place and is technically competent to produce valid and reliable results.[21][22][23] Key requirements of ISO/IEC 17025 include:
-
Impartiality and Confidentiality: Laboratories must demonstrate that they operate impartially and maintain the confidentiality of client information.[10][23]
-
Competent Personnel: Staff must have the appropriate education, training, and experience to perform the analytical tests.[23][24]
-
Validated Methods: All analytical methods must be validated to ensure they are fit for their intended purpose.
-
Calibrated Equipment: All equipment used for testing must be properly calibrated and maintained.[23][24]
-
Traceability of Measurements: Measurements must be traceable to national or international standards.[24]
Self-Validating Systems: A Pillar of Trustworthiness
A self-validating system is one that incorporates checks and balances to ensure the integrity of the analytical process. This can be achieved through:
-
Regular use of CRMs: To verify the accuracy of the analytical method.
-
Inclusion of Quality Control (QC) samples: Such as blanks, spikes, and duplicates, in each analytical batch to monitor the performance of the method.
-
Participation in Proficiency Testing (PT) schemes: To externally assess the laboratory's performance against other laboratories.[7]
By implementing these measures, laboratories can provide a high degree of confidence in the accuracy and reliability of their herbicide residue testing results.
Conclusion
The comparative analysis of analytical standards and methodologies for herbicide residue testing underscores the importance of a holistic approach to ensuring data quality. The selection of high-quality analytical standards, particularly Certified Reference Materials, is the cornerstone of accurate and reliable analysis. This, coupled with the appropriate choice of sample preparation and instrumental techniques, and a robust quality management system compliant with ISO/IEC 17025, provides the framework for generating defensible data that can be trusted by regulatory agencies and the public alike. As a Senior Application Scientist, it is my assertion that a commitment to scientific integrity and the principles outlined in this guide is essential for any laboratory engaged in the critical task of monitoring herbicide residues in our food and environment.
References
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- Pesticide Standards. AccuStandard.
- Glyphosate: safety of residue levels reviewed | European Food Safety Authority. HorticultureConnected.ie.
- Herbicides certified reference m
- QuEChERS Method for Sample Prepar
- ISO 17025 Compliance Guide 2026: Requirements, Software & Best Practices. Scispot.
- EFSA: Pesticide Residues Below Legal Limits in More Than 96 Percent of EU Food Samples. Food Safety Magazine.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- EPA 525 Pesticide and Herbicide Residue Testing. ARL Bio Pharma.
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- Pesticides. European Food Safety Authority.
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- QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
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- All you need to know about ISO 17025:2017 accredited labor
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- ISO 17025: Everything Labs Need to Know. QBench.
- Certification of a Reference Material for Herbicides in Water by Way of Inter Laboratory Comparison.
- Series 860 - Residue Chemistry Test Guidelines. US EPA.
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- LCMS vs GCMS for Cannabis Pesticide Analysis: Which is Better? Conquer Scientific.
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- GC-MS or LC-MS(/MS) - Which Technique is More Essential? eurl-pesticides.eu.
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- What Are The Common Analytical Methods For Pesticide Residue Testing? Kintek Detection.
- Navigating Pesticide Residue Testing: MRLs, Methods, Labs, & Regul
- LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-2-sulfamoylnicotinamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 112006-75-4). Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety protocols and are designed to be self-validating when executed by trained professionals.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a combustible solid compound utilized in various research applications.[1] A critical first step in its handling and disposal is a comprehensive hazard assessment.
Key Hazards: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents two primary hazards:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact (H317). This necessitates the consistent use of appropriate Personal Protective Equipment (PPE).
-
Chronic Aquatic Toxicity (Category 3): Harmful to aquatic life with long-lasting effects (H412). This classification is a critical determinant in its designation as a hazardous waste, as release into the sanitary sewer system is prohibited.
The compound has a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water. This reinforces the need for controlled, contained disposal to prevent environmental contamination.
| Property | Value | Source(s) |
| CAS Number | 112006-75-4 | |
| Molecular Formula | C₈H₁₁N₃O₃S | |
| Physical Form | White to Off-White Solid | [1] |
| Storage Temperature | 2-8°C | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | |
| Hazard Statements | H317, H412 | |
| Precautionary Codes | P261, P272, P273, P280, P302+P352, P333+P313 |
Regulatory Compliance: The OSHA and EPA Framework
The disposal of laboratory chemicals is governed by a multi-layered regulatory framework. In the United States, two federal agencies set the primary standards:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates that employers develop a Chemical Hygiene Plan (CHP).[2] This plan must include procedures for safe chemical handling, waste disposal, and employee training.[2] Maintaining readily accessible Safety Data Sheets (SDS) is a core requirement of this standard.[3]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal.[4][5] The first and most critical step under RCRA is "hazardous waste determination."[4] Given its documented aquatic toxicity, this compound must be managed as a regulated hazardous waste.[6]
Your institution's Environmental Health & Safety (EHS) office translates these federal regulations into actionable, site-specific protocols. Always consult and adhere to your institution's CHP and waste disposal guidelines.
Core Disposal Principles
Three core principles underpin the safe disposal of this compound: Waste Minimization, Characterization, and Segregation.
3.1. Waste Minimization: The most effective disposal method is to minimize waste generation. This can be achieved through:
-
Just-in-Time Inventory: Ordering chemicals with a limited shelf life only as needed to prevent expiration.[6]
-
Accurate Weighing: Precisely calculating and weighing only the amount of material required for a given experiment.
-
Material Substitution: Where scientifically viable, substituting with less hazardous materials.[6]
3.2. Waste Characterization: As established, this compound is a non-acute, solid hazardous chemical waste. Its primary hazards are skin sensitization and aquatic toxicity. It is a non-chlorinated organic solid. This characterization is crucial for the next step.
3.3. Waste Segregation: Proper segregation prevents dangerous reactions and ensures cost-effective, compliant disposal.[4] this compound waste must be segregated as follows:
-
Solid vs. Liquid: Collect as solid waste. If dissolved in a solvent for an experiment, it must be disposed of as liquid waste, following the segregation rules for that solvent (e.g., halogenated vs. non-halogenated).
-
Incompatible Materials: Keep away from strong oxidizing agents.[7]
-
Hazardous vs. Non-Hazardous: Never mix this chemical waste with non-hazardous trash.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the disposal of pure, unused this compound and materials contaminated with it.
4.1. Required Materials & PPE:
-
PPE: Nitrile gloves, safety glasses or goggles, and a lab coat are mandatory.[8]
-
Waste Container: A designated, sealable, and chemically compatible hazardous waste container for solid waste. The container must be in good condition with a secure lid.
-
Waste Label: A hazardous waste label, available from your EHS department.
-
Tools: Chemical-resistant spatula and weigh paper/boat for transfer.
4.2. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
4.3. Step-by-Step Protocol:
-
Preparation:
-
Before handling the chemical, put on all required PPE.[8]
-
Obtain a designated solid hazardous waste container.
-
Affix a hazardous waste label to the container. Fill out all required fields, including the full chemical name ("this compound"), CAS number, and hazard warnings (Skin Sensitizer, Aquatic Toxin).[6]
-
-
Waste Collection (at the point of generation):
-
Pure/Expired Chemical: Carefully transfer the solid chemical from its original container into the hazardous waste container using a clean spatula.
-
Contaminated Debris: Place any materials grossly contaminated with the solid, such as weigh boats, gloves, or absorbent pads used for minor spills, directly into the designated solid waste container.
-
Empty Original Containers: An "empty" container that held this chemical must still be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste. It is often more practical to dispose of the empty container in the solid hazardous waste stream.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[9] This is a critical EPA requirement.
-
Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spillage.
-
-
Storage and Pickup:
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) or your lab's main accumulation area.[9]
-
Ensure the storage area is away from incompatible materials.
-
Once the container is full, or as per your institution's schedule, arrange for its collection by your EHS or a licensed hazardous waste contractor.[4] Follow your facility's specific procedures for requesting a pickup.
-
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound:
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill to prevent it from spreading.
-
PPE: If not already wearing it, don your full PPE (gloves, goggles, lab coat).
-
Cleanup:
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a dustpan. Avoid creating dust.
-
Place the collected material and all cleanup supplies (absorbent pads, contaminated gloves, etc.) into your labeled hazardous solid waste container.
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, as required by your institutional policy.
References
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Safety Partners, LLC. (2021). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?[Link]
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ASPR. (n.d.). OSHA Standards for Biological Laboratories. [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]
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Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. [Link]
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Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
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ChemBK. (2024). 2-aminosulfonyl-N,N-dimethylnicotinamide. [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Redox. (2022). Safety Data Sheet Nicotinamide. [Link]
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USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
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Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
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U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
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Pharmaguideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling N,N-Dimethyl-2-sulfamoylnicotinamide
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N,N-Dimethyl-2-sulfamoylnicotinamide (CAS No. 112006-75-4). The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and confidence in the laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling of this compound, a thorough understanding of its hazard profile is mandatory. This compound, while a valuable research chemical, presents specific risks that dictate our safety protocols. A hazard assessment is the first and most critical step in any experimental plan.[1][2]
The known hazard classifications for this compound are summarized below.
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Practical Implication in the Lab |
| Skin Irritation/Sensitization | GHS07 (Exclamation Mark)[3] | Warning[3] | H315: Causes skin irritation.[3]H317: May cause an allergic skin reaction.[3] | Direct skin contact can cause redness and irritation. Repeated exposure may lead to an allergic rash, emphasizing the need for proper glove selection and technique. |
| Serious Eye Irritation | GHS07 (Exclamation Mark)[3] | Warning[3] | H319: Causes serious eye irritation.[3] | Accidental contact with eyes from splashes or airborne particles can cause significant irritation. Appropriate eye protection is non-negotiable. |
| Aquatic Hazard | None | None | H412: Harmful to aquatic life with long lasting effects. | This compound must not enter drains or waterways.[4][5] All waste must be segregated and disposed of as hazardous chemical waste. |
The core principle governing our work is the hierarchy of controls. PPE, while essential, is the final line of defense. It is designed to protect you when other controls, such as engineering solutions, are not feasible or are insufficient.
Caption: The Hierarchy of Controls prioritizes safer work practices.
Core PPE Protocol: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered approach to PPE is required. The minimum PPE for any work in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] For this compound, the following specific protocols must be followed.
Body Protection: The Primary Barrier
A flame-resistant lab coat must be worn and kept fully fastened.[6] This provides a critical barrier between you and any potential splashes or spills, protecting your skin and personal clothing from contamination.[7] Ensure the material is appropriate for the solvents being used in your procedure.
Hand Protection: Preventing Dermal Exposure
Given the H315 (skin irritation) and H317 (skin sensitization) classifications, hand protection is paramount.
-
Glove Selection: Disposable nitrile gloves are the minimum requirement and offer protection against incidental contact.[1] Latex gloves should be avoided due to their poor chemical resistance and potential for causing allergies.[1]
-
Best Practices:
-
Inspection: Before every use, visually inspect gloves for tears, pinholes, or signs of degradation.
-
Double-Gloving: For tasks involving weighing the neat compound or handling concentrated solutions, double-gloving is strongly recommended.[1][6] This provides an additional layer of protection against potential breaches in the outer glove.
-
Immediate Removal: If a glove is contaminated, remove it immediately using a technique that avoids touching the outside of the glove with your bare skin. Wash your hands thoroughly before donning a new pair.[1]
-
Eye and Face Protection: Shielding from Splashes and Particulates
The H319 classification (causes serious eye irritation) necessitates robust eye protection. The appropriate level of protection depends on the specific task.
| Task | Minimum Protection Required | Rationale |
| General lab presence (not directly handling) | ANSI Z87.1-marked safety glasses with side shields.[1] | Protects from unexpected flying particles or peripheral splashes. |
| Handling solutions (e.g., transfers, dilutions) | Chemical splash goggles. | Goggles form a seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.[1] |
| High-risk procedures (e.g., pouring large volumes, risk of energetic reaction) | Face shield worn over chemical splash goggles.[1][6] | Provides full-face protection from significant splashes. Goggles must always be worn underneath a face shield.[1] |
Respiratory Protection: Mitigating Inhalation Risks
While engineering controls like a chemical fume hood are the primary method for avoiding inhalation, respiratory protection may be necessary in specific situations.
-
When to Use: If you must handle the solid powder outside of a fume hood (e.g., at an analytical balance), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required to prevent inhaling airborne particles.[6][8]
-
Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained on their correct use, storage, and maintenance, in accordance with OSHA regulations.
Operational Plan: Step-by-Step Handling Procedures
This section provides procedural guidance for common laboratory tasks involving this compound.
Handling the Solid Compound (Weighing & Preparation)
The primary risks when handling the solid are inhalation of fine powder and contamination of surfaces. All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood.
Protocol:
-
Prepare Workspace: Ensure the fume hood sash is at the proper working height. Cover the work surface with disposable absorbent paper.
-
Don PPE: At a minimum, don a lab coat, chemical splash goggles, and double nitrile gloves.
-
Weigh Compound: Carefully weigh the desired amount of this compound onto weighing paper or into a tared container. Use anti-static tools if necessary to prevent dispersal of the powder.
-
Transfer: Carefully transfer the compound into the receiving vessel.
-
Clean-Up: Immediately after transfer, carefully fold the weighing paper and dispose of it in the designated solid hazardous waste container. Decontaminate the spatula and any other tools used.
-
Doff PPE: Remove the outer pair of gloves and dispose of them before leaving the fume hood.
Caption: Workflow for Safely Weighing Solid Compound.
Emergency Procedures and Decontamination
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9][10]
-
Spillage: Evacuate the immediate area. For a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite).[4] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Improper disposal can harm the environment and violate regulations.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[4]
-
Empty Containers: "Empty" containers that held the neat compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.
Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult your EHS department.
References
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PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. [Link]
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Protective Equipment for Chemical Researchers: Essential Lab. (2025, September 24). On-Demand Chemical Shop. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. (2018, March 1). Office of Environmental Health and Safety, Princeton University. [Link]
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2-aminosulfonyl-N,N-dimethylnicotinamide. (2024, April 10). ChemBK. [Link]
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SAFETY DATA SHEET 93772-NICOTINAMIDE. (2025, June 6). Guinama. [Link]
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Safety Data Sheet: Nicotinamide beta riboside. Chemos GmbH & Co.KG. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

